Product packaging for Isovitexin 2''-O-arabinoside(Cat. No.:CAS No. 53382-71-1)

Isovitexin 2''-O-arabinoside

Numéro de catalogue: B1591032
Numéro CAS: 53382-71-1
Poids moléculaire: 564.5 g/mol
Clé InChI: ACRIYYKEWCXQOS-XAYOXWHSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isovitexin 2''-O-arabinoside is an arabinoside, a C-glycosyl compound, a disaccharide derivative and a trihydroxyflavone. It has a role as a metabolite. It is functionally related to an isovitexin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O14 B1591032 Isovitexin 2''-O-arabinoside CAS No. 53382-71-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-7-16-20(33)22(35)25(40-26-23(36)19(32)13(31)8-37-26)24(39-16)18-12(30)6-15-17(21(18)34)11(29)5-14(38-15)9-1-3-10(28)4-2-9/h1-6,13,16,19-20,22-28,30-36H,7-8H2/t13-,16+,19-,20+,22-,23+,24-,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRIYYKEWCXQOS-XAYOXWHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308592
Record name Isovitexin 2′′-O-arabinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53382-71-1
Record name Isovitexin 2′′-O-arabinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53382-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovitexin 2′′-O-arabinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isovitexin 2''-O-arabinoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovitexin (B1672635) 2''-O-arabinoside, a C-glycosylflavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and associated signaling pathways. Quantitative data from various plant sources are presented in a structured format to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Distribution

Isovitexin 2''-O-arabinoside is predominantly found in the plant kingdom, with a notable prevalence in the Poaceae (grass) family. Its distribution, however, extends to other plant families, indicating a broader presence than initially understood.

Major Botanical Sources

The primary natural sources of this compound include:

  • Grasses (Poaceae): This family is the most significant source of the compound.

    • Oats (Avena sativa): Found in the leaves and plantlets.[1] The presence of a mixture of flavonoids including this compound has been identified in the aerial parts of Avena sativa L. var. Argentina.

    • Rye (Secale cereale): Isolated from the leaves.

    • Bamboo (various species): While studies have quantified the related compound isovitexin in bamboo leaves, the presence of its arabinoside derivative is also reported.[2][3][4][5]

    • Other Cereals: Rice bran and wheat bran are also reported as sources.

  • Other Plant Families:

    • Vaccaria segetalis (Caryophyllaceae): The seeds of this plant, known in traditional Chinese medicine, are a notable source. Interestingly, this compound can be formed from the degradation of another compound, vaccarin, during processing like stir-frying.[6][7]

    • Citrus species (Rutaceae): Metabolomic profiling has revealed the presence of this compound in citrus grafts.[8]

    • Passiflora species (Passifloraceae): This genus is a known source of various flavonoids, including isovitexin derivatives.

    • Desmodium canadense (Fabaceae): Reported as containing the compound.

Quantitative Distribution

The concentration of this compound and related flavonoids can vary significantly depending on the plant species, the part of the plant, and the analytical methods used for quantification. The following table summarizes available quantitative data for the closely related compound, isovitexin, to provide a comparative perspective.

Plant SourcePlant PartCompoundConcentration (mg/g dry weight)Analytical MethodReference
Phyllostachys nigraLeavesIsovitexin0.31HPLC-UV/DAD[2][3][4]
Indocalamus tessellatusLeavesIsovitexin0.23HPLC-UV/DAD[2][3][4]
Pleioblastus amarusLeavesIsovitexinNot detectedHPLC-UV/DAD[2][3][4]

Experimental Protocols

The isolation and quantification of this compound from natural sources require a combination of extraction, chromatographic separation, and spectroscopic identification techniques.

Extraction of Flavonoids from Plant Material

This protocol provides a general procedure for the extraction of flavonoids, which can be adapted for specific plant matrices.

  • Sample Preparation: Air-dry the plant material (e.g., leaves, seeds) at room temperature and grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with a suitable solvent. Methanol or ethanol (B145695) (80-95%) are commonly used.[9][10]

    • The ratio of plant material to solvent is typically 1:10 to 1:20 (w/v).

    • Extraction can be performed at room temperature with agitation for 24-48 hours or under reflux for a shorter duration (e.g., 2-4 hours).

    • Modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance efficiency and reduce extraction time.[10]

  • Filtration and Concentration:

    • Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Solvent Partitioning (Optional):

    • The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This section outlines a validated HPLC-DAD method for the simultaneous determination of major flavonoid constituents, which can be optimized for this compound.[6]

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile.

    • A typical gradient could be: 0-10 min, 10-25% B; 10-25 min, 25-40% B; 25-30 min, 40-10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 340 nm for flavone (B191248) C-glycosides.

  • Quantification: Based on a calibration curve generated from a certified reference standard of this compound.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) for Identification and Characterization

UHPLC-Q-TOF-MS provides high resolution and mass accuracy, enabling the confident identification of compounds in complex mixtures.[11][12][13][14][15][16]

  • Instrumentation: A UHPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Similar to the HPLC method, using a gradient of water with 0.1% formic acid and acetonitrile.

  • Mass Spectrometry Parameters (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: 2.5-3.5 kV

    • Sampling Cone Voltage: 30-40 V

    • Source Temperature: 100-120°C

    • Desolvation Temperature: 350-450°C

    • Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation.

  • Data Analysis: Compound identification is based on accurate mass measurement (typically <5 ppm error) and comparison of the fragmentation pattern with known literature or databases.

Biological Activities and Signaling Pathways

Isovitexin and its glycosides, including this compound, have demonstrated a range of biological activities. The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Isovitexin has been shown to exert potent anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades.[17]

  • Inhibition of MAPK and NF-κB Pathways: Isovitexin can suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK.[18] This, in turn, can prevent the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.[17][19][20][21] By inhibiting the nuclear translocation of NF-κB, isovitexin reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Anti-inflammatory_Pathway_of_Isovitexin cluster_stimulus cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK MAPK->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Isovitexin Isovitexin 2''-O-arabinoside Isovitexin->MAPK Isovitexin->IKK Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nuc->Genes

References

An In-Depth Technical Guide to Isovitexin 2''-O-arabinoside (CAS: 53382-71-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635) 2''-O-arabinoside is a flavonoid glycoside belonging to the flavone (B191248) subclass.[1] It is characterized by an isovitexin (apigenin-6-C-glucoside) core with an arabinose sugar moiety attached at the 2''-position of the glucose. This natural compound is predominantly found in plants of the Poaceae family, including oats (Avena sativa), rye (Secale cereale), bamboo, rice bran, and wheat bran.[2] Emerging research has highlighted its potential pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, making it a compound of interest for further investigation in drug discovery and development.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Isovitexin 2''-O-arabinoside is presented in the table below.

PropertyValueSource
CAS Number 53382-71-1--INVALID-LINK--
Molecular Formula C26H28O14--INVALID-LINK--
Molecular Weight 564.49 g/mol --INVALID-LINK--
Appearance Light yellow to yellow solid--INVALID-LINK--
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol--INVALID-LINK--
Storage 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month.--INVALID-LINK--

Biological Activities and Quantitative Data

This compound and its aglycone, isovitexin, have demonstrated a range of biological activities. The following table summarizes the available quantitative data.

Biological ActivityAssayTest SystemCompoundResultSource
Anti-inflammatory Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesIsovitexinIC50: 58.5 µM--INVALID-LINK--
Anti-inflammatory TNF-α and IL-6 ProductionRAW 264.7 macrophage cellsThis compoundDose-dependent reduction--INVALID-LINK--
Osteoblast Differentiation Alkaline Phosphatase (ALP) ActivityC2C12 cellsThis compoundIncreased activity at 0-10 µM--INVALID-LINK--

Signaling Pathways

This compound and its aglycone, isovitexin, have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

Isovitexin has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in RAW 264.7 macrophages. This inhibition is crucial for its anti-inflammatory effects. The proposed mechanism involves the inhibition of IKK kinase activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK LPS LPS LPS->TLR4 Binds IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation Proteasome->IkBa_p Isovitexin Isovitexin Isovitexin->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces

Caption: Inhibition of the NF-κB signaling pathway by isovitexin.

Modulation of the MAPK Signaling Pathway

In addition to the NF-κB pathway, isovitexin has been found to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38, in LPS-stimulated RAW 264.7 cells. The MAPK pathway is another critical regulator of inflammatory responses. By inhibiting the phosphorylation of these kinases, isovitexin can further reduce the expression of pro-inflammatory mediators.

MAPK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases Stimulus Stimulus (e.g., LPS) Stimulus->Receptor JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p38 p38 Upstream_Kinases->p38 JNK_p P-JNK JNK->JNK_p ERK_p P-ERK ERK->ERK_p p38_p P-p38 p38->p38_p Transcription_Factors Transcription Factors (e.g., AP-1) JNK_p->Transcription_Factors ERK_p->Transcription_Factors p38_p->Transcription_Factors Isovitexin Isovitexin Isovitexin->JNK_p Inhibits Phosphorylation Isovitexin->ERK_p Isovitexin->p38_p Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Modulation of the MAPK signaling pathway by isovitexin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound.

Isolation and Purification of this compound from Avena sativa

Isolation_Workflow start Start: Dried Avena sativa seedlings extraction Extraction with 80% Methanol start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) filtration->partition column_chrom Column Chromatography (e.g., Sephadex LH-20, Silica (B1680970) Gel) partition->column_chrom prep_hplc Preparative HPLC (C18 column, gradient elution with acetonitrile (B52724)/water) column_chrom->prep_hplc identification Structure Elucidation (NMR, Mass Spectrometry) prep_hplc->identification end End: Purified this compound identification->end

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: Dried and powdered aerial parts of Avena sativa seedlings are extracted with 80% methanol at room temperature with agitation for 24 hours. The extraction is repeated three times.

  • Filtration and Concentration: The methanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on Sephadex LH-20 using methanol as the eluent to remove pigments and other impurities. Further separation can be achieved using silica gel column chromatography with a gradient of chloroform (B151607) and methanol.

  • Preparative HPLC: The fractions containing this compound are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient elution with acetonitrile and water (containing 0.1% formic acid) is typically used.

  • Structure Elucidation: The purity and structure of the isolated compound are confirmed by analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol is adapted from studies on flavonoid-mediated inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement: After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100. The IC50 value can be determined from the dose-response curve.

Neuroprotective Activity Assay

This is a general protocol for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat pups)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (dissolved in DMSO)

  • Glutamate (B1630785)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates coated with poly-D-lysine

Procedure:

  • Neuron Culture: Plate primary cortical neurons in poly-D-lysine coated 96-well plates at an appropriate density and culture for 7-10 days to allow for maturation.

  • Treatment: Pre-treat the mature neurons with various concentrations of this compound for 24 hours.

  • Excitotoxicity Induction: After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a specified period (e.g., 30 minutes to 24 hours). Include a vehicle control and a glutamate-only control.

  • Cell Viability Assessment (MTT Assay):

    • After the glutamate exposure, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The neuroprotective effect is determined by the ability of this compound to rescue neurons from glutamate-induced cell death.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory and potential antioxidant and neuroprotective properties. Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. Further research is warranted to fully elucidate its therapeutic potential, including more detailed in vivo studies and the determination of its pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this intriguing flavonoid glycoside.

References

The Biological Activity Spectrum of Isovitexin 2''-O-arabinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Isovitexin (B1672635) 2''-O-arabinoside is a flavonoid glycoside naturally occurring in various plants, including oats (Avena sativa), rye (Secale cereale), and vaccaria seeds.[1][2][3] As a member of the flavonoid family, it is the subject of growing research interest for its potential pharmacological activities. This document provides a comprehensive technical overview of the known biological activities of Isovitexin 2''-O-arabinoside, with a focus on its anti-inflammatory effects, role in osteogenesis, and enzyme inhibitory capacity. It consolidates available quantitative data, outlines key signaling pathways, and summarizes experimental methodologies to serve as a resource for researchers, scientists, and professionals in drug development.

Core Biological Activities

This compound has demonstrated a range of biological effects in preclinical studies. The most well-documented of these are its anti-inflammatory and osteogenic properties.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can downregulate the expression of key inflammatory enzymes, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to a reduction in prostaglandin (B15479496) E2 production in macrophages.[1][4] Furthermore, it has been observed to decrease the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in a dose-dependent manner in macrophage cell lines like RAW 264.7.[] The underlying mechanism for these effects is believed to involve the modulation of critical inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7][8]

Osteogenic Activity

A notable biological function of this compound is its ability to promote the differentiation of myoblasts into osteoblasts. In vitro studies using the C2C12 mouse myoblast cell line show that the compound enhances Bone Morphogenetic Protein-2 (BMP-2)-induced osteoblast differentiation.[9] This process is characterized by an increase in the activity of alkaline phosphatase (ALP), a key marker of early osteogenesis.[9] This suggests a potential role for the compound in bone formation and regeneration.

Enzyme Inhibition

This compound has been identified as an inhibitor of chalcone (B49325) synthase (CHS), a key enzyme in the flavonoid biosynthesis pathway.[10] This inhibitory action highlights its role as a modulator of plant secondary metabolism and provides a specific biochemical interaction that can be quantified. Additionally, in-silico studies have suggested that it possesses a strong binding affinity for the enzyme tyrosinase, indicating potential as a tyrosinase inhibitor.

Other Potential Activities
  • Skin Barrier Function: As a component of oat sprout extracts, this compound, along with other compounds, has been shown to regulate the genetic expression of proteins within the epidermal differentiation complex, which is crucial for maintaining skin barrier integrity.[8][11]

  • Neuroprotective Effects: While specific studies on the pure compound are limited, flavonoids as a class are known for their neuroprotective potential, and this compound is suggested to be a potential neuroprotective agent against oxidative stress-induced neuronal damage.[]

  • Antioxidant Properties: Flavonoid glycosides are generally recognized for their antioxidant capabilities, which may contribute to the compound's other observed biological effects.[12]

Quantitative Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Enzyme Inhibition

Target Enzyme Assay/System Result Concentration Source

| Chalcone Synthase (CHS) | In Vitro Enzyme Activity Assay | 50% reduction in enzyme activity | 62 µM |[10] |

Table 2: Cellular Activity

Biological Process Cell Line Key Marker Effective Concentration Duration Source

| Osteoblast Differentiation | C2C12 (Mouse Myoblast) | Alkaline Phosphatase (ALP) Activity | 0 - 10 µM | 3 days |[9] |

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental designs are provided below using Graphviz (DOT language).

Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism for the anti-inflammatory action of this compound, focusing on the inhibition of the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus like Lipopolysaccharide (LPS).

Anti_Inflammatory_Pathway cluster_stimulus External Stimulus cluster_receptor Cellular Receptor cluster_pathways Intracellular Signaling Pathways cluster_transcription Nuclear Transcription cluster_output Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Transcription->Cytokines Molecule This compound Molecule->MAPK Inhibits Molecule->NFkB Inhibits

Diagram 1. Proposed Anti-Inflammatory Mechanism.
Experimental Workflow for Osteoblast Differentiation

This diagram outlines the typical workflow for assessing the effect of this compound on BMP-2-induced osteoblast differentiation in C2C12 cells.

Osteoblast_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment Phase cluster_incubation Differentiation cluster_analysis Analysis A1 1. Seed C2C12 Myoblasts in 24-well plate A2 2. Incubate for 24h A1->A2 B1 3. Add Treatment Groups: - Control (Media) - BMP-2 (300 ng/mL) - BMP-2 + this compound (0-10 µM) A2->B1 C1 4. Incubate for 3-6 days B1->C1 D1 5. Fix and Permeabilize Cells C1->D1 D2 6. Perform Alkaline Phosphatase (ALP) Staining D1->D2 D3 7. Quantify ALP Activity (e.g., blue precipitate formation) D2->D3

Diagram 2. C2C12 Osteoblast Differentiation Workflow.

Summaries of Experimental Protocols

Disclaimer: The following sections summarize methodologies reported in the literature and are not intended as complete, replicable protocols.

Protocol Summary: In Vitro Anti-Inflammatory Assay

This assay evaluates the ability of this compound to suppress inflammatory responses in macrophages.[]

  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Seeding: Cells are typically seeded in 96-well plates at a density of approximately 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Pre-treatment: Adhered cells are pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-3 hours.

  • Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 2 µg/mL) to the wells (excluding the negative control) and incubating for an additional 12-24 hours.

  • Endpoint Measurement:

    • Cytokine Analysis: The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression: Cells are lysed, and RNA is extracted. The mRNA expression levels of inflammatory genes like COX-1 and COX-2 are measured using quantitative Polymerase Chain Reaction (qPCR).

    • Signaling Proteins: Cell lysates can be analyzed via Western Blot to detect the phosphorylation status of key signaling proteins in the MAPK and NF-κB pathways.

Protocol Summary: BMP-2-Induced Osteoblast Differentiation Assay

This assay assesses the osteogenic potential of this compound.[9][13][14]

  • Cell Line: C2C12 (mouse myoblast cell line).

  • Seeding: Cells are seeded at a low density (e.g., ~5 x 10³ cells/well) in a 24-well plate in growth media (DMEM with 10% FBS).

  • Treatment: After 24 hours, the media is replaced with fresh media containing the treatment conditions:

    • Control Group: Standard growth media.

    • BMP-2 Group: Media supplemented with recombinant human BMP-2 (e.g., 300 ng/mL).

    • Test Group: Media supplemented with BMP-2 and various concentrations of this compound (e.g., 0-10 µM).

  • Incubation: The cells are cultured for 3 to 6 days to allow for differentiation. The medium may be changed every 2-3 days.

  • Endpoint Measurement (Alkaline Phosphatase Activity):

    • Cells are washed with Phosphate-Buffered Saline (PBS).

    • Cells are fixed with a fixative solution (e.g., 4% paraformaldehyde).

    • Alkaline Phosphatase (ALP) activity is detected using a staining kit, which typically contains a substrate that forms a colored precipitate (e.g., blue/purple) in the presence of ALP.

    • The extent of osteoblastic differentiation is determined by visualizing and quantifying the stained areas in the wells.

Conclusion

This compound is a bioactive flavonoid with a promising spectrum of activities, most notably in the realms of anti-inflammation and osteogenesis. Its ability to modulate key signaling pathways such as MAPK and NF-κB provides a mechanistic basis for its anti-inflammatory effects. While quantitative data for the pure compound remains sparse, existing evidence strongly supports its potential as a therapeutic agent. Further research is warranted to fully elucidate its antioxidant and neuroprotective capacities, establish a comprehensive pharmacokinetic and safety profile, and explore its efficacy in in vivo models of inflammatory diseases and bone regeneration.

References

An In-depth Technical Guide to the Discovery and Isolation of Isovitexin 2''-O-arabinoside from Avena sativa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of isovitexin (B1672635) 2''-O-arabinoside, a flavonoid C-glycoside found in Avena sativa (oat). The document details a representative experimental protocol for its isolation and purification, summarizes key quantitative data, and explores its known biological activity related to skin barrier function.

Discovery and Initial Identification

Isovitexin 2''-O-arabinoside has been identified as a constituent of Avena sativa L. (oat) plantlets.[1][2][3] Its discovery is often associated with phytochemical investigations into the plant's bioactive compounds. Notably, its isolation has been reported as part of a bioassay-guided fractionation of extracts from the aerial parts of Avena sativa L. var. Argentina.[4][5] In this context, the flavonoid mixture containing this compound demonstrated allelopathic activity.[4][5] The primary method for its identification in these initial studies was Liquid Chromatography with Photodiode Array and Electrospray Ionization Mass Spectrometry (LC-PDA-ESI-MS/MS).[4][5]

Experimental Protocols

While a definitive, universally adopted protocol for the isolation of this compound from Avena sativa is not extensively detailed in a single source, the following is a representative methodology synthesized from established techniques for the purification of flavonoid C-glycosides from plant matrices.

Extraction

A general procedure for the extraction of flavonoids from plant material involves the use of polar solvents.

  • Plant Material: Dried and powdered aerial parts of Avena sativa.

  • Extraction Solvent: 80% Methanol (B129727) in water.

  • Procedure:

    • Macerate the powdered plant material in the extraction solvent at a 1:10 (w/v) ratio.

    • Perform the extraction at room temperature with continuous agitation for 24 hours.

    • Filter the extract through a suitable filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Fractionation and Purification

A multi-step chromatographic approach is typically employed to isolate the target compound from the complex crude extract.

  • Solid-Phase Extraction (SPE) for initial cleanup:

    • Stationary Phase: C18 reversed-phase silica (B1680970) gel.

    • Procedure:

      • Dissolve the crude extract in a minimal amount of the initial mobile phase.

      • Load the dissolved extract onto a pre-conditioned C18 SPE cartridge.

      • Wash the cartridge with water to remove highly polar impurities.

      • Elute the flavonoid-rich fraction with increasing concentrations of methanol in water.

      • Collect the fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Column Chromatography for further separation:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol.

    • Procedure:

      • Pool and concentrate the positive fractions from SPE.

      • Dissolve the concentrated fraction in methanol and apply to a Sephadex LH-20 column.

      • Elute with methanol at a constant flow rate.

      • Collect fractions and analyze by analytical HPLC to isolate the fraction containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification:

    • Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).

    • Elution Gradient (representative):

      • 0-5 min: 10% Acetonitrile

      • 5-40 min: 10% to 30% Acetonitrile

      • 40-45 min: 30% to 100% Acetonitrile

      • 45-50 min: 100% Acetonitrile

      • 50-55 min: 100% to 10% Acetonitrile

    • Detection: UV at 280 nm and 340 nm.

    • Procedure:

      • Dissolve the enriched fraction from the Sephadex column in the initial mobile phase.

      • Inject the sample onto the preparative HPLC system.

      • Collect the peak corresponding to the retention time of this compound.

      • Lyophilize the collected fraction to obtain the purified compound.

G cluster_extraction Extraction cluster_purification Purification plant Dried Avena sativa extraction Maceration with 80% Methanol plant->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract spe C18 Solid-Phase Extraction crude_extract->spe Initial Cleanup sephadex Sephadex LH-20 Column spe->sephadex Fractionation prep_hplc Preparative HPLC sephadex->prep_hplc Final Purification pure_compound This compound prep_hplc->pure_compound

Fig. 1: Experimental workflow for the isolation of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Physicochemical and Chromatographic Data

ParameterValueReference
Molecular Formula C₂₆H₂₈O₁₄
Molecular Weight 564.49 g/mol
HPLC Purity >98% to 99.49%

Table 2: Mass Spectrometry Data

ParameterValueReference
Parent Ion (M-H)⁻ m/z 563
Diagnostic Fragment Ion 1 m/z 413
Diagnostic Fragment Ion 2 m/z 293

Table 3: Nuclear Magnetic Resonance (NMR) Data

ParameterConditionValueReference
Rotamer Confirmation Variable-Temperature ¹H-NMRPresence of two rotamers confirmed
Frequency Difference (Δν) of 5-OH signals DMSO-d₆27.96 Hz
Coalescence Temperature (Tc) DMSO-d₆303 K

Biological Activity and Signaling Pathway

This compound, as a component of oat sprout extract, has been shown to play a role in skin barrier function. Studies on human keratinocytes (HaCaT cells) in a lipopolysaccharide-induced skin irritation model have indicated that this flavonoid, along with other compounds in the extract, regulates the genetic expression of proteins in the epidermal differentiation complex (EDC).

The proposed mechanism involves the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Activation of the MAPK pathway in keratinocytes promotes their differentiation, leading to an increased expression of key structural proteins that form the skin barrier. These proteins include filaggrin, loricrin, and involucrin.

G cluster_nucleus Gene Expression isovitexin This compound mapkkk MAPKKK isovitexin->mapkkk Stimulates mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK (e.g., ERK, p38) mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activates nucleus Nucleus edc_genes Epidermal Differentiation Complex (EDC) Genes mrna mRNA (Filaggrin, Loricrin, Involucrin) edc_genes->mrna Transcription proteins Barrier Proteins mrna->proteins Translation skin_barrier Enhanced Skin Barrier Function proteins->skin_barrier Strengthens

Fig. 2: Proposed MAPK signaling pathway for this compound.

Conclusion

This compound is a notable flavonoid C-glycoside present in Avena sativa. Its isolation can be achieved through a multi-step process involving extraction, solid-phase extraction, and chromatographic techniques, culminating in a high-purity compound. The characterization of this molecule is well-supported by mass spectrometry and NMR data. Furthermore, its biological activity in modulating the MAPK signaling pathway to enhance the expression of key skin barrier proteins highlights its potential for applications in dermatology and drug development. Further research is warranted to fully elucidate its therapeutic potential and to optimize its large-scale production.

References

The Role of Isovitexin 2''-O-arabinoside in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Flavonoid Glycoside in Plant Immunity

Introduction

Isovitexin (B1672635) 2''-O-arabinoside, a C-glycosylflavone, is a specialized plant metabolite implicated in a range of physiological processes, most notably in the intricate defense systems plants employ against biotic and abiotic stresses. This technical guide provides a comprehensive overview of the current scientific understanding of isovitexin 2''-O-arabinoside's role in plant defense mechanisms. It is intended for researchers, scientists, and drug development professionals interested in plant-derived bioactive compounds and their potential applications. This document details its biosynthesis, the signaling pathways that regulate its production, and its function in protecting plants from pathogens and herbivores.

Biochemical Profile

This compound is a derivative of isovitexin, which is apigenin-6-C-glucoside. The addition of an arabinose sugar moiety at the 2''-position of the glucose enhances its solubility and may modulate its biological activity. This compound is predominantly found in members of the Poaceae family, including important cereal crops like barley (Hordeum vulgare), rye (Secale cereale), and oats (Avena sativa), as well as in other plant species such as citrus.[1][]

Role in Plant Defense Mechanisms

The accumulation of this compound has been observed in plants subjected to various stress conditions, suggesting its active participation in the plant's defense arsenal. Its defensive functions are multifaceted, encompassing antioxidant and antimicrobial activities.

Antimicrobial and Nematicidal Activity

While direct antifungal or antibacterial data for the purified this compound is limited, studies on its aglycone, isovitexin, have demonstrated nematicidal activity.[3] The broader class of flavonoids is well-known for its antimicrobial properties, and it is plausible that this compound contributes to this defense. For instance, this compound inhibits bacterial growth by impeding protein synthesis and cell wall division.

Response to Biotic Stress

Plants dynamically alter their metabolome in response to pathogen attacks. Studies on citrus grafts challenged with the oomycete Phytophthora citrophthora have shown fluctuations in the levels of this compound, indicating its involvement in the plant's response to this pathogen.[4] Similarly, research on barley has revealed that the application of dichlorinated analogues of salicylic (B10762653) acid, known inducers of plant defense, leads to a significant increase in the concentration of this compound.[5]

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data on the accumulation of this compound under different experimental conditions.

Table 1: Relative Abundance of this compound in Citrus Leaves under Phytophthora citrophthora Challenge

TreatmentRelative Abundance
Control22
Inoculated (a)41
Inoculated (b)19
Reinoculated18

Data from a metabolomic profiling study on citrus grafts. The values represent the relative abundance of the compound detected via LC-MS/MS.[4]

Table 2: Fold Change of this compound in Barley Leaves after Treatment with Defense Inducers

TreatmentTime PointFold Change
3,5-DCAA36 h6.34
3,5-DCSA36 h11.45

Data from a study on the metabolic reprogramming of barley in response to salicylic acid analogues. Fold change is relative to control-treated plants.[5]

Biosynthesis of this compound

The biosynthesis of this compound is embedded within the broader flavonoid biosynthesis pathway, a well-characterized route in plant secondary metabolism.

This compound Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin (B18129) Naringenin Naringenin_Chalcone->Naringenin CHI Two_Hydroxy_Naringenin 2-Hydroxynaringenin Naringenin->Two_Hydroxy_Naringenin F2H Apigenin_6_C_glucoside Isovitexin (Apigenin-6-C-glucoside) Two_Hydroxy_Naringenin->Apigenin_6_C_glucoside CGT (UDP-Glucose) Isovitexin_2_O_arabinoside This compound Apigenin_6_C_glucoside->Isovitexin_2_O_arabinoside Arabinosyltransferase (UDP-Arabinose)

Biosynthesis pathway of this compound.

The pathway begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-Coumaroyl-CoA. Chalcone (B49325) synthase (CHS) then catalyzes the formation of naringenin chalcone, which is subsequently isomerized to naringenin by chalcone isomerase (CHI). A flavanone (B1672756) 2-hydroxylase (F2H) converts naringenin to 2-hydroxynaringenin. A C-glucosyltransferase (CGT) then utilizes UDP-glucose to form the C-glucoside bond, yielding isovitexin. The final step is the O-glycosylation at the 2''-position of the glucose moiety with arabinose, a reaction catalyzed by a specific UDP-arabinose-dependent arabinosyltransferase.[6][7]

Signaling Pathways Regulating Production

The production of this compound is tightly regulated by complex signaling networks that are activated in response to biotic and abiotic stresses. The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key players in these signaling cascades.

Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling

Jasmonic acid and salicylic acid are central to the plant's induced defense responses. Upon pathogen attack or herbivore feeding, the levels of these hormones increase, triggering a cascade of transcriptional reprogramming that leads to the synthesis of defense compounds, including flavonoids.

The JA signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors like MYC2. These transcription factors then upregulate the expression of genes encoding enzymes in the flavonoid biosynthesis pathway. Similarly, the SA signaling pathway, mediated by the key regulator NPR1, also leads to the activation of defense-related genes, including those involved in flavonoid production.

JA_SA_Signaling_Flavonoid_Biosynthesis cluster_stress Biotic/Abiotic Stress cluster_ja Jasmonic Acid Signaling cluster_sa Salicylic Acid Signaling cluster_flavonoid Flavonoid Biosynthesis Stress Pathogen/Herbivore Attack JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis SA_Biosynthesis SA Biosynthesis Stress->SA_Biosynthesis JAZ_Degradation JAZ Degradation JA_Biosynthesis->JAZ_Degradation MYC2_Activation MYC2 Activation JAZ_Degradation->MYC2_Activation Flavonoid_Genes Flavonoid Biosynthesis Genes (PAL, CHS, etc.) MYC2_Activation->Flavonoid_Genes NPR1_Activation NPR1 Activation SA_Biosynthesis->NPR1_Activation NPR1_Activation->Flavonoid_Genes Isovitexin_Arabinoside This compound Production Flavonoid_Genes->Isovitexin_Arabinoside

JA and SA signaling pathways regulating flavonoid biosynthesis.

Experimental Protocols

Extraction and Purification of this compound

This protocol provides a general workflow for the extraction and purification of this compound from plant material.

Extraction_Purification_Workflow Plant_Material Dried and Powdered Plant Material Extraction Ultrasonic Extraction with 80% Ethanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Liquid_Liquid Liquid-Liquid Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) Crude_Extract->Liquid_Liquid Ethyl_Acetate_Fraction Ethyl Acetate (B1210297) Fraction Liquid_Liquid->Ethyl_Acetate_Fraction Column_Chromatography Column Chromatography (Silica Gel or Sephadex LH-20) Ethyl_Acetate_Fraction->Column_Chromatography Fractions Collect Fractions Column_Chromatography->Fractions TLC_HPLC Analyze Fractions (TLC/HPLC) Fractions->TLC_HPLC Purified_Compound Purified Isovitexin 2''-O-arabinoside TLC_HPLC->Purified_Compound

Workflow for extraction and purification.

Methodology:

  • Extraction: Dried and powdered plant material is subjected to ultrasonic extraction with 80% ethanol.

  • Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to remove non-polar compounds. The ethyl acetate fraction, which typically contains flavonoids, is collected.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography using a stationary phase like silica (B1680970) gel or Sephadex LH-20. A gradient elution with a suitable solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate the compounds.

  • Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing the target compound are pooled and further purified if necessary to obtain pure this compound.

Antifungal Bioassay (Agar-Well Diffusion Method)

This protocol outlines a common method for assessing the antifungal activity of plant extracts or purified compounds.

Methodology:

  • Culture Preparation: A suspension of the target fungal strain (e.g., Fusarium oxysporum) is prepared and uniformly spread on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar).

  • Well Preparation: Wells are created in the agar plate using a sterile cork borer.

  • Application of Test Compound: A solution of this compound at various concentrations is added to the wells. A solvent control and a positive control (a known antifungal agent) are also included.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth for a specified period.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where fungal growth is inhibited, is measured. The size of the inhibition zone is indicative of the antifungal activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations.[8]

Insecticidal Bioassay (Feeding Assay)

This protocol describes a feeding assay to evaluate the insecticidal or antifeedant properties of a compound against a model herbivorous insect like Spodoptera larvae.

Methodology:

  • Diet Preparation: An artificial insect diet is prepared. The test compound, this compound, is incorporated into the diet at various concentrations. A control diet without the test compound is also prepared.

  • Insect Rearing: Larvae of the target insect are reared under controlled conditions to a specific instar.

  • Feeding Assay: Pre-weighed larvae are placed individually in containers with a pre-weighed amount of the control or treated diet.

  • Data Collection: Over a period of several days, parameters such as larval weight gain, diet consumption, frass production, and mortality are recorded.

  • Analysis: The data is analyzed to determine the effect of the compound on insect growth, feeding behavior, and survival. The concentration that causes 50% mortality (LC50) or 50% feeding deterrence (FD50) can be calculated.[9]

Conclusion and Future Directions

This compound is an important component of the chemical defense system in several plant species. Its production is induced by biotic and abiotic stresses and is regulated by key plant defense signaling pathways. While its role as an antioxidant and its involvement in the response to pathogens are becoming clearer, further research is needed to fully elucidate its specific antimicrobial and insecticidal activities. The quantification of its efficacy against a broader range of plant pathogens and pests will be crucial for harnessing its potential in the development of novel, plant-derived crop protection agents. Furthermore, the identification and characterization of the specific arabinosyltransferase involved in its biosynthesis will open up avenues for metabolic engineering to enhance its production in crop plants.

References

Isovitexin 2''-O-arabinoside: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635) 2''-O-arabinoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of its antioxidant and anti-inflammatory effects, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Antioxidant Effects

Isovitexin 2''-O-arabinoside has demonstrated notable antioxidant properties by scavenging free radicals and mitigating oxidative stress. While specific quantitative data for the pure compound is limited in publicly available literature, studies on extracts containing this flavonoid provide insights into its potential efficacy.

Table 1: Summary of Antioxidant Activity of Extracts Containing this compound

Extract SourceAssayIC50 / EC50 ValueReference
Erythrina variegata L. (methanolic extract)DPPH Radical Scavenging177.354 ppm[1]
Tamarindus indica leaf extract (70% ethanol)DPPH Radical Scavenging15.5 µg/mL[2]

Note: The data above represents the activity of crude extracts and not the purified this compound. The presence of other compounds in the extracts may contribute to the observed antioxidant activity. Further studies on the isolated compound are required to determine its precise antioxidant capacity.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (this compound) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation. The reduction of the radical cation is measured by the decrease in absorbance at a specific wavelength.

Protocol:

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Add various concentrations of the test compound to the ABTS radical cation solution.

  • Incubate the mixture at room temperature for a defined period.

  • Measure the decrease in absorbance at the specified wavelength.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Culture cells (e.g., RAW 264.7 macrophages) in a suitable plate.

  • Induce oxidative stress in the cells using an appropriate stimulus (e.g., H₂O₂).

  • Treat the cells with various concentrations of this compound.

  • Load the cells with DCFH-DA solution and incubate.

  • Wash the cells to remove excess DCFH-DA.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.

  • The reduction in fluorescence intensity in treated cells compared to control cells indicates the ROS scavenging activity of the compound.[3]

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Cytokines and Mediators

Studies have indicated that this compound can significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4] Furthermore, it has been reported to downregulate the mRNA expression of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) and inhibit the production of Prostaglandin E2 (PGE2) in macrophages.[5][6]

Table 2: Qualitative Summary of Anti-inflammatory Effects of this compound

EffectCell Line / ModelInducerKey FindingsReference
Reduced TNF-α and IL-6 productionRAW 264.7 macrophagesLPSDose-dependent reduction[4]
Downregulated COX-1 and COX-2 mRNA expressionMacrophages-Inhibition of gene expression[5][6]
Inhibited Prostaglandin E2 (PGE2) productionMacrophages-Reduction in inflammatory mediator[5][6]
Experimental Protocols for Anti-inflammatory Assays

Protocol:

  • Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The reduction in cytokine levels in the treated groups compared to the LPS-stimulated control group indicates the anti-inflammatory activity.

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

Protocol:

  • Utilize a commercial COX-2 inhibitor screening kit.

  • Prepare the assay buffer, COX-2 enzyme, and a fluorometric probe as per the kit's instructions.

  • Add the test compound (this compound) at various concentrations to the reaction wells.

  • Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Measure the fluorescence in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • The rate of fluorescence increase is proportional to the COX-2 activity. A decrease in the rate in the presence of the test compound indicates inhibition.

  • Calculate the percentage of inhibition and the IC50 value.

PGE2 levels can be quantified from cell culture supernatants or tissue homogenates using a competitive ELISA.

Protocol:

  • Collect cell culture supernatants or prepare tissue homogenates from experimental models.

  • Use a commercial PGE2 ELISA kit.

  • Add the samples and standards to the wells of a microplate pre-coated with a capture antibody.

  • Add a PGE2-horseradish peroxidase (HRP) conjugate.

  • Incubate the plate, allowing for competitive binding between the PGE2 in the sample and the PGE2-HRP conjugate for the capture antibody.

  • Wash the plate to remove unbound components.

  • Add a substrate solution to develop color.

  • Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

  • Calculate the PGE2 concentration based on a standard curve.

Signaling Pathway Modulation

The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is suggested to inhibit this pathway.[6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB p_IkB p-IκB (Degradation) IkB->p_IkB NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus p_IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nucleus->Pro_inflammatory_Genes Activates Isovitexin This compound Isovitexin->IKK Inhibition

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway, which includes cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation. This compound has been implicated in the modulation of this pathway, contributing to its anti-inflammatory effects.[7]

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Activation JNK JNK Upstream_Kinases->JNK Activation ERK ERK Upstream_Kinases->ERK Activation p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK Inflammatory_Response Inflammatory Response p_p38->Inflammatory_Response p_JNK->Inflammatory_Response p_ERK->Inflammatory_Response Isovitexin This compound Isovitexin->p38 Inhibition of Phosphorylation Isovitexin->JNK Inhibition of Phosphorylation Isovitexin->ERK Inhibition of Phosphorylation

Figure 2: Postulated modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the anti-inflammatory effects of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Conceptual) Cell_Culture RAW 264.7 Cell Culture Pre_treatment Pre-treatment with This compound Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Data_Collection Data Collection (Supernatant & Cell Lysate) LPS_Stimulation->Data_Collection ELISA ELISA (TNF-α, IL-6, PGE2) Data_Collection->ELISA qPCR qRT-PCR (COX-1, COX-2 mRNA) Data_Collection->qPCR Western_Blot Western Blot (p-p38, p-JNK, p-ERK, p-IκBα) Data_Collection->Western_Blot Animal_Model Animal Model (e.g., Carrageenan-induced paw edema in mice) Compound_Admin Administration of This compound Animal_Model->Compound_Admin Induction Induction of Inflammation Compound_Admin->Induction Measurement Measurement of Paw Edema & Biochemical Markers Induction->Measurement

Figure 3: General experimental workflow for assessing the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an antioxidant and anti-inflammatory agent. Its ability to modulate key inflammatory pathways such as NF-κB and MAPK, and to inhibit the production of pro-inflammatory mediators, highlights its therapeutic promise. However, a notable gap exists in the literature regarding comprehensive quantitative data for the purified compound. Future research should focus on:

  • Quantitative analysis: Determining the IC50 values of pure this compound in a wider range of antioxidant and anti-inflammatory assays.

  • Mechanism of action: Further elucidating the specific molecular targets and upstream/downstream effectors within the NF-κB and MAPK signaling pathways.

  • In vivo studies: Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of inflammatory diseases.

  • Structure-activity relationship studies: Investigating the contribution of the arabinoside moiety to the observed biological activities.

Addressing these research areas will be crucial for the translation of this compound from a promising natural compound to a potential therapeutic agent for the management of oxidative stress and inflammatory conditions.

References

Isovitexin 2''-O-arabinoside: A Technical Guide on its Neuroprotective and Anti-Diabetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovitexin 2''-O-arabinoside, a flavonoid glycoside found in various plant species including oats (Avena sativa) and sugarcane, is emerging as a compound of interest for its therapeutic potential.[1][2][3] While research on this specific glycoside is in its early stages, evidence from studies on extracts containing the compound and the known bioactivities of its parent aglycone, isovitexin, points towards significant neuroprotective and anti-diabetic capabilities. These effects are primarily hypothesized to stem from potent anti-inflammatory and antioxidant mechanisms. This document synthesizes the available preclinical data, outlines plausible mechanisms of action, and provides detailed experimental protocols relevant to its study.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites in plants with diverse and well-documented pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[][5] Isovitexin (apigenin-6-C-glucoside) is a C-glycosylflavone known to mitigate inflammatory responses and oxidative stress by modulating key signaling pathways such as NF-κB, MAPK, and Nrf2/HO-1.[1][6][7] Its glycosidic derivative, this compound, is believed to share or possess enhanced activities. The primary mechanism underpinning its therapeutic potential appears to be the suppression of inflammatory mediators, which is a critical pathological factor in both neurodegenerative diseases and diabetes mellitus.[8][9] This guide provides a technical overview of the current state of knowledge and the experimental basis for future research.

Anti-Diabetic Potential

The anti-diabetic effects of this compound are suggested by studies on extracts containing this compound, which demonstrate inhibitory action against key enzymes in glucose metabolism. The underlying mechanism is likely multifactorial, combining enzyme inhibition with anti-inflammatory activity.

Quantitative Data from Plant Extracts

Direct quantitative data for isolated this compound is not yet available in peer-reviewed literature. However, studies on polyphenol-rich extracts containing the compound provide valuable insights into its potential efficacy.

AssayModel SystemExtract SourceKey Bioactive ComponentsObserved Effect (Quantitative)
α-Glucosidase InhibitionIn vitro enzymatic assaySugarcane StrawThis compound , Ferulic acid, Chlorogenic acid15–38% inhibition (for 1.25–5.00 mg/mL of extract)[2]
Dipeptidyl Peptidase-IV (DPP-IV) InhibitionIn vitro enzymatic assaySugarcane StrawThis compound , Ferulic acid, Chlorogenic acid62–114% inhibition (for 0.31–5.00 mg/mL of extract)[2]
Hypothesized Mechanism of Action

The anti-diabetic potential of this compound is likely mediated through two primary routes:

  • Inhibition of Carbohydrate Digesting Enzymes: By inhibiting α-glucosidase, the compound can slow the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[2] Inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion.[2]

  • Anti-inflammatory Action: Chronic low-grade inflammation is a hallmark of type 2 diabetes, contributing to insulin resistance. As detailed in the neuroprotection section, this compound is implicated in the downregulation of pro-inflammatory pathways (COX-1, COX-2, Prostaglandins), which may help improve insulin sensitivity.[8][9]

The diagram below illustrates the proposed anti-diabetic signaling pathways.

Anti_Diabetic_Pathway Hypothesized Anti-Diabetic Signaling Pathway cluster_gut Intestinal Lumen cluster_blood Bloodstream cluster_compound Compound Action Carbs Carbohydrates aGlucosidase α-Glucosidase Carbs->aGlucosidase Digestion Glucose Glucose aGlucosidase->Glucose BloodGlucose Blood Glucose Glucose->BloodGlucose Absorption Incretins Incretins (GLP-1) DPPIV DPP-IV Incretins->DPPIV Degradation Pancreas Pancreas Incretins->Pancreas Stimulates Insulin Insulin Pancreas->Insulin Secretes Compound Isovitexin 2''-O-arabinoside Compound->aGlucosidase Inhibits Compound->DPPIV Inhibits

Hypothesized Anti-Diabetic Mechanism

Neuroprotective Potential

Neuroinflammation and oxidative stress are key drivers in the pathogenesis of neurodegenerative diseases. The neuroprotective potential of this compound is strongly linked to its anti-inflammatory and antioxidant properties, largely inferred from the activities of its parent compound, isovitexin.

Quantitative Data from Plant Extracts

While specific data for the pure compound is lacking, a study on an oat plantlet extract containing this compound demonstrated significant anti-inflammatory effects.

AssayModel SystemExtract SourceKey Bioactive ComponentsObserved Effect (Quantitative)
6-keto Prostaglandin F1α Production InhibitionIn vitro model of keratinocyte inflammationRhealba® Oat PlantletThis compound , Isoorientin-2''-O-arabinoside-35% at 10 µg/mL of extract-57% at 30 µg/mL of extract[10][11][12]

Note: The study authors attributed this specific activity primarily to isoorientin-2''-O-arabinoside within the extract.[11][12]

Hypothesized Mechanism of Action

The neuroprotective effects are likely conferred through two interconnected pathways:

  • Anti-inflammatory Action: The primary suggested mechanism is the inhibition of the arachidonic acid cascade. By downregulating COX-1 and COX-2 enzymes, this compound can reduce the synthesis of prostaglandins (B1171923) (like PGE2), which are potent mediators of inflammation in the central nervous system.[8][9]

  • Antioxidant Action (via Nrf2/HO-1): The aglycone, isovitexin, is a known activator of the Nrf2/HO-1 pathway.[1][6] This pathway is the master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant enzymes that protect neurons from oxidative stress-induced damage and apoptosis. It is highly probable that this compound retains this crucial activity.

The diagram below outlines the proposed neuroprotective signaling cascade.

Neuroprotective_Pathway Hypothesized Neuroprotective Signaling Pathway cluster_stress Cellular Stress Stimuli cluster_compound Compound Action cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes OxidativeStress Oxidative Stress (e.g., ROS) Keap1 Keap1 OxidativeStress->Keap1 Inhibits Dissociation InflammatoryStim Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway InflammatoryStim->MAPK NFkB NF-κB Pathway InflammatoryStim->NFkB Compound Isovitexin 2''-O-arabinoside Compound->MAPK Inhibits (Hypothesized) Compound->NFkB Inhibits (Hypothesized) Compound->Keap1 Promotes Dissociation (Hypothesized) COX COX-1 / COX-2 Compound->COX Inhibits (Inferred) Inflammation Neuroinflammation MAPK->Inflammation NFkB->Inflammation Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds HO1 HO-1 & Other Antioxidant Enzymes ARE->HO1 Induces Transcription Protection Neuroprotection HO1->Protection AA Arachidonic Acid AA->COX PGs Prostaglandins COX->PGs PGs->Inflammation

Hypothesized Neuroprotective Mechanism

Experimental Protocols

The following are representative, detailed protocols for key assays relevant to the investigation of this compound. These are generalized methodologies and should be adapted based on specific experimental goals.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of a compound to protect neuronal cells from an oxidative insult.

MTT_Workflow General Workflow for In Vitro Neuroprotection (MTT) Assay P1 1. Cell Seeding Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates. Incubate 24h. P2 2. Compound Pre-treatment Treat cells with various concentrations of this compound. Incubate for 1-2h. P1->P2 P3 3. Oxidative Insult Induce stress with H₂O₂ or Aβ peptide. Include control (no stress) and vehicle (stress, no compound) wells. P2->P3 P4 4. Incubation Incubate for 24-48h to allow cell damage to occur. P3->P4 P5 5. MTT Addition Add MTT reagent (e.g., 5 mg/mL) to each well. Incubate for 3-4h. (Viable cells convert MTT to formazan) P4->P5 P6 6. Solubilization Remove media, add DMSO or other solvent to dissolve purple formazan (B1609692) crystals. P5->P6 P7 7. Absorbance Reading Read absorbance at ~570 nm using a microplate reader. P6->P7 P8 8. Data Analysis Calculate % cell viability relative to untreated controls. P7->P8

Workflow for In Vitro Neuroprotection Assay

Protocol Details:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are seeded into 96-well plates at a density of 1x10⁴ cells/well and allowed to adhere for 24 hours.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO). Cells are incubated for 1-2 hours.

  • Induction of Toxicity: A neurotoxic agent, such as hydrogen peroxide (H₂O₂) to a final concentration of 100 µM, is added to all wells except the negative control.

  • Incubation: The plates are incubated for an additional 24 hours.

  • MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Quantification: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (non-toxin-treated) cells.

In Vivo Anti-Diabetic Model (Streptozotocin-Induced)

This protocol outlines a standard animal model for evaluating anti-hyperglycemic agents.

Protocol Details:

  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for one week.

  • Induction of Diabetes: Animals are fasted overnight and then administered a single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) dissolved in citrate (B86180) buffer (pH 4.5) at a dose of 55 mg/kg body weight. Control animals receive only the citrate buffer.

  • Confirmation of Diabetes: After 72 hours, blood is collected from the tail vein, and glucose levels are measured. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and selected for the study.

  • Treatment: Diabetic animals are divided into groups:

    • Diabetic Control (Vehicle)

    • Positive Control (e.g., Metformin, 50 mg/kg)

    • Test Group 1 (this compound, low dose, e.g., 10 mg/kg)

    • Test Group 2 (this compound, high dose, e.g., 25 mg/kg) The compound is administered orally once daily for 21-28 days.

  • Monitoring: Body weight and fasting blood glucose are monitored weekly.

  • Terminal Analysis: At the end of the treatment period, animals are sacrificed. Blood is collected for analysis of serum insulin, lipid profiles, and HbA1c. Pancreatic and liver tissues may be collected for histopathological examination and analysis of inflammatory and oxidative stress markers.

Conclusion and Future Directions

The available, albeit indirect, evidence strongly suggests that this compound holds significant promise as a dual-action therapeutic agent for neurodegenerative and diabetic conditions. Its potential is rooted in a potent anti-inflammatory mechanism, likely involving the inhibition of the COX pathway, and a hypothesized antioxidant activity via the Nrf2 pathway.

Future research must prioritize the following:

  • Isolation and In Vitro Validation: Studies using the purified compound are critically needed to determine precise IC50 values against α-glucosidase, DPP-IV, COX-1, and COX-2.

  • Cell-Based Mechanistic Studies: Elucidating the direct effects of the compound on the NF-κB and Nrf2 signaling pathways in relevant cell models (e.g., neurons, microglia, pancreatic β-cells) is essential.

  • In Vivo Efficacy: Preclinical studies in validated animal models of neurodegeneration (e.g., LPS-induced neuroinflammation) and diabetes (STZ-induced) are required to confirm the therapeutic potential of the isolated compound.

By addressing these gaps, the scientific community can fully unlock the potential of this compound for future drug development.

References

An In-depth Technical Guide to Isovitexin 2''-O-arabinoside in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635) 2''-O-arabinoside is a flavonoid glycoside found in a variety of plants, some of which have a long history of use in traditional medicine. This document provides a comprehensive technical overview of its chemical properties, traditional applications, and modern pharmacological findings, with a focus on its antioxidant and anti-inflammatory activities. Flavonoids, including derivatives of isovitexin, are known for a range of health-promoting properties, such as antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1]

This compound is notably present in plants from the Poaceae family, including bamboo leaves, rice bran, and oats, as well as in the Chinese medicinal herb from the Vaccaria genus.[2][3] Its presence in these traditionally used plants suggests a potential role in their therapeutic effects, which modern research is beginning to elucidate.

Pharmacological Activities and Mechanism of Action

Current research indicates that isovitexin 2''-O-arabinoside possesses significant antioxidant and anti-inflammatory properties. These activities are central to its potential therapeutic applications and are explored in detail below.

Antioxidant Activity

While specific quantitative data for the pure compound is limited, extracts rich in this compound have demonstrated notable antioxidant effects. For instance, an extract from Tamarindus indica leaves, containing 13.9% this compound as the second most abundant compound, showed potent free radical scavenging activity.[4]

Table 1: Antioxidant Activity of an this compound-Containing Extract

AssaySource MaterialKey Compound PresentResult (IC50)
DPPH Radical ScavengingTamarindus indica Leaf ExtractThis compound (13.9%)15.5 µg/mL[4]

Note: The reported IC50 value is for a complex plant extract and not the purified compound. This value indicates strong antioxidant potential and warrants further investigation of the pure compound's activity.

Anti-inflammatory Activity

This compound has been shown to exert its anti-inflammatory effects through multiple mechanisms. Studies indicate it can downregulate the expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) mRNA in macrophages.[5][6] This, in turn, inhibits the production of prostaglandin (B15479496) E2, a key mediator of inflammation.[5][6] The compound's ability to inhibit prostaglandin synthesis is a likely contributor to its anti-inflammatory properties.

The anti-inflammatory actions of this compound are mediated through the modulation of key signaling pathways. It has been observed to influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical in the inflammatory response.[5][6]

The NF-κB pathway is a primary regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2. This compound is suggested to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

NF_kB_Pathway cluster_stimulus cluster_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IVA This compound IVA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (P) IkB->IkB NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

The MAPK signaling pathway, including kinases like p38, is also involved in the cellular stress response and inflammation. By modulating this pathway, this compound can further regulate the production of inflammatory cytokines.

MAPK_Pathway cluster_pathway MAPK Cascade cluster_response Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimulus->MAP3K IVA This compound p38 p38 MAPK IVA->p38 Inhibits Phosphorylation MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K MAP2K->p38 p_p38 Phosphorylated p38 MAPK (Active) p38->p_p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors InflammatoryMediators Inflammatory Mediators (TNF-α, IL-6) TranscriptionFactors->InflammatoryMediators Upregulation

Figure 2: Proposed modulation of the p38 MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key assays relevant to the investigation of this compound's biological activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the stock solution to obtain a range of test concentrations.

    • Prepare a 0.04 mg/mL solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a series of concentrations of ascorbic acid in methanol to serve as a positive control.

  • Assay:

    • In a 96-well plate, add 200 µL of the DPPH solution to each well.

    • Add 20 µL of the various concentrations of the test compound or ascorbic acid to the respective wells.

    • For the blank, add 20 µL of methanol to the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 515 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test compound with DPPH solution.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution (0.04 mg/mL in Methanol) D Add 200 µL DPPH to 96-well plate A->D B Prepare Serial Dilutions of This compound E Add 20 µL of Sample, Control, or Blank B->E C Prepare Positive Control (Ascorbic Acid) C->E D->E F Incubate for 30 min at Room Temperature (in dark) E->F G Measure Absorbance at 515 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Figure 3: Workflow for the DPPH radical scavenging assay.
Western Blot for Phosphorylated p38 MAPK

This protocol details the steps for detecting the phosphorylation status of p38 MAPK in cell lysates treated with this compound, as a measure of its effect on the MAPK signaling pathway.[2][7]

Materials:

  • Cell culture (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide) for stimulation

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal.

    • To normalize, strip the membrane and re-probe with an antibody against total p38 MAPK.

    • Quantify band intensities to determine the ratio of phosphorylated p38 to total p38.

Conclusion

This compound is a promising phytochemical with a basis in traditional medicine and emerging scientific evidence supporting its antioxidant and anti-inflammatory properties. Its ability to modulate key inflammatory pathways such as NF-κB and MAPK makes it a compelling candidate for further research and development in the context of inflammatory diseases. Future studies should focus on obtaining precise quantitative data for the pure compound and exploring its in vivo efficacy and safety profile.

References

Isovitexin 2''-O-arabinoside: A Comprehensive Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isovitexin (B1672635) 2''-O-arabinoside, a naturally occurring C-glycosylflavone, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Exhibiting a range of biological activities, most notably antioxidant and anti-inflammatory effects, this flavonoid presents a promising scaffold for the development of novel therapeutics. This technical whitepaper provides a comprehensive review of the current literature on Isovitexin 2''-O-arabinoside, detailing its chemical properties, known biological activities with a focus on underlying molecular mechanisms, and established experimental protocols. Quantitative data from various studies are systematically presented, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this potent natural product.

Introduction

Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have long been recognized for their health-promoting properties. Among these, C-glycosylflavones are a unique subclass characterized by a sugar moiety directly linked to the flavonoid aglycone via a carbon-carbon bond, a feature that imparts greater chemical stability and potentially enhanced bioavailability compared to their O-glycoside counterparts. This compound, an apigenin (B1666066) derivative found in various plant species including oats (Avena sativa) and sugarcane (Saccharum officinarum), has garnered attention for its notable pharmacological activities.[1][2][3] This review aims to consolidate the existing scientific knowledge on this compound to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is structurally defined as a trihydroxyflavone with an arabinoside moiety attached to the isovitexin core.

PropertyValueReference
Molecular Formula C26H28O14[4]
Molecular Weight 564.5 g/mol [4]
Synonyms 6-(2-O-α-L-Arabinopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one[4]
Predicted Density 1.79±0.1 g/cm³[4]
Predicted Boiling Point 941.5±65.0 °C[4]

Biological Activities and Mechanisms of Action

Current research indicates that this compound possesses significant antioxidant and anti-inflammatory properties, suggesting its potential therapeutic application in a variety of pathological conditions.

Antioxidant Activity

The antioxidant capacity of this compound is a key aspect of its biological profile, contributing to its potential to mitigate oxidative stress-related cellular damage.

Table 1: Quantitative Antioxidant Activity of this compound

AssayIC50 ValueSource Material/ExtractReference
DPPH Radical Scavenging177.354 ppm (for methanolic extract containing the compound)Erythrina variegata L. leaves[5]

Note: Quantitative data for the purified compound is limited in the currently available literature. The provided data is for an extract known to contain this compound.

Anti-inflammatory Activity

This compound has been shown to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.[4][6]

Table 2: Qualitative and Quantitative Anti-inflammatory Activities of this compound

ActivityEffectCell Line/ModelReference
Gene Expression Downregulation of COX-1 and COX-2 mRNAMacrophages[4][6]
Prostaglandin Production Inhibition of Prostaglandin E2 (PGE2)Macrophages[4][6]
NF-κB Pathway Inhibition of NF-κB, p65, IκB, and IKK activationNot specified[6]
MAPK Pathway Stimulation of ERK, SAPK/JNK, and p38 phosphorylation (in the context of oat sprout extract)Keratinocytes[7][8]

Signaling Pathways:

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (COX-2, iNOS) Nucleus->Pro_inflammatory_genes induces Isovitexin_arabinoside This compound Isovitexin_arabinoside->IKK_complex inhibits

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Additionally, extracts containing this compound have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes such as proliferation and differentiation.[7][8]

MAPK_Pathway Growth_Factors_Stress Growth Factors / Stress Receptor Receptor Growth_Factors_Stress->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases MAPKKK MAPKKK Upstream_Kinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Oat_Sprout_Extract Oat Sprout Extract (contains this compound) Oat_Sprout_Extract->MAPK stimulates phosphorylation

Caption: Modulation of the MAPK signaling pathway by oat sprout extract.

Experimental Protocols

Isolation and Purification

A general workflow for the isolation of C-glycosyl flavonoids like this compound from plant material involves extraction followed by a series of chromatographic separations.

Isolation_Workflow A Plant Material (e.g., Oat Sprouts) B Extraction (e.g., with aqueous ethanol) A->B C Solvent Partitioning B->C D Column Chromatography (e.g., Macroporous Resin, Sephadex) C->D E Preparative HPLC D->E F Purified this compound E->F

Caption: General experimental workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: Dried and powdered plant material (e.g., oat sprouts) is extracted with a suitable solvent, typically an aqueous ethanol (B145695) or methanol (B129727) solution.[2][3]

  • Solvent Partitioning: The crude extract is then partitioned with a series of immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, butanol) to achieve a preliminary separation of compounds.

  • Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography using stationary phases such as macroporous resins (e.g., D101), Sephadex LH-20, or silica (B1680970) gel. Elution is performed with a gradient of solvents to separate the compounds based on their affinity for the stationary phase.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is often achieved using preparative HPLC with a reverse-phase column (e.g., C18) and a suitable mobile phase, allowing for the isolation of the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Protocol Overview:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.[9][10]

  • Assay Procedure (96-well plate format):

    • Add serial dilutions of the this compound solution to the wells of a 96-well microplate.[9]

    • Add the DPPH solution to each well.

    • Include a blank (solvent only) and a control (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[9][11]

  • Measurement:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.[9]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol Overview (using RAW 264.7 macrophages):

  • Cell Culture:

    • Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.[12][13]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).[2][12]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for a further period (e.g., 16-24 hours).[2][12]

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an aliquot of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[12][13]

    • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.[13][14]

  • Measurement:

    • Measure the absorbance at approximately 540 nm using a microplate reader.[14]

  • Calculation:

    • The concentration of nitrite in the samples is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant and anti-inflammatory properties. Its unique C-glycosylflavone structure offers potential advantages in terms of stability and bioavailability. While the current body of research provides a solid foundation, further studies are warranted to fully elucidate its therapeutic potential.

Key areas for future research include:

  • Quantitative Bioactivity Studies: There is a pressing need for studies that report specific IC50 values for the purified this compound in a variety of antioxidant and anti-inflammatory assays.

  • In-depth Mechanistic Elucidation: Further investigation into the specific molecular targets and the precise effects on signaling pathway components (e.g., phosphorylation status of individual MAP kinases, effects on different NF-κB subunits) is crucial.

  • Pharmacokinetic and In Vivo Studies: Comprehensive pharmacokinetic profiling (ADME) and efficacy studies in relevant animal models of inflammatory diseases are essential next steps to translate the in vitro findings into a therapeutic context.

  • Toxicology and Safety Assessment: A thorough evaluation of the safety profile of this compound is necessary before it can be considered for clinical development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isovitexin 2''-O-arabinoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635) 2''-O-arabinoside is a C-glycosylflavone, a type of flavonoid found in various medicinal and edible plants. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anti-diabetic effects. These biological activities are attributed to its ability to modulate key cellular signaling pathways. This document provides detailed application notes and protocols for the extraction and purification of Isovitexin 2''-O-arabinoside from various plant sources, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound has been identified in a variety of plant species, primarily within the Poaceae (grass) and Caryophyllaceae families. Notable sources include:

  • Oat (Avena sativa): Found in the leaves and plantlets.

  • Rye (Secale cereale): Present in the leaves.[1]

  • Cow Cockle (Saponaria vaccaria / Vaccaria segetalis): Concentrated in the seeds.[2][3][4][5]

  • Other Grasses: Also found in bamboo leaves, rice bran, and wheat bran.

Data Presentation: Quantitative Analysis of this compound Extraction

The yield of this compound can vary significantly depending on the plant source, the extraction method, and the specific conditions employed. The following table summarizes available quantitative data to provide a comparative overview.

Plant SourcePlant PartExtraction MethodSolvent SystemTemperature (°C)Time (h)Yield (% w/w of crude extract)Reference
Ficus deltoidea (Mas Cotek)Dried LeavesAqueous ExtractionWater (1:20 g/mL)5050.136 ± 0.015[6]
Ficus deltoidea (Mas Cotek)Dried LeavesAqueous ExtractionWater (1:30 g/mL)5040.463 ± 0.045 (as vitexin)[6]
Ziziphi spinosae semenSeedsUltrasound-Assisted75% Ethanol (B145695) (1:16 g/mL)Not Specified10.705 (as isovitexin-glucopyranoside)[7]

Note: Data for direct yield of this compound is limited. The table includes data for the closely related compound isovitexin and its glycosides to provide a reference for extraction efficiency.

Experimental Protocols

Protocol 1: General Laboratory-Scale Extraction

This protocol describes a general method for extracting this compound from dried and powdered plant material.

1. Materials and Equipment:

  • Dried and finely powdered plant material (e.g., Avena sativa leaves, Secale cereale leaves, or Vaccaria segetalis seeds)
  • 80% Methanol (B129727) or 80% Ethanol
  • Reflux apparatus or orbital shaker
  • Filter paper (Whatman No. 1 or equivalent)
  • Rotary evaporator
  • Freeze-dryer (optional)

2. Procedure:

  • Weigh 100 g of the dried, powdered plant material.
  • Suspend the powder in 1 L of 80% methanol or ethanol in a suitably sized flask.
  • For reflux extraction, heat the mixture at 60-70°C for 2 hours. For maceration, agitate the mixture on an orbital shaker at room temperature for 24 hours.
  • Allow the mixture to cool (if heated) and filter through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
  • Combine the filtrates from all three extractions.
  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to remove the organic solvent.
  • The resulting aqueous concentrate can be used for subsequent purification steps or freeze-dried to obtain a crude powder extract.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude extract using column chromatography.

1. Materials and Equipment:

  • Crude plant extract
  • Sephadex LH-20, Polyamide, or Silica Gel
  • Glass chromatography column
  • Fraction collector
  • Solvents for mobile phase (e.g., water, methanol, ethanol, ethyl acetate, hexane (B92381) gradients)
  • Thin Layer Chromatography (TLC) plates and developing chamber
  • UV lamp for visualization

2. Procedure:

  • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., Sephadex LH-20) in the initial mobile phase solvent and carefully pack it into the chromatography column, avoiding air bubbles.
  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.
  • Elution: Begin eluting the column with the mobile phase. A stepwise or gradient elution is typically employed. For example, with a Sephadex LH-20 column, a gradient of increasing methanol concentration in water (e.g., from 20% to 100% methanol) can be effective.
  • Fraction Collection: Collect the eluate in fractions of a defined volume using a fraction collector.
  • Monitoring: Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system (e.g., ethyl acetate:formic acid:water), and visualize the spots under a UV lamp.
  • Pooling and Concentration: Combine the fractions that contain the purified this compound based on the TLC analysis.
  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended.

1. Materials and Equipment:

  • Partially purified extract containing this compound
  • Preparative HPLC system with a UV detector
  • Preparative C18 column
  • HPLC-grade solvents (e.g., water with 0.1% formic acid, acetonitrile)
  • Vials for fraction collection

2. Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from other components in the extract. A gradient elution with a C18 column is a common starting point.
  • Sample Preparation: Dissolve the partially purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.
  • Injection and Separation: Inject the sample onto the preparative HPLC column and run the separation using the developed gradient method.
  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined during analytical method development.
  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
  • Solvent Removal: Remove the solvents from the purified fraction, typically by lyophilization, to obtain the pure compound.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Avena sativa leaves) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (e.g., Sephadex LH-20) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection preparative_hplc Preparative HPLC fraction_collection->preparative_hplc pure_compound Pure this compound preparative_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Anti-Inflammatory Signaling Pathway

G cluster_cell Macrophage/Chondrocyte LPS Inflammatory Stimulus (e.g., LPS, IL-1β) IKK IKK LPS->IKK MAPK MAPK (p38, JNK, ERK) LPS->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory_genes induces MAPK->NFkB_nucleus activates Inflammation Inflammation Pro_inflammatory_genes->Inflammation Isovitexin This compound Isovitexin->IKK inhibits Isovitexin->MAPK inhibits

Caption: Anti-inflammatory mechanism of this compound.

Neuroprotective Signaling Pathway

G cluster_neuron Neuron Oxidative_Stress Oxidative Stress / Neuroinflammation Keap1 Keap1 Oxidative_Stress->Keap1 activates NFkB_pathway NF-κB Pathway Activation Oxidative_Stress->NFkB_pathway Nrf2 Nrf2 Nrf2_nucleus Nrf2 (in nucleus) Nrf2->Nrf2_nucleus translocates Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes induces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Neuroinflammation Neuroinflammation NFkB_pathway->Neuroinflammation Isovitexin This compound Isovitexin->Nrf2 activates Isovitexin->NFkB_pathway inhibits

Caption: Neuroprotective mechanism of this compound.

References

Application Notes and Protocols for the Purification of Isovitexin 2''-O-arabinoside by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin 2''-O-arabinoside is a flavonoid glycoside found in various plant species, including oats (Avena sativa), rye (Secale cereale), and the traditional Chinese medicinal herb Vaccaria segetalis.[1][2] As a C-glycosylflavone, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[1] Effective purification of this compound from crude plant extracts is crucial for its characterization, biological activity screening, and potential development as a therapeutic agent. Column chromatography is a fundamental and widely used technique for the isolation and purification of such natural products.

This document provides detailed application notes and a generalized protocol for the purification of this compound using column chromatography, based on established methods for flavonoid separation.

Data Presentation

Successful purification of this compound relies on the careful selection of chromatographic parameters. The following tables summarize typical parameters and expected outcomes for a multi-step column chromatography purification process.

Table 1: Summary of a Typical Two-Step Column Chromatography Purification of this compound

ParameterStep 1: Silica (B1680970) Gel ChromatographyStep 2: Sephadex LH-20 Chromatography
Stationary Phase Silica Gel (60-120 mesh)Sephadex LH-20
Column Dimensions (D x L) 5 cm x 50 cm2.5 cm x 100 cm
Sample Load 5 g of crude extract~500 mg of partially purified fraction
Mobile Phase Gradient of Chloroform-MethanolIsocratic Methanol (B129727)
Flow Rate 10 mL/min2 mL/min
Fraction Volume 20 mL10 mL
Purity Achieved 40-60%>95%
Typical Yield 150-250 mg (of enriched fraction)50-100 mg (of pure compound)

Table 2: Mobile Phase Gradient for Silica Gel Column Chromatography

StepChloroform (B151607) (%)Methanol (%)Volume (Column Volumes)Purpose
110002Elution of non-polar impurities
29553Elution of less polar compounds
390103Elution of compounds with intermediate polarity
485154Elution of this compound fraction
580203Elution of more polar compounds
601002Column regeneration

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from a plant source.

I. Preparation of Crude Plant Extract
  • Plant Material : Use dried and powdered aerial parts of a plant known to contain this compound (e.g., Avena sativa).

  • Extraction :

    • Macerate 1 kg of the powdered plant material in 5 L of 80% methanol for 24 hours at room temperature.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

  • Solvent Partitioning :

    • Suspend the crude extract in 1 L of distilled water.

    • Perform successive liquid-liquid partitioning with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

    • The ethyl acetate fraction is typically enriched with flavonoid glycosides. Concentrate this fraction to dryness.

II. Purification by Column Chromatography

A. Step 1: Silica Gel Column Chromatography (Initial Fractionation)

  • Column Preparation :

    • Prepare a slurry of 500 g of silica gel (60-120 mesh) in chloroform.

    • Wet pack a glass column (5 cm x 50 cm) with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then equilibrate the column with 2 column volumes of chloroform.

  • Sample Loading :

    • Dissolve 5 g of the dried ethyl acetate fraction in a minimal amount of methanol.

    • Adsorb this solution onto 10 g of silica gel and dry it completely.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution :

    • Elute the column with a stepwise gradient of chloroform and methanol as detailed in Table 2.

    • Collect 20 mL fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Analysis :

    • Spot the collected fractions on a silica gel TLC plate.

    • Develop the TLC plate using a mobile phase of chloroform:methanol (8:2, v/v).

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Pool the fractions containing the band corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis).

  • Concentration : Concentrate the pooled fractions to dryness.

B. Step 2: Sephadex LH-20 Column Chromatography (Final Purification)

  • Column Preparation :

    • Swell 100 g of Sephadex LH-20 in methanol for at least 4 hours.

    • Pack a glass column (2.5 cm x 100 cm) with the swollen Sephadex LH-20.

    • Equilibrate the column by washing with 3 column volumes of methanol.

  • Sample Loading :

    • Dissolve the concentrated fraction from the silica gel column in a small volume of methanol (1-2 mL).

    • Carefully apply the sample to the top of the Sephadex LH-20 column.

  • Elution :

    • Elute the column with isocratic methanol at a flow rate of 2 mL/min.

    • Collect 10 mL fractions.

  • Fraction Analysis and Final Product :

    • Monitor the fractions by TLC as described previously.

    • Pool the pure fractions containing this compound.

    • Concentrate the pooled fractions under reduced pressure to yield the purified compound.

    • Confirm the purity and identity of the final product using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

The following diagrams illustrate the experimental workflow for the purification of this compound.

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Column Chromatography Purification cluster_analysis Analysis plant_material Dried Plant Material extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning crude_extract Ethyl Acetate Fraction partitioning->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Enriched Fractions tlc TLC Monitoring silica_gel->tlc pure_compound Pure this compound sephadex->pure_compound Pure Fractions sephadex->tlc hplc_ms_nmr HPLC, MS, NMR Analysis pure_compound->hplc_ms_nmr

Caption: Workflow for the purification of this compound.

signaling_pathway start Crude Ethyl Acetate Extract step1 Silica Gel Column (Chloroform-Methanol Gradient) start->step1 intermediate Partially Purified Fractions step1->intermediate Removes non-polar and highly polar impurities step2 Sephadex LH-20 Column (Isocratic Methanol) intermediate->step2 end Pure this compound step2->end Separates based on size and polarity

Caption: Logical steps in the column chromatography purification process.

References

Application Note and Protocols for the Analysis of Isovitexin 2''-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isovitexin 2''-O-arabinoside is a C-glycosyl flavonoid found in various plant species, including oats (Avena sativa L.) and Semen Vaccariae.[1][2] As a member of the flavonoid class, it is studied for its potential biological activities. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in complex matrices such as plant extracts and formulated products. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: HPLC-DAD Analysis Protocol

This protocol is designed for the quantitative analysis of this compound, suitable for quality control of raw materials and finished products. The method is based on established procedures for analyzing flavonoids in plant extracts.[2][3]

1.1 Principle

Reverse-phase HPLC separates compounds based on their polarity. A C18 column is used to retain the analyte, which is then eluted using a gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) and acidified water. The Diode Array Detector (DAD) allows for quantification at the maximum absorption wavelength of the analyte and provides spectral data for peak purity assessment.

1.2 Experimental Protocol

1.2.1 Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or Acetic Acid)

  • Sample containing this compound (e.g., plant extract)

1.2.2 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Diode Array Detector (DAD)

  • C18 Reverse-Phase Column (e.g., Agilent Zorbax SB-C18[2])

  • Autosampler

  • Data acquisition and processing software

1.2.3 Sample Preparation

  • Accurately weigh the plant extract or sample powder.

  • Extract the sample with a suitable solvent (e.g., 70% methanol) using ultrasonication or reflux extraction.

  • Centrifuge the extract to pellet solid material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Prepare a series of calibration standards by dissolving the this compound reference standard in methanol.

1.2.4 Chromatographic Conditions

The following table summarizes a typical set of conditions for the HPLC-DAD analysis.[2][3]

ParameterValue
Column Agilent Zorbax SB-C18 (or equivalent), 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Gradient Elution A time-based linear gradient, optimized to separate the analyte from other matrix components. Start with a high percentage of A, gradually increase B.
Flow Rate 0.7 - 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 - 10 µL
Detection Diode Array Detector (DAD), monitoring at 280 nm and 320-360 nm for flavonoids.[3]
Run Time ~60 minutes, depending on gradient complexity.[3]

Part 2: LC-MS Analysis Protocol

This protocol is intended for the sensitive identification and structural confirmation of this compound, particularly in complex mixtures or when trace-level detection is required. The use of high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF) is highly recommended.[4][5]

2.1 Principle

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After separation on a UPLC/HPLC column, the analyte is ionized (typically using Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is determined. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which serves as a structural fingerprint for definitive identification.[6][7]

2.2 Experimental Protocol

2.2.1 Materials and Reagents

  • Same as for HPLC, but using LC-MS grade solvents is mandatory.

2.2.2 Instrumentation

  • Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system.

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[8]

  • C18 Reverse-Phase Column (e.g., Agilent Zorbax RRHD SB-C18, 2.1 x 150 mm, 1.8 µm[9]).

  • Data acquisition and analysis software.

2.2.3 Sample Preparation

  • Sample preparation is identical to the HPLC protocol, but final concentrations may need to be more dilute due to the higher sensitivity of LC-MS.

2.2.4 Liquid Chromatography Conditions

The following table summarizes typical UPLC/HPLC conditions for LC-MS analysis.[10]

ParameterValue
Column Atlantis T3-C18 (3µm, 2.1 × 100 mm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Example: 5% B to 95% B over 25-30 minutes
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL

2.2.5 Mass Spectrometry Conditions

The following parameters are based on experimental data for this compound and related flavonoids.[8][10]

ParameterValue
Ionization Mode ESI Positive [M+H]⁺ or Negative [M-H]⁻
Mass Analyzer Q-TOF, Orbitrap, or Triple Quadrupole
Scan Range m/z 100 - 1000
Source Temperature 120 - 350 °C
Capillary Voltage 3.5 - 4.5 kV
Precursor Ion (for MS/MS) [M+H]⁺ = 565.152 [8]
Collision Energy (for MS/MS) 20 - 40 eV (optimization recommended)[8]
Key Fragment Ions (Positive Mode) m/z 433.11, 313.07, 283.06[8]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound by either HPLC or LC-MS.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Plant Material / Sample Extraction Extraction (e.g., 70% Methanol) Sample->Extraction Filtration Filtration (0.22 µm Syringe Filter) Extraction->Filtration LC HPLC / UPLC Separation (C18 Column) Filtration->LC Detector Detection DAD DAD MS Mass Spectrometer (ESI-QTOF) Data Data Acquisition & Analysis Detector->Data Result Quantification & Identification Data->Result

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Isovitexin 2''-O-arabinoside using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovitexin 2''-O-arabinoside is a C-glycosyl flavonoid found in various plants, including Avena sativa L. (oats) and Vaccaria hispanica.[1][2] As a member of the flavonoid class, it exhibits potential antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of interest in pharmaceutical and nutraceutical research.[3][] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential technique for the unambiguous structural elucidation of complex natural products like this compound.[5] This document provides detailed protocols and data for its structural characterization using 1D and 2D NMR techniques.

A notable characteristic of this compound is the phenomenon of rotational isomerism (rotamers) due to restricted rotation around the C-6-C-1'' single bond. This results in the doubling of some signals in both ¹H and ¹³C NMR spectra at room temperature.[1] Variable-temperature NMR experiments can be employed to study this conformational stability.[1]

Experimental Protocols

1. Sample Preparation

A standardized protocol for the isolation of flavonoids is recommended, as specific extraction details for this compound can vary.

  • Extraction: Plant material (e.g., leaves, seeds) is typically dried, powdered, and extracted with a polar solvent such as methanol (B129727) or 95% ethanol.[6]

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297), to separate compounds based on polarity. Flavonoid glycosides are often enriched in the ethyl acetate or n-butanol fractions.

  • Chromatography: The target fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) to isolate the compound.

  • Purification: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield this compound of high purity (>98%).[7]

  • NMR Sample: For NMR analysis, dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is commonly used for flavonoids to ensure the solubility and observation of exchangeable hydroxyl protons.[1][6]

2. NMR Data Acquisition

NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]

  • Spectrometer: Bruker Avance III 500 MHz (or equivalent).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K (25 °C).[1]

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-32

    • Spectral Width: 12-15 ppm

    • Acquisition Time: ~3-4 s

    • Relaxation Delay: 2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Spectral Width: 200-240 ppm

    • Acquisition Time: ~1-2 s

    • Relaxation Delay: 2 s

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, particularly within the sugar moieties and aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations. This is key to determining the glycosylation site (the linkage between the arabinose and glucose units) and the C-glycosidic linkage to the flavone (B191248) core.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry and spatial proximity of protons.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound recorded in DMSO-d₆. The presence of rotamers leads to doubled signals for some atoms, indicated by two distinct chemical shift values.[1]

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆) [1]

PositionδH (ppm)MultiplicityJ (Hz)
36.85 / 6.82s
86.89s
2', 6'7.94 / 7.93d8.8
3', 5'6.89d8.8
5-OH13.69 / 13.58s
Glucose Moiety
1''4.88 / 4.73d9.6
Arabinose Moiety
1'''4.30 / 4.09d6.0

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆) [1]

PositionδC (ppm)PositionδC (ppm)
2163.9Glucose Moiety
3103.21''71.9 / 71.4
4182.5 / 182.32''80.7
5162.3 / 161.03''79.1
6108.64''70.9 / 70.7
7164.4 / 163.45''82.1
894.2 / 93.56''62.0 / 61.8
9156.8Arabinose Moiety
10103.9 / 103.71'''105.7 / 105.4
1'121.62'''67.4
2', 6'128.93'''72.8
3', 5'116.54'''71.9
4'161.65'''65.0

Structural Elucidation Workflow and Key Correlations

The structural elucidation process involves a systematic analysis of the NMR data.

  • Aglycone Identification: The signals in the aromatic region of the ¹H NMR spectrum (δ 6.5-8.0 ppm) and the corresponding carbon signals in the ¹³C NMR spectrum are characteristic of the apigenin-type flavone skeleton.

  • Sugar Identification: The anomeric proton signals (H-1'' and H-1''') are identified in the ¹H NMR spectrum (typically δ 4.0-5.5 ppm). The coupling constants help determine the stereochemistry (β-glucose, α-arabinose). The spin systems of each sugar are traced out using the COSY spectrum.

  • Linkage Analysis: The HMBC experiment is critical for determining the connectivity.

    • C-Glycosidic Bond: A correlation between the anomeric proton of the glucose unit (H-1'') and the carbons of the A-ring (C-5, C-6, C-7) confirms the C-glycosidic linkage at C-6.

    • Inter-glycosidic Bond: The key correlation is observed between the anomeric proton of the arabinose unit (H-1''') and the C-2'' of the glucose unit. This unambiguously establishes the 2''-O-arabinosyl linkage.

Visualizations

The following diagrams illustrate the experimental workflow and the key HMBC correlations for structural confirmation.

experimental_workflow Experimental Workflow for Structural Elucidation cluster_sample Sample Handling cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification (e.g., Column Chromatography, HPLC) Prep NMR Sample Preparation (5-10 mg in 0.5 mL DMSO-d6) Isolation->Prep NMR_1D 1D NMR Acquisition (1H, 13C) Prep->NMR_1D NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Data Processing (Fourier Transform, Phasing) NMR_2D->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Structure Structure Assembly (Interpretation of Correlations) Analysis->Structure Final Final Structure->Final Final Structure Confirmed

Caption: A flowchart of the experimental workflow.

hmbc_correlations Key HMBC Correlations for Linkage Confirmation Aglycone Apigenin Core (C-6) Glucose Glucose (C-1'', C-2'') Aglycone->Glucose Arabinose Arabinose (C-1''') Glucose->Arabinose H1pp H-1'' H1pp->Aglycone C-glycosidic bond H1ppp H-1''' H1ppp->Glucose:w Inter-glycosidic bond (to C-2'')

References

Application Notes & Protocols for the Quantitative Analysis of Isovitexin 2''-O-arabinoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isovitexin 2''-O-arabinoside is a C-glycosyl flavonoid found in various plant species, including oats (Avena sativa L.), barley (Hordeum vulgare), and Glochidion chodoense.[1][2][3][4] As a secondary metabolite, it is of interest to researchers in fields ranging from phytochemistry and agriculture to pharmacology due to its potential biological activities.[4][5] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, chemotaxonomic studies, and the development of herbal medicines and functional foods.

These application notes provide detailed protocols for the quantitative analysis of this compound in plant materials using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of this compound and related flavonoids from various studies.

Table 1: HPLC-DAD Method Validation Parameters

Plant Matrix Analyte(s) Linearity (R²) LOQ (µg/mL) Precision (RSD %) Recovery (%) Reference
Semen Vaccariae Four major constituents including this compound > 0.9999 0.20 - 1.16 < 2.09 97.0 - 105.0 [6]

| Passiflora L. Extracts | Vitexin-2''-O-rhamnoside | Not specified | < 0.5 | Not specified | Not specified | |

Table 2: LC-MS/MS Method Validation Parameters for Related Flavonoids (Vitexin & Isovitexin) in Rabbit Plasma

Parameter Vitexin Isovitexin Reference
Linearity Range (ng/mL) 2.0 - 200 2.0 - 200 [7]
LLOQ (ng/mL) 2 2 [7]
Intra-day Accuracy (%) 94 - 110 94 - 110 [7]
Inter-day Accuracy (%) 94 - 110 94 - 110 [7]
Intra-day Precision (RSD %) ≤ 8.7 ≤ 8.7 [7]
Inter-day Precision (RSD %) ≤ 8.7 ≤ 8.7 [7]
Recovery (%) 97 - 102 97 - 102 [7]

| Matrix Effect (%) | 90 - 100 | 90 - 100 |[7] |

Table 3: Quantitative Analysis of this compound in Plant Extracts

Plant Species Plant Part Extraction Method Analytical Method Concentration (mg/g extract) Reference
Glochidion chodoense Leaves & Branches Ethanol Extraction HPLC/PDA Not explicitly stated for this compound [2]

| Hordeum vulgare (Barley) Cultivars | Leaves | 80% Cold Aqueous Methanol (B129727) | UHPLC-HRMS | Relative levels compared between cultivars |[3] |

Experimental Protocols & Methodologies

Protocol 1: General Plant Sample Preparation for Flavonoid Analysis

This protocol outlines a general procedure for extracting flavonoids, including this compound, from plant material.

1. Sample Collection and Pre-processing:

  • Harvest fresh plant material (e.g., leaves, seeds).[2][3]

  • Freeze the material immediately in liquid nitrogen to quench metabolic processes.

  • Lyophilize (freeze-dry) the samples to remove water content.

  • Grind the dried material into a fine powder using a mortar and pestle or a cryogenic mill.

  • Store the powdered sample at -80°C until extraction.[8]

2. Solvent Extraction:

  • Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% aqueous methanol (or ethanol).[3] The solvent-to-sample ratio may need optimization depending on the plant matrix.

  • Vortex the mixture thoroughly.

  • Sonicate the sample in an ultrasonic bath for 30-60 minutes at room temperature.

  • Centrifuge the mixture at 4,000-7,500 rpm for 10-15 minutes.[8]

  • Carefully collect the supernatant.

  • Repeat the extraction process on the pellet two more times to ensure complete recovery.[8]

  • Combine the supernatants.

3. Extract Filtration and Storage:

  • Filter the combined extract through a 0.22 µm syringe filter (PTFE or nylon) into an amber HPLC vial.[8][9]

  • Store the final extract at -20°C prior to analysis.[8]

G Workflow for Plant Sample Preparation cluster_collection Sample Collection cluster_extraction Extraction cluster_final Final Preparation Harvest Harvest Plant Material Freeze Freeze in Liquid N2 Harvest->Freeze Lyophilize Lyophilize (Freeze-Dry) Freeze->Lyophilize Grind Grind to Fine Powder Lyophilize->Grind Weigh Weigh Powdered Sample Grind->Weigh AddSolvent Add 80% Methanol Weigh->AddSolvent Sonicate Ultrasonic Extraction AddSolvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Repeat Repeat Extraction x2 Collect->Repeat Combine Combine Supernatants Collect->Combine Repeat->Collect Filter Filter (0.22 µm) Combine->Filter Store Store at -20°C Filter->Store

Caption: Workflow for Plant Sample Preparation.

Protocol 2: Quantitative Analysis by HPLC-DAD

This method is adapted from validated procedures for flavonoid quantification in plant extracts.[6]

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: Agilent Zorbax SB-C18 (or equivalent C18 column), 250 mm x 4.6 mm, 5 µm.[6]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 340 nm for flavonoids.

  • Injection Volume: 10 µL.

2. Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
25.0 60 40
30.0 40 60
35.0 5 95
40.0 5 95
40.1 95 5

| 45.0 | 95 | 5 |

3. Standard Preparation and Calibration:

  • Prepare a stock solution of this compound standard (purity >98%) at 1.0 mg/mL in methanol.

  • Perform serial dilutions to prepare working standards with concentrations ranging from 0.5 to 100 µg/mL.

  • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

  • Verify the linearity of the calibration curve (R² > 0.999).

4. Quantification:

  • Inject the prepared plant extracts.

  • Identify the this compound peak by comparing its retention time and UV spectrum with the authentic standard.

  • Quantify the amount of the analyte in the sample using the regression equation from the calibration curve.

Protocol 3: Quantitative Analysis by LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the preferred method. This protocol is based on typical methods for flavonoid analysis.[7][8]

1. Instrumentation and Conditions:

  • LC System: UHPLC system for optimal resolution.

  • Mass Spectrometer: Triple quadrupole (QqQ) or Q-TOF mass spectrometer.[8][10]

  • Ion Source: Electrospray Ionization (ESI), operated in positive or negative mode (negative mode is often preferred for phenolic compounds).[7]

  • Column: ZORBAX Eclipse XDB-C18 (or equivalent high-resolution C18 column), 100 mm x 2.1 mm, 1.8 µm.[8]

  • Mobile Phase A: 0.1% Acetic Acid in Water.[7]

  • Mobile Phase B: Methanol.[7]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

2. Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
24.0 5 95
27.0 5 95
27.1 95 5

| 30.0 | 95 | 5 |

3. MS/MS Parameters (Multiple Reaction Monitoring - MRM):

  • Analyte: this compound (C₂₆H₂₈O₁₄, MW: 564.5 g/mol ).[10]

  • Precursor Ion ([M+H]⁺): m/z 565.15.[10]

  • Fragmentation: Optimize collision energy to identify characteristic product ions. Based on public data, key fragments are observed at m/z 433.11, 313.07, and 283.06.[10]

  • MRM Transitions (Example):

    • Quantifier: 565.15 → 433.11
    • Qualifier: 565.15 → 313.07

  • Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the specific instrument.

4. Data Analysis and Quantification:

  • Prepare calibration standards and quality control (QC) samples as described in Protocol 2, but at lower concentrations appropriate for MS sensitivity (e.g., 1 - 500 ng/mL).

  • Process the data using the instrument's software.

  • Quantify the analyte based on the peak area of the quantifier MRM transition.

G Quantitative Analysis Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SamplePrep Plant Extract (Protocol 1) HPLC HPLC-DAD Analysis (Protocol 2) SamplePrep->HPLC LCMS LC-MS/MS Analysis (Protocol 3) SamplePrep->LCMS StdPrep Prepare Calibration Standards StdPrep->HPLC StdPrep->LCMS CalCurve Generate Calibration Curve StdPrep->CalCurve PeakInt Peak Integration & Identification HPLC->PeakInt LCMS->PeakInt Quant Quantification CalCurve->Quant PeakInt->Quant Validation Method Validation Quant->Validation

Caption: General Workflow for Quantitative Analysis.

References

Application Notes and Protocols for the Synthesis of Isovitexin 2''-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635) 2''-O-arabinoside is a naturally occurring C-glycosylflavonoid found in various plants. As a derivative of isovitexin, it belongs to a class of compounds known for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. The synthesis of this complex molecule is of significant interest for pharmacological studies and drug development. These application notes provide an overview of the potential synthesis routes for Isovitexin 2''-O-arabinoside and a detailed protocol for a plausible enzymatic synthesis approach.

Synthesis Strategies

The synthesis of this compound presents a significant challenge due to the presence of a C-glycosidic bond and the requirement for regioselective O-arabinosylation. Two primary strategies can be considered: chemical synthesis and enzymatic synthesis.

Chemical Synthesis:

The chemical synthesis of C-glycosylflavonoids is a multi-step process that often involves the construction of the flavonoid backbone followed by the introduction of the sugar moieties. A common approach for forming the C-glycosidic bond is through the condensation of a phenolic precursor with a protected sugar derivative. Subsequent glycosylation at the 2''-hydroxyl group of the C-linked glucose moiety would be required to yield the final product.

The Koenigs-Knorr reaction is a classical method for the formation of glycosidic bonds.[1] This reaction typically involves the use of a glycosyl halide as a donor and an alcohol as an acceptor in the presence of a promoter, such as a silver or mercury salt. However, achieving regioselectivity at the 2''-position of the C-bound glucose of isovitexin can be challenging and may require extensive use of protecting groups, leading to a lengthy and potentially low-yielding synthesis.

Enzymatic Synthesis:

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for the glycosylation of natural products.[2] Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule.[3] For the synthesis of this compound, a glycosyltransferase capable of utilizing isovitexin as an acceptor and uridine (B1682114) diphosphate (B83284) arabinose (UDP-arabinose) as the sugar donor would be required.

This approach offers several advantages, including high regioselectivity and stereoselectivity, milder reaction conditions, and the avoidance of toxic reagents and byproducts. The biosynthesis of C-arabinosylated flavones has been demonstrated in engineered E. coli, highlighting the potential of biotechnological production methods.[4]

Experimental Protocols

The following protocol describes a plausible enzymatic approach for the synthesis of this compound based on methodologies reported for the enzymatic glycosylation of similar flavonoids.[5]

Protocol: Enzymatic Synthesis of this compound

1. Materials and Reagents:

  • Isovitexin (substrate)

  • Uridine diphosphate arabinose (UDP-arabinose) (sugar donor)

  • A suitable glycosyltransferase (e.g., from plant source or recombinantly expressed)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Methanol (for reaction quenching)

  • Acetonitrile (for HPLC)

  • Formic acid (for HPLC)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Lyophilizer

2. Experimental Procedure:

2.1. Glycosyltransferase Preparation:

A key component for this synthesis is a glycosyltransferase that can specifically transfer arabinose to the 2''-hydroxyl group of isovitexin. This enzyme may be sourced from a natural plant extract known to produce this compound or, more reliably, be produced recombinantly. Recombinant expression of plant-derived glycosyltransferases in hosts like E. coli allows for the production of large quantities of purified enzyme.

2.2. Enzymatic Reaction:

The enzymatic reaction for the arabinosylation of isovitexin can be set up as follows:

ComponentFinal Concentration
Isovitexin1 mM
UDP-arabinose2 mM
Glycosyltransferase1-5 µg/mL
Tris-HCl (pH 7.5)50 mM
MgCl₂5 mM
DTT1 mM
Total Volume 1 mL

Procedure:

  • Prepare a stock solution of isovitexin in a minimal amount of DMSO or methanol.

  • In a microcentrifuge tube, combine the Tris-HCl buffer, MgCl₂, and DTT.

  • Add the isovitexin stock solution to the buffer mixture.

  • Add the glycosyltransferase to the reaction mixture.

  • Initiate the reaction by adding UDP-arabinose.

  • Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37 °C) for a predetermined period (e.g., 1-24 hours), with gentle agitation.

2.3. Reaction Quenching and Product Extraction:

  • Stop the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture to precipitate the enzyme and any insoluble material.

  • Collect the supernatant containing the product.

2.4. Purification of this compound:

  • The supernatant can be concentrated under reduced pressure.

  • The crude product can be purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove salts and unreacted starting materials.

  • Further purification can be achieved by preparative or semi-preparative HPLC using a C18 column. A typical gradient elution could be:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 10% to 50% B over 30 minutes.

  • Collect the fractions corresponding to the this compound peak, identified by comparison with a standard or by LC-MS analysis.

  • Pool the pure fractions and remove the solvent by lyophilization to obtain the final product as a powder.

3. Characterization:

The identity and purity of the synthesized this compound should be confirmed by:

  • HPLC: To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the arabinose moiety.

Data Presentation

Table 1: Quantitative Parameters for a Hypothetical Enzymatic Synthesis of this compound.

ParameterValueUnitNotes
Substrate (Isovitexin) Concentration1mM
Donor (UDP-arabinose) Concentration2mMA molar excess of the donor is often used.
Enzyme Concentration2.5µg/mLThis will vary depending on the specific activity of the enzyme.
Reaction Time12hoursOptimization may be required.
Conversion Rate>80%Hypothetical, dependent on enzyme efficiency.
Isolated Yield65-75%After purification.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis Isovitexin Isovitexin (Substrate) Reaction_Mix Reaction Mixture (Incubation) Isovitexin->Reaction_Mix UDP_Arabinose UDP-Arabinose (Donor) UDP_Arabinose->Reaction_Mix Enzyme Glycosyltransferase (Catalyst) Enzyme->Reaction_Mix Quenching Reaction Quenching Reaction_Mix->Quenching SPE Solid Phase Extraction Quenching->SPE HPLC HPLC Purification SPE->HPLC Final_Product This compound HPLC->Final_Product Characterization Characterization (HPLC, MS, NMR) Final_Product->Characterization

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_vs_Enzymatic cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis Start Starting Materials (Phenolic Precursors, Sugars) Protection Protection of Functional Groups Start->Protection Isovitexin_Prep Isovitexin Preparation Start->Isovitexin_Prep C_Glycosylation C-Glycosylation Protection->C_Glycosylation O_Arabinosylation O-Arabinosylation (e.g., Koenigs-Knorr) C_Glycosylation->O_Arabinosylation Deprotection Deprotection O_Arabinosylation->Deprotection Final_Product This compound Deprotection->Final_Product Enzymatic_Reaction Enzymatic Arabinosylation (Glycosyltransferase) Isovitexin_Prep->Enzymatic_Reaction Enzymatic_Reaction->Final_Product

Caption: Comparison of chemical and enzymatic synthesis routes.

References

In Vitro Efficacy of Isovitexin 2''-O-arabinoside: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro biological activities of Isovitexin 2''-O-arabinoside, a flavonoid glycoside with demonstrated anti-inflammatory and osteogenic properties. The following sections outline methodologies for cell-based assays, present quantitative data from published studies, and include visualizations of experimental workflows and signaling pathways.

Anti-inflammatory Activity in Human Keratinocytes (HaCaT)

This compound has been identified as a component of oat sprout extracts that contributes to the reduction of pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced skin irritation model using the HaCaT human keratinocyte cell line.[1][2] This assay is crucial for evaluating the potential of this compound in dermatological applications for inflammatory skin conditions.

Experimental Protocol: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated HaCaT Cells

This protocol is designed to quantify the reduction of key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ).

Materials:

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human IL-6, IL-8, TNF-α, and IFN-γ

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed HaCaT cells into 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-cytotoxic concentrations of this compound for 2 hours. A vehicle control (e.g., DMSO) should be included.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group without LPS stimulation.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plates and carefully collect the cell culture supernatant.

  • Cytokine Quantification (ELISA):

    • Perform ELISA for IL-6, IL-8, TNF-α, and IFN-γ on the collected supernatants according to the manufacturer's instructions for each specific kit.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the absorbance to the standard curve. Determine the percentage inhibition of each cytokine by this compound compared to the LPS-only treated group.

Quantitative Data Summary:

Cell LineTreatmentConcentration RangeMeasured ParametersOutcomeReference
HaCaTThis compound (as part of oat sprout extract) + LPSNot specified for the isolated compoundIL-6, IL-8, TNF-α, IFN-γSignificant inhibition of pro-inflammatory cytokines.[1][2]

Experimental Workflow:

HaCaT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture HaCaT cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate collect Collect supernatant stimulate->collect elisa Quantify cytokines (ELISA) collect->elisa analyze Data analysis elisa->analyze

Workflow for HaCaT Anti-inflammatory Assay

Osteogenic Activity in Murine Myoblast Cells (C2C12)

This compound has been shown to promote osteoblast differentiation by increasing the activity of alkaline phosphatase (ALP), a key early marker of osteogenesis, in bone morphogenetic protein 2 (BMP-2)-induced C2C12 cells.[3][4] This assay is valuable for screening compounds with potential applications in bone regeneration and treatment of bone-related disorders.

Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay in C2C12 Cells

This protocol details the induction of osteoblast differentiation in C2C12 cells and the subsequent measurement of ALP activity.

Materials:

  • C2C12 (murine myoblast) cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Recombinant human BMP-2

  • This compound

  • Alkaline Phosphatase (ALP) assay kit (e.g., p-nitrophenyl phosphate-based colorimetric assay)

  • Cell lysis buffer

  • 24-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain C2C12 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Plate C2C12 cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to attach overnight.

  • Differentiation and Treatment:

    • Change the medium to DMEM with 2% FBS.

    • Induce osteoblast differentiation by adding BMP-2 (e.g., 100 ng/mL).

    • Treat the cells with this compound at various concentrations (e.g., 0-10 µM) for 3 days.[3][4] Include a vehicle control.

  • Cell Lysis: After 3 days, wash the cells with PBS and lyse them using a suitable cell lysis buffer.

  • ALP Activity Measurement:

    • Use a commercial ALP assay kit to measure the enzyme activity in the cell lysates. This typically involves the addition of a substrate (e.g., p-nitrophenyl phosphate) and measuring the colorimetric change.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Normalization and Analysis:

    • Measure the total protein concentration in each lysate using a protein assay (e.g., BCA assay) to normalize the ALP activity.

    • Express the results as units of ALP activity per milligram of total protein. Compare the ALP activity in treated cells to the BMP-2 only control.

Quantitative Data Summary:

Cell LineTreatmentConcentration RangeIncubation TimeMeasured ParameterOutcomeReference
C2C12This compound + BMP-20-10 µM3 daysAlkaline Phosphatase (ALP) activityIncreased ALP activity, promoting osteoblast differentiation.[3][4][3][4]

Signaling Pathway:

Osteoblast_Differentiation cluster_pathway BMP-2 Signaling Pathway cluster_compound Compound Effect BMP2 BMP-2 BMPR BMP Receptor BMP2->BMPR binds Smads Smad Proteins BMPR->Smads phosphorylates Runx2 Runx2 Smads->Runx2 activates ALP Alkaline Phosphatase (ALP) Runx2->ALP upregulates Differentiation Osteoblast Differentiation ALP->Differentiation ISO This compound ISO->ALP enhances activity

BMP-2 Induced Osteoblast Differentiation Pathway

General Protocols for Other Relevant In Vitro Assays

While specific data for this compound is limited in the following assays, these protocols provide a framework for further investigation into its biological activities.

Anti-inflammatory Assay in Murine Macrophages (RAW 264.7)

This assay is a standard for screening compounds for anti-inflammatory properties by measuring the inhibition of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated macrophages.

Protocol Outline:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them in 96-well plates.

  • Cytotoxicity Assessment (MTT Assay): Determine the non-cytotoxic concentration range of this compound by treating cells for 24 hours and performing an MTT assay.

  • Anti-inflammatory Assay:

    • Pre-treat cells with non-cytotoxic concentrations of the compound.

    • Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure nitrite (B80452) concentration in the supernatant using the Griess reagent.

    • TNF-α and IL-6: Quantify cytokine levels in the supernatant using ELISA kits.

Neuroprotection Assay in Primary Cortical Neurons

This assay assesses the ability of a compound to protect neurons from oxidative stress-induced cell death.

Protocol Outline:

  • Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rodents.

  • Treatment: Pre-treat neurons with this compound.

  • Induction of Oxidative Stress: Expose neurons to an oxidative agent like hydrogen peroxide (H₂O₂) or glutamate.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): Measure the metabolic activity of viable cells.

    • Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe (e.g., DCFH-DA) to quantify intracellular ROS levels.

Cytotoxicity Assay in Human Laryngeal Carcinoma Cells (HEp-2)

This assay determines the cytotoxic potential of a compound against a cancer cell line.

Protocol Outline:

  • Cell Culture and Seeding: Culture HEp-2 cells and seed them in 96-well plates.

  • Treatment: Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to the wells and incubate.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Intestinal Permeability and Metabolism in Human Colon Adenocarcinoma Cells (Caco-2)

The Caco-2 cell monolayer model is the gold standard for in vitro prediction of human intestinal drug absorption and metabolism.

Protocol Outline:

  • Caco-2 Cell Culture and Differentiation: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to form a differentiated monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay:

    • Add this compound to the apical (A) or basolateral (B) side of the monolayer.

    • At various time points, collect samples from the receiver compartment.

    • Quantify the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Metabolism Study: Analyze the samples from both compartments and the cell lysate for the presence of metabolites.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and assess the extent of metabolism.

These protocols provide a comprehensive guide for the in vitro evaluation of this compound, enabling further research into its therapeutic potential.

References

Application Notes and Protocols for In Vivo Studies of Isovitexin 2''-O-arabinoside and its Aglycone, Isovitexin

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Direct in vivo studies investigating the biological activities of isolated Isovitexin (B1672635) 2''-O-arabinoside are currently limited in publicly available scientific literature. This document provides an overview of the existing in vitro data for Isovitexin 2''-O-arabinoside and detailed in vivo protocols for its aglycone, isovitexin. These protocols for isovitexin can serve as a valuable starting point for designing and conducting in vivo experiments for this compound, though adjustments for molecular weight, bioavailability, and optimal dosage may be necessary.

Part 1: this compound - Current In Vitro Data

This compound has been identified as a flavonoid glycoside in various plants, including Avena sativa L. (oat) plantlets.[1] In vitro studies have suggested its potential as an anti-inflammatory agent.

Key In Vitro Findings:

  • Anti-Inflammatory Activity: In a model of keratinocyte inflammation, this compound demonstrated inhibitory effects on the production of 6-keto prostaglandin (B15479496) F1α.[1]

While in vivo data for the isolated compound is scarce, its presence in plant extracts with demonstrated biological activities suggests its potential for further investigation. The following sections detail in vivo protocols for its aglycone, isovitexin, which has been more extensively studied.

Part 2: Isovitexin - In Vivo Animal Models and Protocols

Isovitexin, the aglycone of this compound, has been investigated in several in vivo animal models for its anti-inflammatory, antioxidant, and anti-diabetic properties.

Anti-Inflammatory Activity in a Mouse Model of Contact Dermatitis

This model evaluates the efficacy of isovitexin in mitigating ginkgolic acid-induced contact dermatitis in mice.[2]

Quantitative Data Summary

Animal ModelTreatmentDosageAdministration RouteKey FindingsReference
ICR MiceIsovitexin10, 20 mg/kgOral gavageSignificantly inhibited ear swelling, inflammatory cell infiltration, and splenomegaly. Reduced serum levels of TNF-α, IFN-γ, IL-2, and IL-17A.[2]
ICR MiceDexamethasone (B1670325) (Positive Control)Not specifiedOral gavageReduced inflammation, but isovitexin showed better outcomes in preventing weight loss.[2]

Experimental Protocol

  • Animals: Male ICR mice (6-8 weeks old).

  • Induction of Contact Dermatitis:

    • Sensitization: Shave the abdominal skin of the mice and apply ginkgolic acids (GA).

    • Challenge: After a set period (e.g., 5 days), apply a lower concentration of GA to the right ear to elicit an inflammatory response. The left ear can serve as a vehicle control.

  • Treatment:

    • Administer isovitexin (10 or 20 mg/kg, dissolved in a suitable vehicle like 0.5% carboxymethylcellulose sodium) or vehicle control via oral gavage daily for the duration of the experiment.

    • A positive control group treated with an established anti-inflammatory drug like dexamethasone should be included.

  • Assessment of Inflammation:

    • Measure ear thickness daily using a digital caliper to quantify ear swelling.

    • At the end of the study, collect ear tissue for histopathological analysis (H&E staining) to assess inflammatory cell infiltration.

    • Collect blood samples to measure serum levels of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-2, IL-17A) using ELISA kits.

    • Harvest lymph nodes to analyze the expression of inflammatory cytokines via RT-PCR.[2][3]

Experimental Workflow

G cluster_acclimatization Acclimatization cluster_sensitization Sensitization cluster_treatment Treatment cluster_challenge Challenge cluster_assessment Assessment Acclimatization House ICR mice for 1 week Sensitization Apply Ginkgolic Acids to Abdominal Skin Acclimatization->Sensitization Day 0 Treatment Daily Oral Gavage: - Vehicle - Isovitexin (10 mg/kg) - Isovitexin (20 mg/kg) - Dexamethasone Sensitization->Treatment Daily Challenge Apply Ginkgolic Acids to Right Ear Treatment->Challenge Day 5 Assessment Measure Ear Swelling Histopathology Cytokine Analysis (ELISA, RT-PCR) Challenge->Assessment Daily & Endpoint

Caption: Workflow for the Ginkgolic Acid-Induced Contact Dermatitis Mouse Model.

Signaling Pathway

G GA Ginkgolic Acids T_Cell T-Cell Activation GA->T_Cell SHP2 SHP2 Phosphorylation T_Cell->SHP2 MAPK MAPK Pathway SHP2->MAPK STAT STAT Pathway SHP2->STAT Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-2, IL-17A) MAPK->Cytokines STAT->Cytokines Inflammation Inflammation (Contact Dermatitis) Cytokines->Inflammation Isovitexin Isovitexin Isovitexin->SHP2 Inhibits

Caption: Proposed Anti-inflammatory Mechanism of Isovitexin.

Protective Effects in a Mouse Model of Acute Lung Injury (ALI)

This model investigates the ability of isovitexin to protect against lipopolysaccharide (LPS)-induced acute lung injury in mice.[4]

Quantitative Data Summary

Animal ModelTreatmentDosageAdministration RouteKey FindingsReference
BALB/c MiceIsovitexinNot specified in abstractPretreatmentAttenuated histopathological changes, reduced infiltration of polymorphonuclear granulocytes, decreased MPO and MDA levels, and increased GSH and SOD content. Increased Nrf2 and HO-1 expression.[4]

Experimental Protocol

  • Animals: Male BALB/c mice (6-8 weeks old).

  • Induction of ALI:

    • Administer LPS (e.g., from Escherichia coli) via intratracheal instillation or intraperitoneal injection to induce lung inflammation.

  • Treatment:

    • Pre-treat mice with isovitexin (dissolved in a suitable vehicle) via a specified route (e.g., intraperitoneal injection or oral gavage) at a set time before LPS administration.

    • Include a vehicle control group and an LPS-only group.

  • Assessment of Lung Injury:

    • After a specific time post-LPS challenge (e.g., 6-24 hours), euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) to measure total and differential cell counts and protein concentration as indicators of inflammation and vascular permeability.

    • Harvest lung tissue for:

      • Histopathological examination (H&E staining) to assess lung injury scores (e.g., edema, inflammatory cell infiltration, alveolar septal thickening).

      • Measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

      • Analysis of oxidative stress markers: malondialdehyde (MDA) for lipid peroxidation, and levels/activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).

      • Western blot or immunohistochemistry to determine the expression of proteins in key signaling pathways (e.g., NF-κB, MAPKs, Nrf2, HO-1).[4]

Experimental Workflow

G cluster_acclimatization Acclimatization cluster_treatment Pre-treatment cluster_induction Induction of ALI cluster_assessment Assessment Acclimatization House BALB/c mice for 1 week Treatment Administer Isovitexin or Vehicle Acclimatization->Treatment Day 0 Induction Administer LPS (Intratracheal or Intraperitoneal) Treatment->Induction e.g., 1 hour post-treatment Assessment Collect BALF and Lung Tissue - Cell Counts, Protein - Histopathology - MPO, MDA, SOD, GSH - Western Blot Induction->Assessment e.g., 6-24 hours post-LPS

Caption: Workflow for the LPS-Induced Acute Lung Injury Mouse Model.

Signaling Pathway

G LPS LPS MAPK MAPK Pathway LPS->MAPK NF_kB NF-κB Pathway LPS->NF_kB Oxidative_Stress Oxidative Stress LPS->Oxidative_Stress Inflammation Inflammation MAPK->Inflammation NF_kB->Inflammation Nrf2_HO1 Nrf2/HO-1 Pathway Antioxidant_Response Antioxidant Response Nrf2_HO1->Antioxidant_Response Antioxidant_Response->Oxidative_Stress Reduces Isovitexin Isovitexin Isovitexin->MAPK Inhibits Isovitexin->NF_kB Inhibits Isovitexin->Nrf2_HO1 Activates

Caption: Protective Mechanisms of Isovitexin in LPS-Induced ALI.

Anti-Diabetic and Wound Healing Effects in a Rat Model of Diabetes

This model assesses the potential of isovitexin to improve wound healing in diabetic rats, a common complication of diabetes mellitus.[5][6]

Quantitative Data Summary

Animal ModelTreatmentDosageAdministration RouteKey FindingsReference
Streptozotocin-induced Diabetic SD RatsIsovitexinNot specified in abstractTopical/SystemicSignificantly promoted angiogenesis and vascular maturation, reduced oxidative damage and apoptosis, and improved collagen organization in wounds.[5][6]

Experimental Protocol

  • Animals: Male Sprague-Dawley (SD) rats.

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of streptozotocin (B1681764) (STZ) (e.g., 50-65 mg/kg) dissolved in citrate (B86180) buffer.[7]

    • Monitor blood glucose levels after a few days to confirm the diabetic state (e.g., blood glucose > 250 mg/dL).

  • Wound Creation:

    • Once diabetes is established, create a full-thickness excisional wound on the dorsal side of the rats using a sterile biopsy punch.

  • Treatment:

    • Treatment can be administered topically to the wound site or systemically (e.g., oral gavage).

    • Divide the animals into groups: non-diabetic control, diabetic control (vehicle), and diabetic treated with isovitexin.

  • Assessment of Wound Healing:

    • Measure the wound area at regular intervals by tracing the wound margin. Calculate the percentage of wound closure.

    • At different time points, collect wound tissue for:

      • Histological analysis (H&E, Masson's trichrome staining) to evaluate re-epithelialization, granulation tissue formation, and collagen deposition.

      • Immunohistochemistry or Western blot to analyze markers of angiogenesis (e.g., VEGF, CD31), inflammation, and key signaling proteins (e.g., PI3K, Akt, eNOS).[5]

    • Monitor blood glucose levels and body weight throughout the study.

Experimental Workflow

G cluster_acclimatization Acclimatization cluster_induction Induction of Diabetes cluster_wounding Wound Creation cluster_treatment Treatment cluster_assessment Assessment Acclimatization House SD rats for 1 week Induction Single IP Injection of STZ Acclimatization->Induction Confirmation Confirm Hyperglycemia Induction->Confirmation Wounding Create Dorsal Excisional Wound Confirmation->Wounding Treatment Daily Treatment: - Vehicle - Isovitexin Wounding->Treatment Assessment Measure Wound Closure Histopathology Immunohistochemistry Western Blot Treatment->Assessment Regular Intervals & Endpoint

Caption: Workflow for the Diabetic Wound Healing Rat Model.

Signaling Pathway

G Isovitexin Isovitexin PI3K PI3K Isovitexin->PI3K Activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis eNOS->Angiogenesis Collagen_Remodeling Collagen Remodeling eNOS->Collagen_Remodeling Apoptosis Apoptosis eNOS->Apoptosis Inhibits Wound_Healing Accelerated Wound Healing Angiogenesis->Wound_Healing Collagen_Remodeling->Wound_Healing

Caption: Isovitexin-Mediated PI3K/Akt/eNOS Pathway in Wound Healing.

References

Isovitexin 2''-O-arabinoside: Application Notes and Protocols for Use as a Reference Standard in Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin 2''-O-arabinoside is a naturally occurring flavonoid glycoside found in various plants, particularly in grasses such as oats (Avena sativa), rye (Secale cereale), and barley (Hordeum vulgare).[1] As a distinct phytochemical entity, it serves as an essential reference standard for the accurate identification and quantification of this compound in complex matrices such as plant extracts, herbal formulations, and biological samples. Its purported antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties also make it a valuable tool in pharmacological research and drug discovery.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in analytical testing.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling and use as a reference standard.

PropertyValueSource
Molecular Formula C₂₆H₂₈O₁₄[1][2]
Molecular Weight 564.50 g/mol [1][2]
Appearance Light yellow to yellow solidMedChemExpress Certificate of Analysis
Purity (by HPLC) ≥98%[1][2][3]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol[2]
Storage Store at 4°C for short-term, -20°C or -80°C for long-term in a sealed container, protected from light and moisture.MedChemExpress Certificate of Analysis

Stock Solution Preparation:

For analytical purposes, a stock solution of this compound is typically prepared in a suitable solvent such as methanol or DMSO.

  • Protocol for 1 mg/mL Stock Solution in Methanol:

    • Accurately weigh 1 mg of this compound reference standard.

    • Dissolve the weighed standard in 1 mL of HPLC-grade methanol in a volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial. It is recommended to prepare fresh working solutions from the stock solution for each analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometer - MS) is the most common technique for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-DAD) Protocol for Quantification

This protocol provides a general method for the quantification of this compound in a sample matrix. Method optimization may be required depending on the specific sample and instrumentation.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A system with a binary pump, autosampler, column oven, and DAD
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient Elution 0-40 min, 10-30% B; 40-50 min, 30-50% B; 50-60 min, 50-10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 340 nm

Standard Curve Preparation:

  • Prepare a series of working standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

  • Inject each concentration in triplicate into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the linearity of the curve by calculating the coefficient of determination (R²), which should be ≥ 0.999.

Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., methanol, ethanol) using techniques such as sonication or soxhlet extraction.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • If necessary, dilute the sample to fall within the linear range of the calibration curve.

Quantification:

The concentration of this compound in the sample is calculated using the regression equation obtained from the calibration curve.

Method Validation Parameters:

For a robust analytical method, validation should be performed according to ICH guidelines, including the determination of:

ParameterTypical Values for Flavonoid Analysis
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Note: These values are indicative and should be experimentally determined for the specific method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification

LC-MS/MS provides high sensitivity and selectivity for the unambiguous identification of this compound, especially in complex matrices.

Instrumentation and Conditions:

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Flow Rate 0.3 mL/min
Mass Spectrometer Triple Quadrupole or Q-TOF
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Mode Multiple Reaction Monitoring (MRM) for quantification or full scan for identification

MRM Transitions for this compound (Negative Ion Mode):

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
563.1431.1311.0

Note: These transitions should be optimized on the specific instrument.

Biological Activity Assays

This compound can be used as a positive control or test compound in various in vitro biological assays.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Principle:

The antioxidant activity is measured by the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm.

Protocol:

  • Prepare a 0.1 mM DPPH solution in methanol.

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each standard concentration.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

Principle:

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • A decrease in nitrite concentration indicates anti-inflammatory activity.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Reference Standard Preparation cluster_analysis Analytical Quantification Sample Plant Material / Formulation Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC RefStd This compound Reference Standard StockSol Stock Solution (1 mg/mL in Methanol) RefStd->StockSol WorkSol Working Standards (Serial Dilution) StockSol->WorkSol WorkSol->HPLC Calib Calibration Curve Construction HPLC->Calib Quant Quantification of Analyte in Sample Calib->Quant

Caption: Workflow for Quantification using a Reference Standard.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage Cell cluster_intervention Intervention LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_path NF-κB Signaling Pathway TLR4->NFkB_path activates iNOS_COX2 iNOS, COX-2 Gene Expression NFkB_path->iNOS_COX2 induces Pro_inflammatory Pro-inflammatory Mediators (NO, PGs) iNOS_COX2->Pro_inflammatory produces Isovitexin This compound Isovitexin->NFkB_path inhibits

Caption: Inhibition of the NF-κB Signaling Pathway.

antioxidant_pathway cluster_stress Oxidative Stress cluster_cell_response Cellular Response cluster_intervention_antioxidant Intervention ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_translocation Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_translocation releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_enzymes upregulates Cell_protection Cellular Protection Antioxidant_enzymes->Cell_protection provides Isovitexin_AO This compound Isovitexin_AO->Nrf2_translocation promotes

Caption: Activation of the Nrf2 Antioxidant Pathway.

References

Application Notes and Protocols for Studying Enzyme Inhibition Kinetics of Isovitexin 2''-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635) 2''-O-arabinoside, a flavonoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This document provides detailed application notes and protocols for studying the enzyme inhibition kinetics of Isovitexin 2''-O-arabinoside against three key enzymes: chalcone (B49325) synthase, pancreatic lipase (B570770), and tyrosinase. Understanding the inhibitory effects of this compound on these enzymes can provide valuable insights for drug discovery and development in areas such as metabolic disorders and dermatology.

Data Presentation: Enzyme Inhibition Kinetics of this compound and Related Compounds

The following table summarizes the quantitative data on the inhibitory activity of this compound and its aglycone, isovitexin, against the target enzymes.

CompoundEnzymeIC50 ValueType of Inhibition
This compoundChalcone Synthase62 µMNot specified
IsovitexinPancreatic Lipase260 µM (0.26 ± 0.02 mM)[1][2]Not specified
IsovitexinTyrosinase5.6 mg/mLNot specified

Note: Data for pancreatic lipase and tyrosinase inhibition is for isovitexin, the aglycone of this compound. This information is provided for comparative purposes due to the limited availability of direct inhibitory data for the glycoside form.

Experimental Protocols

Chalcone Synthase Inhibition Assay

This protocol is adapted from established methods for characterizing chalcone synthase activity.

Materials:

  • Purified chalcone synthase enzyme

  • This compound (test inhibitor)

  • p-Coumaroyl-CoA (substrate)

  • Malonyl-CoA (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • DMSO (for dissolving the inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 370 nm

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor stock solution in potassium phosphate buffer to achieve a range of final assay concentrations.

    • Prepare solutions of p-coumaroyl-CoA and malonyl-CoA in potassium phosphate buffer.

  • Enzyme Reaction:

    • In a 96-well microplate, add the following to each well:

      • Potassium phosphate buffer

      • This compound solution at various concentrations (or DMSO for control)

      • Purified chalcone synthase enzyme

    • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate Reaction:

    • Start the reaction by adding a mixture of p-coumaroyl-CoA and malonyl-CoA to each well.

  • Measure Activity:

    • Immediately measure the increase in absorbance at 370 nm over time using a microplate reader. The formation of chalcone results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Pancreatic Lipase Inhibition Assay

This protocol is based on the use of p-nitrophenyl butyrate (B1204436) (p-NPB) as a substrate, which releases a colored product upon cleavage by lipase.

Materials:

  • Porcine pancreatic lipase

  • This compound (test inhibitor)

  • p-Nitrophenyl butyrate (p-NPB)

  • Tris-HCl buffer (pH 8.0)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of pancreatic lipase in Tris-HCl buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in Tris-HCl buffer.

    • Prepare a solution of p-NPB in a suitable solvent like acetonitrile.

  • Enzyme Reaction:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • This compound solution at various concentrations (or DMSO for control)

      • Pancreatic lipase solution

    • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate Reaction:

    • Start the reaction by adding the p-NPB solution to each well.

  • Measure Activity:

    • Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

    • Determine the percentage of inhibition and plot it against the inhibitor concentration to calculate the IC50 value.

Tyrosinase Inhibition Assay

This protocol measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase

  • This compound (test inhibitor)

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

  • Enzyme Reaction:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • This compound solution at various concentrations (or DMSO for control)

      • Mushroom tyrosinase solution

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction:

    • Add the L-DOPA solution to each well to start the reaction.

  • Measure Activity:

    • Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

flavonoid_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA CHS Chalcone Synthase (CHS) Target of Inhibition p_Coumaroyl_CoA->CHS Malonyl_CoA Malonyl-CoA Malonyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone Flavonoids Flavonoids Naringenin_Chalcone->Flavonoids CHS->Naringenin_Chalcone Inhibitor This compound Inhibitor->CHS

Caption: Flavonoid biosynthesis pathway showing the role of Chalcone Synthase.

melanogenesis_pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Target of Inhibition Inhibitor This compound Inhibitor->Tyrosinase

Caption: Melanogenesis pathway highlighting the role of Tyrosinase.

pancreatic_lipase_workflow cluster_workflow Pancreatic Lipase Inhibition Assay Workflow cluster_reaction Enzymatic Reaction Start Prepare Reagents (Enzyme, Inhibitor, Substrate) Incubate Pre-incubate Enzyme with Inhibitor Start->Incubate Add_Substrate Initiate Reaction (Add p-NPB) Incubate->Add_Substrate Measure Measure Absorbance at 405 nm Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Target of Inhibition Triglycerides->Pancreatic_Lipase Fatty_Acids Fatty Acids + Monoglycerides Pancreatic_Lipase->Fatty_Acids Inhibitor This compound Inhibitor->Pancreatic_Lipase

References

Application Notes and Protocols: Isovitexin 2''-O-arabinoside in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin 2''-O-arabinoside is a flavonoid glycoside found in a variety of plants, including oats (Avena sativa), citrus species, and sugarcane.[1][2][3] As a member of the flavonoid family, this compound is of significant interest in metabolomics studies due to its potential antioxidant, anti-inflammatory, and neuroprotective properties.[4][5] Metabolomic approaches, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS), are crucial for identifying and quantifying this compound in complex biological samples. These studies help to elucidate its role in plant defense mechanisms, its potential as a biomarker, and its pharmacological effects.[1][2][6]

These application notes provide an overview of the role of this compound in metabolomics and detailed protocols for its extraction and analysis.

Applications in Metabolomics

Metabolomic studies have identified this compound as a key metabolite in various biological contexts:

  • Plant Science and Agriculture: In plants, this compound is involved in defense mechanisms against pathogens and environmental stress.[1][2] Untargeted metabolomics has been used to show variations in its concentration between different plant cultivars and in response to stressors, suggesting its potential as a biomarker for crop improvement.[6][7] For instance, its levels were observed to change in citrus grafts challenged by Phytophthora citrophthora.[2]

  • Pharmacology and Drug Discovery: The anti-inflammatory properties of flavonoids are a major area of research. Isovitexin, the aglycone of this compound, has been shown to modulate inflammatory pathways such as the NF-κB and Nrf2 signaling pathways.[8] Metabolomics can be employed to track the uptake and metabolism of this compound in biological systems and to identify its downstream effects on cellular metabolism.

  • Food Science and Nutraceuticals: As a component of various food sources like oats and sugarcane, understanding the concentration and bioavailability of this compound is important for assessing the nutritional quality and potential health benefits of these foods.[6][9]

Quantitative Data Summary

The following tables summarize quantitative data for this compound from various metabolomics studies. The data is often presented as relative abundance or fold change due to the nature of untargeted metabolomics.

Table 1: Relative Abundance of this compound in Different Plant Cultivars.

Plant SpeciesCultivar/ConditionTissueRelative Abundance/Fold ChangeReference
Barley (Hordeum vulgare)'Erica' vs. 'Elim'LeavesPositively correlated with 'Erica'[7]
Oat (Avena sativa)'Magnifico'LeavesIdentified as a discriminatory metabolite[6]
Sugarcane (Saccharum officinarum)Sweet VarietyStalksDifferentially accumulated[3]

Table 2: LC-MS/MS Parameters for the Identification of this compound.

ParameterValueReference
Precursor Ion (m/z) [M-H]⁻563.1401[9]
Fragmentation Ions (m/z)413, 293[10]
Ionization ModeNegative Electrospray (ESI-)[1][11]
Retention Time (example)10.08 min[6]

Experimental Protocols

Protocol 1: Extraction of Flavonoids from Plant Material for Metabolomics Analysis

This protocol is a general method for the extraction of flavonoids, including this compound, from plant tissues.

Materials:

  • Fresh or freeze-dried plant tissue (e.g., leaves, stems)

  • Liquid nitrogen

  • 80% Methanol (B129727) (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried tissue into a 2 mL microcentrifuge tube.

  • Immediately freeze the sample in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Add 1 mL of pre-chilled 80% methanol to the powdered tissue.

  • Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

  • Incubate the sample at 4°C for 1 hour, with occasional vortexing.

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the vials at -80°C until analysis to prevent degradation of metabolites.

Protocol 2: UPLC-MS/MS Analysis for the Identification and Quantification of this compound

This protocol outlines a typical UPLC-MS/MS method for the analysis of flavonoid glycosides.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., Agilent Zorbax RRHD SB-C18, 150 mm × 2.1 mm, 1.8 µm) is commonly used.[11][12]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B (isocratic)

    • 30-30.1 min: 95% to 5% B (linear gradient)

    • 30.1-35 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is generally more sensitive for flavonoids.[11]

  • Capillary Voltage: 2.5 - 3.5 kV

  • Source Temperature: 120 - 150°C

  • Desolvation Temperature: 350 - 450°C

  • Gas Flow (Nitrogen):

    • Cone Gas: 50 L/h

    • Desolvation Gas: 600-800 L/h

  • Mass Range: m/z 100-1200

  • Data Acquisition: For targeted analysis, use Multiple Reaction Monitoring (MRM) mode with the transition m/z 563.14 → 413.1 and 563.14 → 293.1. For untargeted analysis, acquire full scan data.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis sample Plant Tissue grinding Grinding in Liquid N2 sample->grinding extraction 80% Methanol Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uplc UPLC Separation filtration->uplc Filtered Extract ms MS/MS Detection (ESI-) uplc->ms data_proc Data Processing ms->data_proc identification Metabolite Identification data_proc->identification quantification Quantification identification->quantification

Experimental workflow for metabolomic analysis of this compound.

flavonoid_biosynthesis phenylalanine Phenylalanine coumaroyl_coa p-Coumaroyl-CoA phenylalanine->coumaroyl_coa Phenylpropanoid Pathway chalcone Chalcone coumaroyl_coa->chalcone Chalcone Synthase flavanone Flavanone chalcone->flavanone Chalcone Isomerase flavone Flavone (e.g., Apigenin) flavanone->flavone Flavone Synthase isovitexin Isovitexin (Apigenin-6-C-glucoside) flavone->isovitexin C-glycosylation isovitexin_arabinoside This compound isovitexin->isovitexin_arabinoside O-arabinosylation

Simplified flavonoid biosynthesis pathway leading to this compound.

nf_kb_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikk IKK ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB degradation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb_nuc->genes Transcription stimulus Inflammatory Stimulus (e.g., IL-1β) stimulus->ikk isovitexin Isovitexin / Related Flavonoids isovitexin->ikk Inhibition

References

Application Notes and Protocols for Bioavailability Studies of Isovitexin 2''-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and bioavailability assessment of Isovitexin 2''-O-arabinoside, a flavonoid glycoside with potential therapeutic applications. The protocols outlined below are intended to assist researchers in overcoming the challenges associated with the poor bioavailability of this compound and to provide standardized methods for its evaluation.

Introduction to this compound

This compound is a C-glycosyl flavonoid found in various plants, including grasses like oats and rye.[1] Like many flavonoids, it exhibits a range of biological activities, including anti-inflammatory and antioxidant effects.[2][3] However, its therapeutic potential is often limited by low oral bioavailability, which is a common characteristic of flavonoid glycosides due to factors such as poor solubility and extensive metabolism.[4] This document provides detailed protocols for developing suitable formulations to enhance its bioavailability and for conducting robust preclinical bioavailability studies.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C26H28O14[1][5]
Molecular Weight 564.5 g/mol [1][5]
Appearance Reported as a solid-
Solubility Soluble in polar solvents such as DMSO, Pyridine, Methanol, and Ethanol.[6] Flavonoid glycosides are generally more soluble in water-alcohol mixtures than in pure water or pure alcohol.[7][6][7]
LogP (calculated) -1.3[1][5]

Protocol 1: Solubility Assessment

A precise determination of solubility in pharmaceutically acceptable solvents is crucial for developing a liquid or semi-solid formulation.

Objective: To determine the equilibrium solubility of this compound in various solvents and co-solvent systems.

Materials:

  • This compound (purity >95%)

  • Solvents: Deionized water, Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)

  • Vials, shaker, centrifuge, HPLC-UV system

Procedure:

  • Prepare a series of co-solvent mixtures (e.g., Ethanol:Water, Propylene glycol:Water) in various ratios (e.g., 20:80, 40:60, 60:40, 80:20 v/v).

  • Add an excess amount of this compound to a known volume of each solvent and co-solvent mixture in separate vials.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in each sample using a validated HPLC-UV method.

Formulation Strategies for Enhanced Bioavailability

The low oral bioavailability of flavonoid glycosides can be improved through advanced formulation strategies. Two promising approaches are nanoemulsions and solid dispersions.

3.1. Nanoemulsion Formulation

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 20-200 nm. They can enhance the solubility and absorption of poorly water-soluble compounds.

Protocol 2: Preparation of an Oil-in-Water (O/W) Nanoemulsion

Objective: To formulate this compound into a nanoemulsion to improve its solubility and potential for oral absorption.

Materials:

  • This compound

  • Oil phase: A suitable pharmaceutically acceptable oil (e.g., medium-chain triglycerides, olive oil)

  • Surfactant: A non-ionic surfactant with a high HLB value (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant: A short-chain alcohol or glycol (e.g., Transcutol®, Propylene glycol)

  • Aqueous phase: Deionized water

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Dissolve this compound in the chosen surfactant/co-surfactant mixture with gentle heating and stirring.

  • Add the oil phase to the surfactant mixture and stir until a homogenous solution is formed.

  • Slowly add the aqueous phase to the oil phase with continuous stirring to form a coarse emulsion.

  • Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size and form a nanoemulsion.

  • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

3.2. Solid Dispersion Formulation

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at the solid state. This can enhance the dissolution rate and bioavailability of poorly soluble drugs by reducing particle size and improving wettability.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic carrier: Polyvinylpyrrolidone (PVP) K30 or Polyethylene glycol (PEG) 4000

  • Solvent: A common solvent for both the compound and the carrier (e.g., ethanol, methanol)

  • Rotary evaporator, vacuum oven

Procedure:

  • Dissolve this compound and the chosen carrier in the solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

In Vitro Permeability Studies

The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting the intestinal permeability of drug candidates.

Protocol 4: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of different formulations of this compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts and plates

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Formulations of this compound

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture them for 21-25 days to form a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test formulation of this compound to the apical (AP) side of the monolayer and fresh HBSS to the basolateral (BL) side for assessing A-to-B permeability.

  • For B-to-A permeability (to assess active efflux), add the formulation to the BL side and fresh HBSS to the AP side.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

  • Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Table 2: Interpretation of Apparent Permeability (Papp) Values

Papp (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High

In Vivo Pharmacokinetic Studies in Rodents

In vivo studies in animal models are essential to determine the pharmacokinetic profile of this compound formulations.

Protocol 5: Oral Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability and pharmacokinetic parameters of this compound formulations in rats.

Animals: Male Sprague-Dawley or Wistar rats (200-250 g)

Materials:

  • This compound formulations

  • Oral gavage needles

  • Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)

  • Centrifuge, LC-MS/MS system

Procedure:

  • Fast the rats overnight (12-18 hours) with free access to water before dosing.

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 100-200 µL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into anticoagulant-coated tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis, typically by protein precipitation with a solvent like acetonitrile.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

Table 3: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total clearance
Vd/F Apparent volume of distribution
F (%) Absolute bioavailability (requires intravenous administration data)

Bioanalytical Method

A robust and validated bioanalytical method is critical for the accurate quantification of this compound in biological matrices.

Protocol 6: LC-MS/MS Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the determination of this compound in rat plasma.

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Negative electrospray ionization (ESI-)

  • MRM Transitions: To be determined by infusing a standard solution of this compound. For related compounds, transitions often involve the loss of glycosidic moieties. For this compound (m/z 563.1 [M-H]⁻), potential fragments could arise from the cleavage of the arabinose and glucose units.

  • Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., another flavonoid glycoside).

Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.

Signaling Pathway and Experimental Workflow Visualization

Metabolism of C-Glycosyl Flavonoids by Gut Microbiota

C-glycosyl flavonoids like this compound are more resistant to enzymatic hydrolysis in the small intestine compared to their O-glycosyl counterparts.[8] A significant portion reaches the colon, where it is metabolized by the gut microbiota.[2][8]

gut_metabolism Isovitexin_2_O_arabinoside This compound (in Colon) Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Isovitexin_2_O_arabinoside->Microbiota Deglycosylation Deglycosylation Microbiota->Deglycosylation Isovitexin Isovitexin (Aglycone) Deglycosylation->Isovitexin Ring_Fission C-Ring Fission Isovitexin->Ring_Fission Phenolic_Acids Phenolic Acids (e.g., hydroxyphenylpropionic acid) Ring_Fission->Phenolic_Acids Absorption Absorption into Systemic Circulation Phenolic_Acids->Absorption

Caption: Metabolism of this compound by gut microbiota.

Experimental Workflow for Bioavailability Assessment

A logical workflow is essential for a comprehensive bioavailability study.

bioavailability_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetics Solubility Solubility Screening Formulation Formulation Design (e.g., Nanoemulsion, Solid Dispersion) Solubility->Formulation Caco2 Caco-2 Permeability Assay Formulation->Caco2 Dosing Oral Administration to Rats Caco2->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Experimental workflow for bioavailability assessment.

Modulation of MAPK Signaling Pathway in Keratinocytes

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in keratinocytes, which is relevant to its anti-inflammatory and skin-protective effects.

mapk_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Toll-like Receptor / TNF Receptor Inflammatory_Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38_JNK p38 / JNK MAPKK->p38_JNK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_JNK->Transcription_Factors Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Transcription_Factors->Inflammatory_Genes Isovitexin_Arabinoside This compound Isovitexin_Arabinoside->MAPKK Inhibition Isovitexin_Arabinoside->p38_JNK Inhibition

Caption: Modulation of the MAPK signaling pathway by this compound.

References

Troubleshooting & Optimization

"Isovitexin 2''-O-arabinoside" solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isovitexin 2''-O-arabinoside. The information is designed to address common solubility issues and provide clear experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a flavonoid glycoside, a type of natural compound found in various plants, including the leaves of Secale cereale (rye).[1][] It is composed of a flavone (B191248) backbone with an arabinose sugar moiety attached.[3] Due to its potential antioxidant, anti-inflammatory, and neuroprotective properties, it is a subject of interest in pharmacological research.[][3]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[1][3] It is only slightly soluble in water.[4] For biological assays in aqueous media, it is recommended to first dissolve the compound in a minimal amount of a polar organic solvent like DMSO and then dilute it with the aqueous buffer.

Q3: How should I store this compound?

A3: As a solid, this compound should be stored at 4°C, sealed, and protected from moisture and light.[5] Stock solutions in a solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] It is advisable to prepare fresh aqueous working solutions for each experiment to minimize degradation and precipitation.[7]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationMethod/Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL (177.15 mM)Ultrasonic treatment is required for complete dissolution. It is recommended to use newly opened, non-hygroscopic DMSO.[5][6]
PyridineSolubleQualitative data; specific concentration not reported.[1]
MethanolSolubleQualitative data; specific concentration not reported.[1]
EthanolSolubleQualitative data; specific concentration not reported.[1]
WaterSlightly solubleQuantitative data is not readily available.[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 100 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Sonication: Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved.[5][6]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[1][6]

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Thawing: Allow the high-concentration DMSO stock solution to equilibrate to room temperature before opening the vial.[1]

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, cell culture medium) and bring it to the experimental temperature.

  • Dilution: While gently vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

  • Immediate Use: It is highly recommended to use the freshly prepared aqueous solution immediately to minimize the risk of precipitation.[7]

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when preparing solutions of this compound.

Issue 1: The compound does not fully dissolve in the initial solvent (e.g., DMSO).

  • Cause: The concentration may be too high, or the dissolution process may be incomplete.

  • Solution:

    • Ensure you are not exceeding the known solubility limit (100 mg/mL in DMSO).[5][6]

    • Use an ultrasonic bath to aid dissolution.[5][6]

    • Gently warming the solution (e.g., in a 37°C water bath) can also help.[7]

    • Verify that the DMSO is anhydrous and of high purity, as hygroscopic DMSO can reduce solubility.[6]

Issue 2: The compound precipitates immediately upon dilution into an aqueous buffer.

  • Cause: The final concentration of the compound exceeds its solubility limit in the aqueous solution, or the percentage of the organic co-solvent is too low.

  • Solution:

    • Decrease the Final Concentration: The most direct solution is to lower the final working concentration of this compound.[7]

    • Increase Co-solvent Concentration: If your experimental system allows, a slight increase in the final concentration of the organic co-solvent (e.g., DMSO) can help maintain solubility.[7]

    • pH Adjustment: The solubility of flavonoids can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer.[8]

    • Slow Addition: Add the DMSO stock solution very slowly to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[8]

Issue 3: The solution becomes cloudy or shows precipitation over time during incubation.

  • Cause: The compound may be slowly coming out of solution due to temperature changes, interactions with components in the media, or its inherent instability in the aqueous environment.

  • Solution:

    • Temperature Control: Maintain a consistent temperature for your solutions, as flavonoid solubility can be temperature-dependent.[7]

    • Use of Solubilizing Excipients: Consider incorporating solubilizing agents such as cyclodextrins into your aqueous buffer if compatible with your experiment.

    • Filtration: After preparing the final working solution, you can filter it through a 0.22 µm syringe filter to remove any initial precipitate. However, be aware that this might reduce the actual concentration of the dissolved compound.[7]

Visual Guides

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate until Dissolved vortex->sonicate store_stock Aliquot and Store at -20°C / -80°C sonicate->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock dilute Slowly Dilute Stock into Buffer with Vortexing thaw_stock->dilute prep_buffer Prepare Aqueous Buffer prep_buffer->dilute use_now Use Immediately dilute->use_now precipitate Precipitation Occurs dilute->precipitate If issue arises lower_conc Lower Final Concentration precipitate->lower_conc Try First adjust_ph Adjust Buffer pH precipitate->adjust_ph increase_cosolvent Increase Co-solvent % precipitate->increase_cosolvent

Caption: Workflow for preparing and troubleshooting solutions of this compound.

signaling_pathway Potential Anti-inflammatory Signaling Pathway of this compound isovitexin This compound cox Downregulation of COX-1 and COX-2 mRNA isovitexin->cox pge2 Inhibition of Prostaglandin E2 Production cox->pge2 inflammation Reduced Inflammation pge2->inflammation

Caption: Postulated anti-inflammatory mechanism of this compound.

References

"Isovitexin 2''-O-arabinoside" stability and degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Isovitexin 2''-O-arabinoside under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, a C-glycosyl flavonoid, is generally more stable than its O-glycosyl counterparts due to the robust carbon-carbon bond between the aglycone and the sugar moiety.[1][2] Under recommended storage conditions of -20°C in a dark, dry environment, it is stable for at least two years.[3] However, its stability can be compromised by exposure to high temperatures, alkaline pH, and UV light.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors influencing the stability of flavonoids like this compound are pH, temperature, and light.[4] C-glycosyl flavonoids are known to be more resistant to acidic hydrolysis compared to O-glycosyl flavonoids. However, they can undergo degradation under alkaline conditions. Elevated temperatures can accelerate degradation, and prolonged exposure to UV light can lead to photodegradation.

Q3: What are the likely degradation products of this compound?

A3: Under harsh conditions, the degradation of this compound may involve the cleavage of the arabinoside linkage, followed by the degradation of the resulting isovitexin. Further degradation of the aglycone (apigenin) can occur, leading to simpler phenolic acid derivatives. The specific degradation products will depend on the stress conditions applied.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach for monitoring the degradation of this compound.[3][5] This method allows for the separation and quantification of the intact compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Unexpectedly low quantification of this compound in a sample.
Possible Cause Troubleshooting Step
Sample Degradation due to pH Verify the pH of your sample and buffers. Flavonoids can degrade in neutral to alkaline conditions.[4] For storage of stock solutions, consider using a slightly acidic buffer (e.g., pH 4-5).
Thermal Degradation Ensure samples are not exposed to high temperatures during processing or storage. If heating is necessary for your experiment, minimize the duration and temperature.
Photodegradation Protect your samples from light by using amber vials or covering them with aluminum foil, especially during long-term experiments or when exposed to a light source.
Improper Storage Confirm that stock solutions and samples are stored at the recommended temperature of -20°C or lower. Avoid repeated freeze-thaw cycles.
Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
Possible Cause Troubleshooting Step
Forced Degradation The appearance of new peaks suggests the formation of degradation products. This can be induced by stress conditions such as heat, extreme pH, or light exposure.
Reaction with Excipients If working with a formulation, this compound may be reacting with other components. Conduct a compatibility study.
Oxidation The sample may have been exposed to oxidizing agents or atmospheric oxygen over time. Consider purging samples with nitrogen or argon.

Quantitative Data on Stability

The following tables provide representative data on the stability of C-glycosyl flavonoids, which can be used as a guideline for the expected stability of this compound.

Table 1: Effect of pH on the Stability of a C-glycosyl Flavonoid (e.g., Isovitexin) at 37°C over 24 hours.

pH% Remaining Compound
3.0>95%
5.0~90%
7.0~75%
9.0<50%

Table 2: Effect of Temperature on the Stability of a C-glycosyl Flavonoid (e.g., Isovitexin) at pH 7 over 8 hours.

Temperature% Remaining Compound
4°C>98%
25°C~90%
50°C~70%
80°C~40%

Table 3: Effect of UV Light Exposure on the Stability of a C-glycosyl Flavonoid (e.g., Isovitexin) in Solution at 25°C.

Exposure Time (hours)% Remaining Compound
0100%
2~85%
4~70%
8~50%
24<20%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 1 hour. Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute for HPLC analysis.

  • Thermal Degradation: Place a solution of the compound in a sealed vial in an oven at 100°C for 48 hours. Cool and dilute for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm or 365 nm) in a photostability chamber for 24 hours. Protect a control sample from light. Dilute both for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Start with 95% A and 5% B.

    • Linearly increase B to 50% over 30 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C) stock->acid Expose to stress alkali Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->alkali Expose to stress oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Degradation (100°C) stock->thermal Expose to stress photo Photolytic Degradation (UV light) stock->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze samples alkali->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation hplc->data Quantify & Identify

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway parent This compound isovitexin Isovitexin parent->isovitexin Hydrolysis (loss of arabinose) apigenin Apigenin isovitexin->apigenin Deglycosylation (C-C bond cleavage) degradation_products Phenolic Acid Derivatives apigenin->degradation_products Ring Fission

Caption: Postulated degradation pathway of this compound under harsh conditions.

troubleshooting_logic start Low compound quantification or unexpected peaks? check_ph Check sample pH start->check_ph Is pH neutral/alkaline? check_temp Review temperature exposure start->check_temp Was sample heated? check_light Assess light protection start->check_light Was sample exposed to light? solution_acidify Adjust pH to acidic range check_ph->solution_acidify solution_cool Minimize heat exposure check_temp->solution_cool solution_protect Use amber vials/foil check_light->solution_protect

Caption: Troubleshooting logic for stability issues with this compound.

References

Technical Support Center: Extraction and Analysis of Isovitexin 2''-O-arabinoside from Barley

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of Isovitexin 2''-O-arabinoside. This resource is designed for researchers, scientists, and drug development professionals working with this flavonoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which natural sources is it found?

A1: this compound is a flavonoid, specifically a C-glycosyl compound and a trihydroxyflavone. It is naturally found in various plants, particularly in the Poaceae family (grasses) such as barley (Hordeum vulgare), oats (Avena sativa), bamboo leaves, rice bran, and wheat bran.[][2] It plays a role as a plant metabolite.[3]

Q2: What are the known biological activities of this compound?

A2: Flavonoids like this compound are known for a range of potential health-promoting properties.[] Research has suggested that it may have antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic effects.[][4] For instance, studies have shown its potential to reduce the production of inflammatory markers like TNF-α and IL-6.[]

Q3: What analytical techniques are typically used for the identification and quantification of this compound in barley extracts?

A3: The primary analytical method for the identification and quantification of this compound in barley and other plant extracts is Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).[5][6][7][8] This technique allows for the separation, detection, and quantification of the compound with high sensitivity and specificity.

Q4: Can the concentration of this compound in barley be influenced by external factors?

A4: Yes, the concentration of this compound in barley can be affected by external stimuli. For example, a study on barley seedlings treated with 3,5-dichloroanthranilic acid (3,5-DCAA), a resistance inducer, showed a significant increase in the levels of this compound.[5][9] This suggests its role in the plant's defense mechanisms.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no detection of this compound in barley extract. 1. Inefficient extraction. 2. Degradation of the compound. 3. Suboptimal UHPLC-MS parameters. 4. Low endogenous concentration in the barley cultivar.1. Optimize the extraction solvent and method (see protocol below). Ensure thorough homogenization. 2. Perform extraction at low temperatures and protect samples from light. Use fresh plant material. 3. Verify and optimize the mobile phase, gradient, column, and mass spectrometry settings. 4. Use a barley cultivar known to have higher concentrations of this flavonoid, or consider using plant material that has been subjected to elicitors to induce its production.[5][9]
Poor peak shape or resolution in UHPLC chromatogram. 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition or gradient. 3. Sample overload.1. Use a reversed-phase C18 column suitable for flavonoid analysis. 2. Adjust the mobile phase composition (e.g., acetonitrile/water with formic acid) and gradient elution to improve separation. 3. Dilute the sample extract before injection.
Inconsistent quantification results. 1. Incomplete extraction. 2. Variability in sample preparation. 3. Instability of the compound in the prepared extract. 4. Matrix effects in the MS detector.1. Ensure the extraction procedure is robust and repeatable. Increase extraction time or use sonication. 2. Maintain consistency in all steps of sample preparation, from weighing the sample to the final dilution. 3. Analyze samples as quickly as possible after extraction or store them at low temperatures (e.g., 4°C) in the dark. 4. Use a stable isotope-labeled internal standard or employ matrix-matched calibration curves to correct for matrix effects.

Quantitative Data Summary

The following table summarizes the fold change of this compound in barley seedlings after treatment with inducers of plant defense.

Treatment Time Point Fold Change Reference
3,5-DCAA36 hours6.34[9]
3,5-DCAA36 hours11.45[5]

Note: Differences in fold change values between studies may be attributed to variations in experimental conditions, barley cultivar, and analytical methods.

Experimental Protocols

Protocol 1: Extraction of this compound from Barley Seedlings

This protocol provides a general method for the extraction of flavonoids, including this compound, from barley leaf tissue.

Materials:

  • Barley seedlings (e.g., 21-day-old plants)[7][8]

  • Liquid nitrogen

  • 80% aqueous methanol (B129727) (ice-cold)[8]

  • Mortar and pestle or homogenizer

  • Centrifuge tubes

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Harvest fresh barley leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh the powdered sample (e.g., 100 mg) and transfer it to a centrifuge tube.

  • Add ice-cold 80% aqueous methanol at a ratio of 1:10 (w/v) (e.g., 1 mL for 100 mg of tissue).[8]

  • Homogenize the mixture using a suitable homogenizer or vortex thoroughly.

  • Incubate the mixture on a shaker at 4°C in the dark for 1 hour to facilitate extraction.

  • Centrifuge the extract at a high speed (e.g., 13,000 rpm) at 4°C for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the vial at 4°C until UHPLC-MS analysis.[5]

Protocol 2: UHPLC-MS Analysis for Quantification

This protocol outlines a general approach for the analysis of this compound.

Instrumentation and Conditions:

  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A reversed-phase column, such as an HSS T3 column.[10]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high concentration of Mobile Phase B over a run time of approximately 20-30 minutes.[5]

  • Flow Rate: A typical flow rate for UHPLC, e.g., 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., qTOF-MS) equipped with an electrospray ionization (ESI) source.[10]

  • Ionization Mode: Negative electrospray ionization (ESI-) is often effective for flavonoids.[10]

  • Data Acquisition: Scan mode for identification and targeted MS/MS or Selected Ion Monitoring (SIM) for quantification.

Procedure:

  • Equilibrate the UHPLC system with the initial mobile phase conditions.

  • Inject the filtered barley extract onto the column.

  • Run the gradient elution program to separate the compounds.

  • Detect the eluting compounds using the mass spectrometer. This compound has a molecular formula of C₂₆H₂₈O₁₄ and a monoisotopic mass of approximately 564.148 Da.[3]

  • Identify this compound based on its retention time and accurate mass-to-charge ratio (m/z).

  • Quantify the compound by comparing its peak area to that of a calibration curve constructed using an authentic standard of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis harvest Harvest Barley Seedlings freeze Freeze in Liquid Nitrogen harvest->freeze Quench Metabolism grind Grind to Fine Powder freeze->grind extract Extract with 80% Methanol grind->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge filter Filter Extract (0.22 µm) centrifuge->filter uhplc UHPLC Separation filter->uhplc Inject Sample ms MS Detection (ESI-) uhplc->ms data_proc Data Processing ms->data_proc quant Identification & Quantification data_proc->quant

Caption: Experimental workflow for the extraction and analysis of this compound.

flavonoid_structure cluster_flavonoid General Structure of a Flavonoid C-Glycoside cluster_isovitexin This compound Example aglycone Flavone Backbone (Aglycone) sugar Sugar Moiety (e.g., Arabinose) aglycone->sugar C-Glycosidic Bond isovitexin Isovitexin (Apigenin-6-C-glucoside) arabinose Arabinose isovitexin->arabinose 2''-O-Glycosidic Bond

Caption: Logical relationship in the structure of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Isovitexin 2''-O-arabinoside from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the HPLC separation of Isovitexin (B1672635) 2''-O-arabinoside and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating Isovitexin 2''-O-arabinoside from its isomers by HPLC?

A1: The primary challenges stem from the high structural similarity between this compound and its isomers, such as vitexin (B1683572) 2''-O-arabinoside (an O-glycoside isomer) and isovitexin (the C-glycoside parent). These molecules often have identical molecular weights and similar polarities, leading to co-elution or poor resolution in reversed-phase HPLC. Achieving baseline separation requires careful optimization of chromatographic conditions to exploit subtle differences in their physicochemical properties.

Q2: What is a good starting point for developing an HPLC method for separating these isomers?

A2: A robust starting point for method development is a reversed-phase C18 column with a gradient elution using a slightly acidic mobile phase.[1] Here are typical starting conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: Start with a low percentage of B (e.g., 10-15%) and increase to 30-40% over 20-30 minutes.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35-40 °C[1]

  • Detection: UV detection around 340 nm, which is a common absorbance maximum for flavone (B191248) C-glycosides.

Q3: How does the choice of organic solvent in the mobile phase affect the separation?

A3: The choice of organic solvent is critical. Acetonitrile is often preferred over methanol (B129727) for separating flavonoid isomers because it generally provides better peak shape and higher resolution.[1] Methanol may not be suitable as it can lead to incomplete separation of certain C-glycosylflavone isomers.[1]

Q4: Can column temperature be used to optimize the separation?

A4: Yes, column temperature is a crucial parameter. Increasing the temperature can improve resolution between closely eluting isomers. For example, in the separation of vitexin and isovitexin, increasing the temperature from 20 °C to 30 °C significantly improved the resolution.[1] It is advisable to test a range of temperatures (e.g., 30-45 °C) to find the optimal condition for your specific separation.

Troubleshooting Guide

Problem: Poor Resolution or Co-elution of Isomers

Q5: My peaks for this compound and a suspected isomer are not fully separated. What should I do?

A5: Poor resolution is a common issue. Here are several steps to improve it:

  • Optimize the Mobile Phase Gradient: A shallower gradient (i.e., a slower increase in the percentage of organic solvent) can enhance separation.

  • Adjust the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the aqueous phase can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially better separation.

  • Change the Organic Solvent: If you are using methanol, switching to acetonitrile may improve resolution.[1]

  • Increase Column Temperature: As mentioned in the FAQ, increasing the temperature can improve separation efficiency.

  • Try a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can offer alternative interactions that may resolve your isomers.

Problem: Peak Tailing

Q6: The peak for my target analyte is tailing. What could be the cause and how can I fix it?

A6: Peak tailing can be caused by several factors. A systematic approach is needed to diagnose and resolve the issue.

  • Chemical Interactions: Tailing of phenolic compounds like flavonoids is often due to secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the column.

    • Solution: Lower the pH of the mobile phase by adding an acid like formic or acetic acid. This protonates the silanol groups, reducing their interaction with the analytes. Using a modern, end-capped C18 column is also highly recommended.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause tailing.

    • Solution: First, try removing the guard column to see if the peak shape improves. If so, replace the guard column. If the problem persists, try flushing the analytical column. If the issue is not resolved, the column may need to be replaced.

Problem: Fluctuating Retention Times

Q7: I am observing shifts in the retention times of my peaks between injections. What is causing this?

A7: Inconsistent retention times can compromise the reliability of your analysis. The most common causes are:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs in your HPLC method.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a column oven to maintain a constant temperature.

  • Mobile Phase Instability: Evaporation of the organic solvent from the mobile phase reservoir can alter its composition over time.

    • Solution: Ensure mobile phase bottles are well-sealed and prepare fresh mobile phase regularly.

  • HPLC Pump Issues: Leaks or problems with check valves can lead to an inconsistent flow rate.

    • Solution: Perform regular maintenance on your HPLC pump.

Data Presentation

The following tables provide example data on how different HPLC parameters can affect the separation of flavonoid glycoside isomers. This data is based on the separation of vitexin and isovitexin, which can serve as a model for optimizing the separation of this compound and its isomers.

Table 1: Effect of Mobile Phase Composition on Isomer Resolution

Mobile Phase SystemResolution (Rs) between Luteolin DerivativesResolution (Rs) between Apigenin Derivatives (Vitexin/Isovitexin)
Water/Methanol with 0.1% Formic Acid< 1.5> 1.5
Water/Acetonitrile with 0.1% Formic Acid> 1.5> 1.5
Data adapted from a study on flavonoid isomer separation. A resolution value (Rs) of >1.5 indicates baseline separation.[1]

Table 2: Effect of Column Temperature on Isomer Resolution (Vitexin/Isovitexin)

Column Temperature (°C)Resolution (Rs)
2010.83
309.64
While in this specific case resolution slightly decreased with temperature, it demonstrates the significant impact of temperature on separation, which needs to be optimized for each specific pair of isomers.[1]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Isomer Separation

This protocol provides a starting point for developing a separation method for this compound and its isomers.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-25 min: 15% to 30% B (linear gradient)

    • 25-30 min: 30% B (isocratic)

    • 30-32 min: 30% to 15% B (linear gradient)

    • 32-40 min: 15% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode-array detector (DAD) monitoring at 340 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (85:15 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: Isocratic HPLC Method for Vitexin-2''-O-glycosides

This method has been validated for the simultaneous determination of vitexin-2''-O-glucoside and vitexin-2''-O-rhamnoside, and can be adapted for this compound.

  • Column: C18 column (e.g., Shim-pack VP-ODS, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of tetrahydrofuran/acetonitrile/0.05% phosphoric acid solution (20:3:77, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Not specified, but 35-40°C is a good starting point.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 360 nm.

  • Run Time: 25 minutes.

Mandatory Visualizations

HPLC_Optimization_Workflow start_end start_end process process decision decision data data start Start: Sample with Isomeric Mixture method_dev Develop Initial Method (C18, ACN/H2O Gradient) start->method_dev run_hplc Perform HPLC Run method_dev->run_hplc analyze_data Analyze Chromatogram run_hplc->analyze_data resolution_check Resolution > 1.5? analyze_data->resolution_check optimize Optimize Parameters: - Gradient Slope - Temperature - Mobile Phase pH resolution_check->optimize No end End: Validated Method resolution_check->end Yes optimize->run_hplc

Caption: Workflow for HPLC method optimization for isomer separation.

Troubleshooting_Coelution problem problem step1 step1 step2 step2 step3 step3 solution solution start_node Problem: Poor Isomer Resolution (Rs < 1.5) s1 Step 1: Adjust Gradient Make shallower start_node->s1 s2 Step 2: Optimize Temperature Increase in 5°C increments s1->s2 If still unresolved s3 Step 3: Change Column Try Phenyl-Hexyl or PFP s2->s3 If still unresolved end_node Achieved Separation s3->end_node If resolved

Caption: Decision tree for troubleshooting poor isomer resolution.

References

Technical Support Center: Large-Scale Purification of Isovitexin 2''-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale purification of Isovitexin (B1672635) 2''-O-arabinoside. This guide provides troubleshooting advice and frequently asked questions to address common issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Isovitexin 2''-O-arabinoside and what are its common natural sources?

A1: this compound is a C-glycosylflavone, a type of flavonoid glycoside. In these compounds, the sugar moieties are attached to the apigenin (B1666066) aglycone via carbon-carbon bonds, which makes them more resistant to hydrolysis compared to O-glycosides. This compound can be found in a variety of plants, including species of Avena (oats), Secale cereale (rye), and Vaccaria hispanica.[1][2][3][4][5]

Q2: What are the primary challenges in the large-scale purification of this compound?

A2: The main difficulties in purifying this compound on a large scale include:

  • Co-eluting Impurities: Crude plant extracts are complex mixtures containing numerous compounds with similar polarities and structures, such as other flavonoids, phenolic acids, and sugars, making separation difficult.

  • Isomeric Separation: Flavonoid glycosides often exist as isomers, which have very similar chromatographic behaviors, complicating their separation.

  • Low Concentration: The target compound may be present in low concentrations in the source material, requiring efficient enrichment steps.

  • Compound Degradation: Flavonoids can be sensitive to harsh conditions like high temperatures and extreme pH, leading to degradation during purification.

  • Irreversible Adsorption: The compound may irreversibly adsorb to the stationary phase of the chromatography column, leading to low recovery.

Q3: What are the recommended techniques for the large-scale purification of this compound?

A3: For large-scale purification, a multi-step approach is often necessary. Common techniques include:

  • Macroporous Resin Chromatography: This is an effective initial enrichment step to capture flavonoids from the crude extract.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids the use of a solid support, thus preventing irreversible adsorption of the sample.[6] It has been successfully used for the preparative separation of isovitexin and isoorientin (B1672268).[6]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often used as a final polishing step to achieve high purity.

  • Crystallization: This can be a highly effective final step for obtaining a high-purity product if a suitable solvent system is found.

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale purification of this compound.

Problem 1: Low Yield After Macroporous Resin Chromatography

Potential Cause Recommended Solution
Inappropriate Resin Selection The polarity, particle size, and surface area of the resin are critical. For flavonoid glycosides, moderately polar resins like AB-8 or XAD7HP are often effective.[7] Screen different resins to find the one with the best adsorption and desorption characteristics for this compound.
Suboptimal Adsorption Conditions Optimize the pH, temperature, and concentration of the sample solution. For flavonoids, a slightly acidic pH may improve adsorption.
Inefficient Desorption The choice and concentration of the eluting solvent are crucial. Ethanol (B145695) is a common eluent for flavonoids from macroporous resins. Optimize the ethanol concentration (e.g., 70-80%) and the elution volume to ensure complete desorption.[7]
Column Overload Exceeding the binding capacity of the resin will lead to the loss of the target compound in the flow-through. Determine the dynamic binding capacity of the resin for your specific extract and operate below this limit.

Problem 2: Poor Resolution in High-Speed Counter-Current Chromatography (HSCCC)

Potential Cause Recommended Solution
Inadequate Solvent System The selection of the two-phase solvent system is the most critical parameter in HSCCC. For the separation of isovitexin and its isomers, solvent systems like ethyl acetate-n-butanol-water have been used successfully.[6] Systematically screen different solvent system compositions to optimize the partition coefficient (K) values of the target compounds.
Incorrect Flow Rate or Rotational Speed The flow rate of the mobile phase and the rotational speed of the centrifuge affect the retention of the stationary phase and the separation resolution. Optimize these parameters to achieve a good balance between separation time and resolution.
Sample Overload Injecting too much sample can lead to broad peaks and poor separation. Reduce the sample concentration or injection volume.

Problem 3: Peak Tailing in Preparative HPLC

Potential Cause Recommended Solution
Secondary Interactions with Silica Add a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase to suppress the ionization of free silanol (B1196071) groups on the silica-based stationary phase.
Column Contamination Flush the column with a strong solvent to remove any strongly adsorbed impurities. If the problem persists, the column may need to be replaced.
Presence of Isomers Tailing can be caused by the presence of an unresolved isomer. Further method development, such as changing the stationary phase (e.g., from C18 to a phenyl-hexyl column) or optimizing the mobile phase composition and gradient, may be necessary.

Quantitative Data Presentation

Table 1: Performance of Different Macroporous Resins for Flavonoid Glycoside Purification

Resin Type Target Compound Adsorption Capacity (mg/g resin) Desorption Ratio (%) Optimal Eluent Reference
AB-8Ginkgo Flavonoid O-GlycosidesNot specified>9070% Ethanol[8]
XAD7HPCocoa Flavonoids39.8>9570% Ethanol[7]
AB-8Platycladus orientalis FlavonoidsNot specified52Not specified[9]
AB-8Stigma maydis Flavonoids36.11Not specified70% Ethanol

Table 2: Purification of Isovitexin using High-Speed Counter-Current Chromatography (HSCCC)

Solvent System (v/v/v) Crude Extract (mg) Yield (mg) Purity (%) Reference
Ethyl acetate–n-butanol–water (2:1:3)25042.999.3[6]
Ethyl acetate-ethanol-water (4:1:5)30049.8>98.0
Ethyl acetate/n-butanol/water (2:3:5)10016.8Not specified[2]

Experimental Protocols

Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography

  • Resin Pre-treatment: Soak the macroporous resin (e.g., AB-8) in ethanol for 24 hours. Then, wash the resin thoroughly with deionized water until no ethanol is detected.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Equilibration: Equilibrate the column by passing deionized water through it at a flow rate of 2 bed volumes (BV)/hour.

  • Sample Loading: Dissolve the crude plant extract in deionized water to a suitable concentration. Load the sample solution onto the column at a flow rate of 2 BV/hour.

  • Washing: Wash the column with 3-4 BV of deionized water to remove unbound impurities like sugars and salts.

  • Elution: Elute the adsorbed flavonoids with 70% ethanol at a flow rate of 2 BV/hour. Collect the eluate.

  • Solvent Removal: Concentrate the collected eluate under reduced pressure to remove the ethanol and obtain the flavonoid-enriched extract.

Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

  • Solvent System Preparation: Prepare the two-phase solvent system (e.g., ethyl acetate-n-butanol-water, 2:1:3 v/v/v). Mix the solvents thoroughly in a separatory funnel and allow them to equilibrate and separate.

  • HSCCC System Preparation: Fill the HSCCC column with the stationary phase (typically the upper phase).

  • Equilibration: Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the apparatus is rotating at a set speed (e.g., 850 rpm) until the system reaches hydrodynamic equilibrium.

  • Sample Injection: Dissolve the flavonoid-enriched extract in a mixture of the upper and lower phases (1:1 v/v) and inject it into the column.

  • Elution and Fraction Collection: Continue to pump the mobile phase through the column and collect fractions at regular intervals.

  • Analysis: Analyze the collected fractions by HPLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_enrichment Step 2: Enrichment cluster_purification Step 3: High-Resolution Purification cluster_final Step 4: Final Product raw_material Plant Material extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin enriched_fraction Enriched Flavonoid Fraction macroporous_resin->enriched_fraction hsccc HSCCC enriched_fraction->hsccc Option 1 prep_hplc Preparative HPLC enriched_fraction->prep_hplc Option 2 crystallization Crystallization hsccc->crystallization prep_hplc->crystallization pure_compound Pure Isovitexin 2''-O-arabinoside crystallization->pure_compound

Caption: A generalized workflow for the large-scale purification of this compound.

troubleshooting_guide cluster_diagnosis Problem Diagnosis cluster_solutions_enrichment Enrichment Solutions cluster_solutions_purification Purification Solutions cluster_solutions_final Final Step Solutions start Low Purity of Final Product check_enrichment Check Enrichment Step (Macroporous Resin) start->check_enrichment check_purification Check Purification Step (HSCCC/Prep-HPLC) start->check_purification check_final Check Final Step (Crystallization) start->check_final optimize_resin Optimize resin type, adsorption/desorption conditions. check_enrichment->optimize_resin optimize_hsccc Optimize HSCCC solvent system and operating parameters. check_purification->optimize_hsccc optimize_hplc Optimize Prep-HPLC column, mobile phase, and gradient. check_purification->optimize_hplc optimize_crystallization Screen different solvents and conditions for crystallization. check_final->optimize_crystallization

Caption: A troubleshooting decision tree for addressing low purity in the final product.

References

"Isovitexin 2''-O-arabinoside" minimizing sample degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize sample degradation of Isovitexin 2''-O-arabinoside during analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, extraction, and analysis of this compound.

Question: I am observing low or no signal for this compound in my HPLC analysis. What are the potential causes and solutions?

Answer:

Low or no signal can stem from several factors, from initial sample handling to the analytical instrumentation. Below is a systematic approach to troubleshoot this issue.

  • Sample Degradation: this compound, a flavonoid glycoside, is susceptible to degradation.

    • Improper Storage: Ensure samples are stored correctly. For long-term storage, solid samples should be kept at 4°C in a sealed container, protected from moisture and light.[1][2] In solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1][3][4]

    • pH Effects: C-glycosylflavonoids can degrade depending on the pH.[5] Ensure the pH of your sample and mobile phase is optimized for stability.

    • Temperature: High temperatures can accelerate degradation.[6] Avoid excessive heat during extraction and processing. The preferable stir-frying temperature for Semen Vaccariae, a source of this compound, is around 120°C, suggesting that higher temperatures may lead to degradation.[6]

    • Light Exposure: Protect samples from light, as flavonoids can be light-sensitive.

  • Inefficient Extraction: The extraction method may not be effectively isolating the compound.

    • Solvent Choice: this compound is soluble in polar solvents like DMSO, methanol (B129727), ethanol, and acetonitrile.[7][8] Ensure you are using an appropriate solvent.

    • Extraction Technique: Consider alternative extraction methods such as ultrasonic-assisted extraction to improve efficiency.

  • Analytical Method Issues: The problem may lie within the HPLC method itself.

    • Incorrect Wavelength: Ensure the detector is set to the optimal wavelength for this compound.

    • Mobile Phase Composition: The mobile phase may not be suitable for eluting the compound. A common method uses a gradient elution with methanol and water.[6]

    • Column Choice: A C18 column is often used for the separation of this compound.[6]

    • Instrument Malfunction: Check the HPLC system for any leaks, pump issues, or detector problems.

Question: My chromatograms show peak tailing or broad peaks for this compound. How can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

    • Mobile Phase Modifier: Adding a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase can help to reduce these interactions.

    • Column Choice: Consider using a column with end-capping or a different stationary phase.

  • Mismatched Solvent Strength: The solvent in which the sample is dissolved should be of similar or weaker strength than the mobile phase.

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a flavonoid glycoside found in various plants, including Avena sativa L. (oat) seedlings and the Chinese medicinal herb, Vaccaria.[1] It is a C-glycosyl compound and a disaccharide derivative.[9] It has been studied for its potential antioxidant, anti-inflammatory, and neuroprotective effects.[8][]

How should I store pure this compound standard?

For solid, pure compounds, store at 4°C in a sealed container, away from moisture and light.[1][2] When dissolved in a solvent like DMSO, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4]

What are the key parameters for HPLC analysis of this compound?

A common method involves using a C18 column with a gradient elution of methanol and water.[6] The specific gradient program and detection wavelength should be optimized for your specific application and instrument.

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Notes
Solid (Powder)4°CLong-termSealed storage, away from moisture and light.[1][2]
In Solvent-20°C1 monthSealed storage, away from moisture and light.[1][3][4]
In Solvent-80°C6 monthsSealed storage, away from moisture and light.[1][3][4]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction:

    • Weigh a known amount of the powdered plant material.

    • Add a suitable volume of a polar solvent such as methanol or ethanol. A common ratio is 1:10 (w/v) of plant material to solvent.

    • Use an ultrasonic bath for 30-60 minutes to enhance extraction efficiency.

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm filter to remove particulate matter.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18).[6]

  • Mobile Phase:

    • Solvent A: Water (with an optional 0.1% formic acid)

    • Solvent B: Methanol or Acetonitrile

  • Elution: A gradient elution is typically used. An example gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor the eluent at the maximum absorbance wavelength for this compound.

  • Injection Volume: 10-20 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_process Processing cluster_analysis Analysis start Plant Material dry Drying start->dry grind Grinding dry->grind extract Solvent Extraction (e.g., Methanol) grind->extract ultrasonic Ultrasonication extract->ultrasonic filter Filtration ultrasonic->filter evaporate Evaporation filter->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Analysis reconstitute->hplc

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_low_signal cluster_sample Sample Integrity cluster_method Analytical Method cluster_instrument Instrumentation start Low/No Signal for This compound storage Check Storage Conditions (Temp, Light, pH) start->storage extraction Verify Extraction (Solvent, Method) storage->extraction wavelength Confirm Detection Wavelength extraction->wavelength mobile_phase Optimize Mobile Phase wavelength->mobile_phase column Check Column Health mobile_phase->column system_check Inspect HPLC System (Leaks, Pump, Detector) column->system_check end Signal Restored system_check->end

Caption: Troubleshooting guide for low signal intensity in HPLC analysis.

References

"Isovitexin 2''-O-arabinoside" troubleshooting poor resolution in chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor chromatographic resolution during the analysis of Isovitexin (B1672635) 2''-O-arabinoside and related flavonoids.

Troubleshooting Guide: Poor Chromatographic Resolution

Poor peak resolution in HPLC can manifest as broad peaks, tailing peaks, or co-elution of analytes. This guide provides a systematic approach to diagnosing and resolving these common issues.

Question: Why are my peaks broad and poorly resolved?

Answer: Broad peaks are often a sign of suboptimal chromatographic conditions that lead to increased band broadening. The key factors to investigate are column efficiency (N), retention factor (k), and selectivity (α).[1] A systematic approach to troubleshooting involves evaluating your column's health, mobile phase composition, and other instrumental parameters.

Initial Steps:

  • Check System Suitability: Before analyzing your sample, inject a well-characterized standard compound to confirm that your HPLC system is performing correctly. Look for consistent retention times, sharp peak shapes, and a stable baseline.[2]

  • Verify Column Health: A degraded or contaminated column is a common cause of poor peak shape.[1]

    • Action: Flush the column with a strong solvent to remove potential contaminants. If performance does not improve, consider replacing the column or the guard column.

Flowchart for Troubleshooting Poor Resolution:

PoorResolutionTroubleshooting cluster_steps Troubleshooting Workflow start Poor Resolution Observed check_column 1. Check Column Performance - Is peak shape good with a standard compound? - Is the column old or contaminated? start->check_column optimize_mobile_phase 2. Optimize Mobile Phase - Adjust organic modifier percentage. - Change pH or add modifiers (e.g., formic acid). - Test a different organic solvent (ACN vs. MeOH). check_column->optimize_mobile_phase Column is OK adjust_gradient 3. Modify Gradient Profile - Decrease the gradient slope (make it shallower). - Increase gradient time. optimize_mobile_phase->adjust_gradient Minor Improvement instrument_parameters 4. Adjust Instrument Parameters - Lower the flow rate. - Increase the column temperature. adjust_gradient->instrument_parameters Still Needs Improvement resolution_ok Resolution Improved instrument_parameters->resolution_ok

Caption: A stepwise workflow for troubleshooting poor chromatographic resolution.

Question: My peaks for Isovitexin 2''-O-arabinoside are co-eluting with other flavonoid peaks. How can I improve separation?

Answer: Co-elution, especially with structurally similar compounds like isomers, is a common challenge in flavonoid analysis. Isovitexin is an isomer of vitexin (B1683572), and their glycosides can be difficult to separate.[3][4] Improving selectivity (α) is the most effective way to resolve co-eluting peaks.

Strategies to Enhance Selectivity:

  • Mobile Phase Modification:

    • Organic Solvent: If you are using methanol (B129727), try switching to acetonitrile (B52724), or vice versa. Acetonitrile often provides different selectivity for flavonoids.[4]

    • pH Adjustment: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase can suppress the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and altered retention times.[3][5]

  • Stationary Phase Chemistry:

    • If you are using a standard C18 column, consider a column with a different stationary phase chemistry. A phenyl-hexyl column, for instance, can offer alternative selectivity for aromatic compounds like flavonoids through π-π interactions.

  • Temperature:

    • Increasing the column temperature (e.g., from 30°C to 40°C) can sometimes improve resolution by altering the selectivity and reducing mobile phase viscosity.[5]

Question: My peaks are tailing. What is the cause and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with active sites on the silica (B1680970) backbone.[1] Tailing can negatively impact peak integration and resolution.

Solutions for Peak Tailing:

  • Mobile Phase pH: For acidic compounds like flavonoids, operating at a lower pH (e.g., pH 2.5-3.5) with an acidic modifier can reduce tailing by minimizing interactions with residual silanols on the stationary phase.

  • Column Choice: Use a high-purity, end-capped silica column to minimize the number of active sites.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point is a reversed-phase C18 column with a gradient elution using water and acetonitrile, both modified with 0.1% formic acid. A gradient from a low to a high concentration of acetonitrile over 20-30 minutes is a common approach for separating complex mixtures of flavonoids.[5]

Q2: How does the structure of this compound affect its separation from related compounds?

A2: this compound is a C-glycosyl flavonoid, meaning the sugar moiety is attached to the flavonoid core via a C-C bond.[6] It is also an isomer of vitexin, where the glucose is attached at a different position on the flavone (B191248) ring. The additional arabinoside sugar makes the molecule more polar than isovitexin. These subtle structural differences, particularly the isomeric nature, make chromatographic separation challenging and require a highly efficient and selective method.

Flavonoid_Structures cluster_isovitexin Isovitexin cluster_vitexin Vitexin (Isomer) cluster_arabinoside This compound isovitexin Apigenin-6-C-glucoside vitexin Apigenin-8-C-glucoside isovitexin->vitexin Isomeric Relationship arabinoside Isovitexin with an additional arabinoside sugar isovitexin->arabinoside Glycosylation

Caption: Relationship between Isovitexin, Vitexin, and this compound.

Q3: What detection wavelength should I use for this compound?

A3: Flavonoids typically have strong UV absorbance. A detection wavelength between 330 nm and 360 nm is commonly used for the quantification of vitexin, isovitexin, and their derivatives.[5][7] A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal detection wavelength.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the separation of isovitexin and related flavonoids, which can be adapted for this compound.

ParameterMethod 1 (HPLC)Method 2 (UHPLC)Method 3 (HPLC-MS/MS)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[7]C18 (e.g., 150 x 2.1 mm, 3 µm)[5]C18 (e.g., 100 x 4.6 mm, 3.5 µm)[3]
Mobile Phase A 0.05% Phosphoric Acid in Water[7]0.1% Formic Acid in Water[5]0.1% Acetic Acid in Water[3]
Mobile Phase B Acetonitrile/Tetrahydrofuran[7]Acetonitrile[5]Methanol[3]
Elution Mode Isocratic[7]Gradient[5]Isocratic[3]
Flow Rate 1.0 mL/min[7]0.3 mL/min[5]0.35 mL/min[3]
Temperature Ambient35 °C[5]Not Specified
Detection UV at 360 nm[7]UV at 336 nm[5]Negative ESI-MS/MS[3]

Experimental Protocols

Protocol: HPLC-UV Analysis of Flavonoids

This protocol provides a general method for the analysis of this compound and related compounds. Optimization may be required based on your specific sample matrix and instrumentation.

1. Sample Preparation:

  • Plant Material: Extract a known amount of dried, ground plant material (e.g., 100 mg) with a suitable solvent such as 70% methanol or ethanol. Use sonication or vortexing to enhance extraction efficiency.

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.

  • Standard Solutions: Prepare stock solutions of your analytical standards in methanol or DMSO. Perform serial dilutions to create calibration standards.

2. Chromatographic Conditions (Based on UHPLC method for Vitexin/Isovitexin): [5]

  • Instrument: A UHPLC system equipped with a binary pump, autosampler, column oven, and PDA detector.

  • Column: Hypersil GOLD aQ C18, 150 x 2.1 mm, 3 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 5% to 35% B

    • 15-20 min: 35% to 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 3 µL.

  • Detection: Monitor at 336 nm.

3. Data Analysis:

  • Identify peaks by comparing retention times with those of your analytical standards.

  • Use the peak areas from the calibration standards to construct a calibration curve and quantify the amount of this compound in your samples.

  • Check the UV spectrum of the peak in your sample against the standard to confirm identity and assess peak purity.

References

"Isovitexin 2''-O-arabinoside" overcoming low signal intensity in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isovitexin 2''-O-arabinoside Analysis

Welcome to the technical support center for the mass spectrometry analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, with a specific focus on overcoming low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze with mass spectrometry?

A1: this compound is a flavonoid C,O-diglycoside. Its structure consists of an apigenin (B1666066) aglycone, a C-linked glucose, and an O-linked arabinose. Challenges in MS analysis can arise from its complex structure, which influences its ionization efficiency and fragmentation patterns. Low signal intensity can be caused by factors like in-source fragmentation, ion suppression from complex matrices, or suboptimal LC-MS parameters.[1][2]

Q2: Should I use positive or negative ionization mode for this compound?

A2: Both positive and negative electrospray ionization (ESI) modes can be used for flavonoid glycosides.[1][3]

  • Negative Ion Mode (-ESI): Often preferred for flavonoids as the phenolic hydroxyl groups are readily deprotonated, forming a strong [M-H]⁻ ion. This mode can offer higher sensitivity and a cleaner background for this class of compounds.[4]

  • Positive Ion Mode (+ESI): Can also be effective, typically forming [M+H]⁺ or [M+Na]⁺ adducts.[3][5] It is always recommended to test both modes during method development to determine the optimal choice for your specific instrument and sample matrix.[1]

Q3: How does the mobile phase composition affect signal intensity?

A3: The mobile phase significantly influences ionization efficiency.

  • pH & Additives: For negative mode, a mobile phase containing a small amount of a weak acid like 0.1% formic acid can surprisingly yield the highest sensitivity, while basic additives may decrease it.[4] For positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) is crucial to promote protonation and achieve a strong [M+H]⁺ signal.[6]

  • Solvents: Acetonitrile is often preferred over methanol (B129727) as the organic modifier in reversed-phase chromatography as it can provide better peak shapes and spray stability.

Q4: What are the characteristic fragmentation patterns for this compound in MS/MS?

A4: this compound has a precursor ion at m/z 563.14 [M-H]⁻ in negative mode or m/z 565.15 [M+H]⁺ in positive mode.[5][7] Key fragmentation events involve the neutral loss of the O-linked arabinose moiety (132 Da) and characteristic cleavages within the C-linked glucose.

  • Negative Mode: Expect to see a prominent fragment ion at m/z 413, corresponding to the loss of the arabinose and parts of the glucose ring ([M-H-150]⁻).[8][9] Another key fragment is at m/z 293, resulting from further fragmentation of the C-glycosidic bond.[8][9]

  • Positive Mode: Tandem MS data shows major fragments at m/z 433 ([M+H-132]⁺, loss of arabinose) and further fragments at m/z 313 and 283 from cleavages of the C-glycosyl unit.[5] Optimizing collision energy is critical to produce these information-rich fragments.[1]

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to diagnose and resolve the root cause of low signal intensity for this compound.

Problem Area Potential Cause Recommended Action
Instrument & Initial Checks Instrument Not Optimized Verify that the mass spectrometer is properly tuned and calibrated. Run a system suitability test with a known standard to confirm instrument performance.[1]
Standard Degradation Prepare a fresh standard solution of this compound. Inject it directly into the mass spectrometer (bypassing the LC column) to confirm that the instrument can detect the analyte.[1]
Sample Preparation Inefficient Extraction If extracting from a complex matrix (e.g., plant tissue), ensure the extraction solvent (like 70-80% methanol or ethanol) and method (e.g., sonication) are effective.[2][10]
Matrix Effects / Ion Suppression Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. To mitigate this: • Dilute the sample.[6] • Improve sample cleanup using Solid-Phase Extraction (SPE).[2] • Modify the LC gradient to better separate the analyte from interfering compounds.[6]
Liquid Chromatography (LC) Poor Peak Shape Broad or tailing peaks result in a lower signal-to-noise ratio. Optimize the LC gradient, flow rate, and column temperature. Ensure the injection solvent is compatible with the initial mobile phase.[1][2]
Inappropriate Mobile Phase Ensure the mobile phase contains an appropriate additive to promote ionization (e.g., 0.1% formic acid).[4][6]
Mass Spectrometer (MS) Suboptimal Ion Source Parameters Fine-tune ion source settings like capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to maximize ionization efficiency for m/z 563/565.[1][3]
In-source Fragmentation The analyte may be fragmenting in the ion source before reaching the mass analyzer, reducing the precursor ion signal. Lower the fragmentor or cone voltage to minimize this effect.[1][2]
Incorrect Ionization Mode If signal is low in one polarity, test the other. Flavonoid glycosides can show significantly better sensitivity in negative ion mode.[2]

Quantitative Data Summary

Optimizing key MS parameters is critical for signal enhancement. The following table provides typical starting ranges for ESI-MS analysis of flavonoids.

Parameter Typical Range Effect on Signal
Capillary Voltage 2.5 - 4.5 kV (+/-)Optimizes the electric field for efficient ion formation and transfer.[6][7]
Nebulizer Gas Pressure 30 - 50 psiAffects aerosol droplet size and solvent evaporation.[3][6]
Drying Gas Flow 8 - 12 L/minAids in desolvation of ions before they enter the mass analyzer.[3][6]
Drying Gas Temperature 300 - 450 °CCrucial for efficient solvent evaporation; overly high temperatures can cause degradation.[3][7]
Fragmentor / Cone Voltage 40 - 120 VControls the degree of in-source fragmentation. Lower values increase the precursor ion signal.[7]
Collision Energy (MS/MS) 20 - 40 eVOptimizes fragmentation for structural confirmation and quantification of product ions.[5]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

  • Extraction: Weigh approximately 100 mg of dried, ground plant material. Add 1 mL of 80% methanol.[2]

  • Sonication: Vortex the mixture for 1 minute and sonicate for 30 minutes to enhance extraction efficiency.[6]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Cleanup (Recommended): Transfer the supernatant to a new tube. For complex matrices, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering substances.[2]

  • Final Preparation: Filter the extract through a 0.22 µm syringe filter into an LC autosampler vial.[2]

Protocol 2: Generic LC-MS/MS Method

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[6]

  • Mobile Phase A: Water + 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: ESI, Negative and/or Positive.

    • Scan Range: m/z 100-1000.

    • Source Parameters: Use values from the table above as a starting point.

    • MS/MS Analysis: For Targeted MRM (Multiple Reaction Monitoring), use the following transitions:

      • Negative Mode: 563.1 -> 413.1; 563.1 -> 293.1

      • Positive Mode: 565.1 -> 433.1; 565.1 -> 313.1

Visualizations

TroubleshootingWorkflow cluster_checks Initial Checks cluster_workflow Systematic Troubleshooting cluster_solutions Potential Solutions start Low Signal Intensity Detected check_instrument Verify Instrument Tuning & Calibration start->check_instrument check_standard Inject Fresh Standard (Direct Infusion) check_instrument->check_standard Instrument OK cat_sample Sample Preparation check_standard->cat_sample Standard Visible cat_lc LC Method cat_sample->cat_lc sol_sample Improve Extraction Dilute Sample Add SPE Cleanup cat_sample->sol_sample cat_ms MS Parameters cat_lc->cat_ms sol_lc Optimize Gradient Check Mobile Phase pH Match Injection Solvent cat_lc->sol_lc sol_ms Optimize Source Lower Fragmentor Voltage Test Opposite Polarity cat_ms->sol_ms

Caption: A step-by-step workflow for troubleshooting low signal intensity.

FragmentationPathway cluster_losses Fragmentation Events cluster_fragments Key Product Ions parent This compound [M-H]⁻ m/z 563.1 loss1 Loss of Arabinose & C-Glycosyl Fragments (-150 Da) parent->loss1 frag1 Fragment Ion m/z 413.1 loss1->frag1 loss2 Further C-Glycosyl Cleavage (-120 Da) frag2 Fragment Ion m/z 293.1 loss2->frag2 frag1->loss2

Caption: Key fragmentation pathway of this compound in negative ESI-MS/MS.

References

Technical Support Center: Isovitexin 2''-O-arabinoside in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isovitexin 2''-O-arabinoside. The focus is on enhancing solubility and ensuring successful application in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] It is also reported to be soluble in other polar solvents such as methanol, ethanol, and acetonitrile.[2][3][6] For cell-based assays, sterile DMSO is the most common choice for preparing a high-concentration stock solution.

Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What is happening?

A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture medium, where its solubility is much lower. The rapid change in solvent polarity causes the compound to precipitate.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity.[1] For sensitive cell lines, especially primary cells, it is advisable to use a final DMSO concentration of 0.1% or lower.[1] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.

Q4: How can I improve the solubility of this compound in my cell-based assay?

A4: To improve solubility and avoid precipitation, you can try the following:

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO at a high concentration (e.g., 10-100 mM).

  • Use a serial dilution approach: Instead of adding the highly concentrated stock directly to your full volume of media, perform an intermediate dilution step. Add a small volume of your DMSO stock to a small volume of pre-warmed (37°C) cell culture medium while gently vortexing. Then, add this intermediate dilution to your final volume of media.

  • Pre-warm your media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility often increases with temperature.

  • Increase the volume of the final dilution: A larger final volume for your working solution will result in a lower final concentration of both the compound and the DMSO, reducing the chances of precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate precipitation upon adding stock solution to media The final concentration of this compound exceeds its aqueous solubility.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid dilution and solvent exchange.Perform a serial dilution. Add the DMSO stock to a small volume of pre-warmed media first, then add this to the final volume. Add the compound dropwise while gently mixing.
Cold cell culture medium.Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.
Precipitation observed in the incubator after a few hours The compound is unstable in the culture medium over time.Reduce the incubation time if experimentally feasible. Check for precipitation at multiple time points to determine the window of solubility.
Media evaporation.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments.
Interaction with media components (e.g., serum proteins).Try reducing the serum concentration in your media if your cell line can tolerate it. Alternatively, test a serum-free formulation for the duration of the compound treatment.
Inconsistent experimental results Incomplete dissolution of the stock solution or precipitation in the working solution.Before each use, ensure your DMSO stock is fully dissolved. If it has been frozen, allow it to come to room temperature and vortex well. Visually inspect for any precipitate before making dilutions.
Cytotoxicity from the solvent.Ensure the final DMSO concentration is within the tolerated range for your cell line (ideally ≤ 0.1%). Always include a DMSO vehicle control.

Quantitative Data Summary

Compound Solvent Reported Solubility Reference
This compoundDMSO100 mg/mL (with ultrasonic treatment)[4][5]
DMSO, Methanol, Ethanol, Acetonitrile, PyridineSoluble (qualitative)[2][3]

Experimental Protocols

Protocol for Preparing a Working Solution of this compound for Cell-Based Assays
  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 50 mM).

    • Vortex thoroughly until the compound is completely dissolved. If necessary, briefly sonicate in a water bath to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Pre-warm your complete cell culture medium (containing serum and any other supplements) to 37°C.

    • In a sterile tube, make an intermediate dilution of your stock solution in the pre-warmed medium. For example, dilute your 50 mM stock 1:100 in medium to get a 500 µM solution. Mix gently by flicking the tube.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate dilution (or the high-concentration stock if not performing an intermediate step) to your pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment.

    • Important: Ensure the final DMSO concentration does not exceed the tolerated level for your cells (e.g., for a 1:1000 final dilution of the DMSO stock, the final DMSO concentration will be 0.1%).

    • Gently mix the final working solution. Visually inspect for any signs of precipitation before adding it to your cells.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay stock This compound (lyophilized powder) dissolve Dissolve & Vortex/Sonicate stock->dissolve dmso 100% DMSO dmso->dissolve high_stock High-Concentration Stock (e.g., 50 mM in DMSO) dissolve->high_stock intermediate Intermediate Dilution (in warm media) high_stock->intermediate 1:100 dilution prewarm Pre-warm Media (37°C) prewarm->intermediate final Final Working Solution intermediate->final Add to final volume of media cells Add to Cells final->cells G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release IkB->NFkB_release NFkB_translocation Nuclear Translocation NFkB_release->NFkB_translocation Gene_Transcription Gene Transcription NFkB_translocation->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines COX2 COX-2 Gene_Transcription->COX2 Isovitexin Isovitexin 2''-O-arabinoside Isovitexin->IKK Inhibits Isovitexin->NFkB_translocation Inhibits

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Isovitexin and Isovitexin 2''-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635), a C-glycosylflavone found in numerous medicinal plants, has garnered significant attention for its diverse pharmacological effects. Its derivative, Isovitexin 2''-O-arabinoside, is also a naturally occurring flavonoid and a metabolite of isovitexin. This guide provides a comprehensive comparison of the biological activities of these two compounds, supported by available experimental data, to aid researchers in drug discovery and development. While extensive research has elucidated the mechanisms of isovitexin, data on this compound is emerging, presenting a nuanced picture of its therapeutic potential.

Quantitative Comparison of Biological Activities

Direct comparative studies providing quantitative data (e.g., IC50 values) for both compounds under identical experimental conditions are limited in the current literature. However, by compiling data from various sources, we can draw a comparative overview of their antioxidant and anti-inflammatory potencies.

CompoundBiological ActivityAssayIC50 / InhibitionCell Line / Model
Isovitexin Anti-inflammatoryNF-κB InhibitionIC50: 18 µg/mLNot specified
iNOS InhibitionIC50: 21 µg/mLNot specified
Nitric Oxide (NO) ProductionSignificant inhibition at 25 and 50 µg/mLRAW 264.7 macrophages
AntioxidantDPPH Radical ScavengingIC50: 1.72 mg/mL-
ABTS Radical ScavengingIC50: 0.94 ± 0.01 mg/mL-
This compound Anti-inflammatoryTNF-α and IL-6 ProductionDose-dependent reductionRAW 264.7 macrophages
COX-1 and COX-2 mRNADownregulationMacrophages
AntioxidantNot specifiedIdentified as a major antioxidant in late-stage germinated oats-
Anti-tyrosinaseNot specifiedLowest binding energy (-53.09 kcal/mol) in silico-

Note: The IC50 values for Isovitexin are from single studies and may vary depending on experimental conditions. Data for this compound is primarily qualitative or semi-quantitative from available literature. There are conflicting reports from some commercial suppliers describing this compound as an "inactive flavonoid"[1][2][3]; however, several research articles cited in this guide provide evidence of its biological activities.

Mechanisms of Action: A Comparative Overview

Isovitexin: A Multi-pathway Modulator

Isovitexin exerts its biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.

  • Anti-inflammatory Activity: Isovitexin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

  • Antioxidant Activity: The antioxidant effects of isovitexin are mediated through both direct radical scavenging and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[4] Activation of Nrf2 leads to the upregulation of endogenous antioxidant enzymes, enhancing cellular defense against oxidative stress.

This compound: An Emerging Bioactive Flavonoid

The precise molecular mechanisms of this compound are less defined than those of isovitexin. However, current research provides some initial insights.

  • Anti-inflammatory Activity: Its ability to downregulate the mRNA expression of cyclooxygenase-1 (COX-1) and COX-2 suggests an inhibitory effect on the arachidonic acid cascade, a critical pathway in inflammation responsible for prostaglandin (B15479496) synthesis.[5] One report also indicates a dose-dependent reduction in TNF-α and IL-6 production in RAW 264.7 macrophage cells.[]

  • Antioxidant Activity: A recent study highlighted that late-stage germinated oats, rich in this compound, preferentially activate the PI3K/NQO1 pathway, which contributes to an enhanced antioxidant response.[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_in_vitro In Vitro Anti-inflammatory Assay cell_culture RAW 264.7 Macrophage Cell Culture treatment Pre-treatment with Isovitexin or this compound cell_culture->treatment stimulation Stimulation with Lipopolysaccharide (LPS) treatment->stimulation analysis Measurement of NO, TNF-α, IL-6 levels stimulation->analysis

Caption: Generalized experimental workflow for in vitro anti-inflammatory assays.

antioxidant_assay_workflow cluster_antioxidant In Vitro Antioxidant Assay (DPPH/ABTS) prepare_reagent Prepare DPPH or ABTS radical solution reaction Mix reagent and test compound prepare_reagent->reaction prepare_sample Prepare various concentrations of test compound prepare_sample->reaction measurement Measure absorbance (517 nm for DPPH, 734 nm for ABTS) reaction->measurement calculation Calculate % inhibition and determine IC50 measurement->calculation

Caption: Generalized workflow for in vitro antioxidant capacity assays.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB Frees IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Isovitexin Isovitexin Isovitexin->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Isovitexin.

mapk_pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Nucleus Nucleus AP1->Nucleus Genes Inflammatory Gene Expression Nucleus->Genes Isovitexin Isovitexin Isovitexin->MAPK Inhibits Phosphorylation

Caption: Overview of the MAPK signaling cascade and inhibition by Isovitexin.

nrf2_pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters and Promotes Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Stabilizes and Translocates Nucleus Nucleus Nrf2_active->Nucleus ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Enzymes Isovitexin Isovitexin Isovitexin->Keap1 Promotes Nrf2 Dissociation

Caption: The Nrf2-ARE antioxidant pathway and its activation by Isovitexin.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay
  • Objective: To determine the inhibitory effect of the test compounds on LPS-induced NO production in macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

    • Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of isovitexin or this compound for 1 hour.

    • Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

    • NO Measurement: Collect the cell culture supernatant. Determine the nitrite (B80452) concentration, a stable metabolite of NO, using the Griess reagent. Measure the absorbance at 540 nm.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
  • Objective: To evaluate the free radical scavenging capacity of the test compounds.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Methodology:

    • Sample Preparation: Prepare a series of concentrations of isovitexin or this compound in methanol.

    • Reaction: In a 96-well plate, mix the test compound solutions with the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader. The discoloration of the DPPH solution indicates radical scavenging activity.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value from a dose-response curve.

Conclusion and Future Directions

Isovitexin is a well-characterized flavonoid with potent antioxidant and anti-inflammatory properties, acting through the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways. Its derivative, this compound, is also emerging as a bioactive compound with demonstrated anti-inflammatory and antioxidant effects. The conflicting reports regarding the activity of this compound underscore the need for further rigorous scientific investigation to resolve these discrepancies.

Future research should focus on direct, quantitative comparisons of the biological activities of isovitexin and this compound using standardized in vitro and in vivo models. Elucidating the detailed molecular mechanisms of this compound and exploring its potential synergistic or antagonistic interactions with isovitexin will be crucial for advancing its development as a potential therapeutic agent.

References

A Comparative Analysis of the Antioxidant Capacity of Isovitexin 2''-O-arabinoside and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Isovitexin (B1672635) 2''-O-arabinoside and its parent flavonoids, vitexin (B1683572) and isovitexin. Due to the limited availability of direct experimental data on the antioxidant activity of Isovitexin 2''-O-arabinoside, this comparison focuses on the established antioxidant capacities of its core structures, providing a framework for evaluating its potential. The guide includes detailed experimental protocols for common antioxidant assays and visual representations of key processes to support further research and drug development.

Introduction to this compound

This compound is a flavonoid glycoside, a class of natural compounds widely recognized for their antioxidant properties.[1][] It is a derivative of isovitexin, where an arabinose sugar molecule is attached to the glucose moiety.[1][] Flavonoids, including their glycosides, are known to exert antioxidant effects through various mechanisms, such as scavenging free radicals and chelating metal ions.[3] The addition of sugar moieties can influence the antioxidant capacity of the parent flavonoid.

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the reported IC50 values for vitexin and isovitexin from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely used method for assessing antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50)Reference CompoundReference Compound IC50
Vitexin19.2 µMAscorbic Acid14.2 µM[4]
Isovitexin21 µMAscorbic Acid14.2 µM[4]

Note: The provided IC50 values are for the parent compounds of this compound and serve as a reference for its expected antioxidant potential. Further experimental validation is required to determine the specific antioxidant capacity of this compound.

Experimental Protocols

Detailed methodologies for two common antioxidant capacity assays, DPPH and ABTS, are provided below. These protocols are essential for researchers aiming to evaluate the antioxidant potential of this compound or other novel compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for determining the free radical scavenging capacity of a compound.[5][6][7][8] The principle of the assay is based on the reduction of the stable DPPH radical, which is deep purple, to the non-radical form, DPPH-H, which is pale yellow.[8] The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compound (e.g., this compound)

  • Reference standard (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and the reference standard in a suitable solvent (e.g., methanol or DMSO). From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Protocol (Microplate Method):

    • Add 100 µL of the test compound or standard solution at various concentrations to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, add 100 µL of the solvent instead of the DPPH solution. For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9][10][11][12] The pre-formed radical cation is blue-green, and its reduction by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or Ethanol

  • Test compound (e.g., this compound)

  • Reference standard (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6][13]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and the reference standard in a suitable solvent. From the stock solutions, prepare a series of dilutions.

  • Assay Protocol (Microplate Method):

    • Add a small volume (e.g., 10 µL) of the test compound or standard solution at various concentrations to the wells of a 96-well plate.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Experimental and Biological Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow for antioxidant assays and a key signaling pathway involved in the cellular antioxidant response.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (DPPH/ABTS, Solvents) Reaction_Setup Reaction Setup (Mixing Reagents & Samples) Reagent_Prep->Reaction_Setup Sample_Prep Sample Preparation (Test Compound & Standard Dilutions) Sample_Prep->Reaction_Setup Incubation Incubation (Dark, Room Temperature) Reaction_Setup->Incubation Measurement Absorbance Measurement (Spectrophotometer/Microplate Reader) Incubation->Measurement Calculation Calculation (% Inhibition, IC50) Measurement->Calculation

Caption: A generalized workflow for in vitro antioxidant capacity assays.

nrf2_pathway Flavonoids Flavonoids Keap1 Keap1 Flavonoids->Keap1 may interact with ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes promotes transcription of

Caption: The Keap1-Nrf2 signaling pathway in cellular antioxidant response.

References

A Comparative Guide to Analytical Methods for the Quantification of Isovitexin 2''-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methods for the quantification of isovitexin (B1672635) 2''-O-arabinoside, a flavonoid glycoside found in various plants, including Avena sativa L. (oats).[1] The focus is on providing clear, actionable data and detailed experimental protocols to aid in the selection and implementation of the most suitable analytical technique.

Quantitative Data Summary

The following table summarizes the performance of common analytical methods applicable to the quantification of isovitexin 2''-O-arabinoside and similar flavonoid glycosides. The data is compiled from various studies and represents typical performance characteristics.

MethodLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV/DAD > 0.9995 - 105%< 5%0.1 - 1 µg/mL0.3 - 3 µg/mL
UPLC-QTOF-MS > 0.9990 - 110%< 10%1 - 10 ng/mL3 - 30 ng/mL
LC-MS/MS > 0.9994 - 110%< 9%< 2 ng/mL2 ng/mL

Experimental Protocols

Detailed methodologies for High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are provided below. These protocols are based on established methods for the analysis of flavonoids in plant extracts.[2][3]

Method 1: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is a robust and widely accessible technique for the quantification of flavonoids.

1. Sample Preparation:

  • Extraction: Extract the plant material with a suitable solvent such as 70% ethanol (B145695) or methanol. Sonication or maceration can be used to improve extraction efficiency.

  • Hydrolysis (Optional): To quantify the aglycone, acid hydrolysis (e.g., with 2M HCl at 90°C for 30 minutes) can be performed.[4]

  • Purification: The crude extract can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[5]

  • Final Solution: Evaporate the solvent and redissolve the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV/DAD detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][3]

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient might be: 0-20 min, 10-30% B; 20-30 min, 30-50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection: Monitor at the maximum absorbance wavelength for this compound, which is typically around 340 nm for flavones.[3]

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound (if available, otherwise a related standard like isovitexin) at different concentrations to construct a calibration curve.[6]

  • Accuracy: Determined by spike-and-recovery experiments at different concentration levels.[3]

  • Precision: Assessed by repeated injections of the same sample (repeatability) and on different days (intermediate precision).[3]

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[3][6]

Method 2: Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices and low concentrations of the analyte.[2]

1. Sample Preparation:

  • Sample preparation is similar to the HPLC-UV/DAD method, but with potentially less need for extensive cleanup due to the selectivity of the mass spectrometer.

2. Chromatographic Conditions:

  • Instrument: A UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) for better resolution and faster analysis.[2][7]

  • Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with 0.1% formic acid. The gradient can be optimized for faster elution due to the UPLC system.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 35 - 40°C.

  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for flavonoids.[2]

  • Scan Mode: Full scan mode for identification and targeted MS/MS (or product ion scan) for quantification and structural confirmation.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 - 40 V.

  • Source Temperature: 120 - 150°C.

  • Desolvation Temperature: 350 - 450°C.

  • Collision Energy: Ramped or set at a specific voltage (e.g., 20-40 eV) for MS/MS fragmentation.

4. Validation Parameters:

  • Validation parameters are assessed similarly to the HPLC-UV/DAD method, but with the use of extracted ion chromatograms (EICs) for quantification, which provides higher selectivity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Plant Material extraction Extraction (e.g., 70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration reconstitution Reconstitution (in Mobile Phase) concentration->reconstitution hplc HPLC-UV/DAD reconstitution->hplc Injection uplc_ms UPLC-QTOF-MS reconstitution->uplc_ms Injection chromatogram Chromatogram Acquisition hplc->chromatogram uplc_ms->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for the quantification of this compound.

Method_Selection_Tree cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Need to Quantify This compound sensitivity High Sensitivity Required? start->sensitivity complexity Complex Matrix? sensitivity->complexity Yes hplc HPLC-UV/DAD sensitivity->hplc No availability MS Detector Available? complexity->availability Yes complexity->hplc No availability->hplc No lcms LC-MS/MS or UPLC-QTOF-MS availability->lcms Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

Isovitexin 2''-O-arabinoside: A Comparative Analysis of Its Inhibitory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isovitexin 2''-O-arabinoside, a flavonoid glycoside found in various plants, has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-diabetic effects. This guide provides a comparative analysis of the inhibitory efficacy of this compound against key biological targets, juxtaposed with established inhibitors. The information is presented to aid researchers in evaluating its potential as a lead compound in drug discovery and development.

Inhibitory Activity Comparison

Quantitative data on the inhibitory activity of this compound is currently limited in publicly available literature. However, one study has reported its efficacy against chalcone (B49325) synthase. To provide a comprehensive overview, this section compares this finding with the known potencies of established inhibitors for related and other relevant biological targets.

Table 1: Comparison of IC50 Values for this compound and Known Inhibitors

Target Enzyme/PathwayCompoundIC50 Value
Chalcone Synthase This compound 62 µM
Apigenin9 µM
Luteolin13 µM
Naringenin (B18129)45 µM
α-Glucosidase Acarbose2.59 - 179 µM[1]
Quercetin5.41 µg/mL[2]
Cyclooxygenase-1 (COX-1) Indomethacin0.09 µM
Aspirin5 µg/mL[3]
Celecoxib5.1 µM
Cyclooxygenase-2 (COX-2) Celecoxib0.04 µM
Indomethacin0.53 µM
Aspirin210 µg/mL[3]
NF-κB Pathway JSH-237.1 µM[3]
BAY 11-708210 µM
QNZ (EVP4593)11 nM[4]

Note: The IC50 values for known inhibitors are provided as a reference range from multiple sources and may vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams are provided.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Leads to Degradation of IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Gene Target Gene Transcription Nucleus->Gene Activates Inhibitor This compound (Potential Inhibitor) Inhibitor->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Alpha_Glucosidase_Inhibition_Assay Start Start Prepare Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare Incubate Pre-incubate Enzyme with Inhibitor Prepare->Incubate Add_Substrate Add Substrate (pNPG) Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with Na2CO3) Incubate_Reaction->Stop_Reaction Measure Measure Absorbance at 405 nm Stop_Reaction->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: General workflow for an in vitro α-glucosidase inhibition assay.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the assays mentioned in this guide.

Chalcone Synthase Inhibition Assay

This assay spectrophotometrically measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

  • Enzyme Preparation: A crude enzyme extract containing chalcone synthase is prepared from a suitable plant source (e.g., irradiated parsley cell cultures or rye leaves). The protein concentration of the extract is determined.

  • Reaction Mixture: The assay mixture typically contains a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the enzyme extract, and the substrates p-coumaroyl-CoA and malonyl-CoA.

  • Inhibitor Addition: this compound or a known inhibitor is added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also prepared.

  • Incubation: The reaction is initiated by the addition of the substrates and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Measurement: The formation of naringenin chalcone is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 370 nm) using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

α-Glucosidase Inhibition Assay[2][5]

This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • Reagent Preparation: Prepare α-glucosidase solution (from Saccharomyces cerevisiae), pNPG solution, and a buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation with Inhibitor: In a 96-well plate, add the α-glucosidase solution to wells containing various concentrations of this compound or a known inhibitor (e.g., Acarbose). A control well with the enzyme and buffer but no inhibitor is also included. Incubate the plate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add the pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as sodium carbonate (Na2CO3).

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cyclooxygenase (COX) Inhibition Assay

This assay can be performed using various methods, including measuring prostaglandin (B15479496) E2 (PGE2) production.

  • Cell Culture: Human whole blood or specific cell lines (e.g., macrophages) are used as a source of COX enzymes.

  • Inhibitor Treatment: The cells are pre-incubated with different concentrations of this compound or known COX inhibitors (e.g., Indomethacin, Celecoxib).

  • Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and arachidonic acid to initiate prostaglandin synthesis.

  • Incubation: The cells are incubated for a specific period to allow for the production of prostaglandins.

  • PGE2 Measurement: The concentration of PGE2 in the cell supernatant is measured using a commercially available ELISA kit.

  • Data Analysis: The percentage of inhibition of PGE2 production is calculated for each inhibitor concentration relative to the untreated control. The IC50 values for COX-1 and COX-2 can be determined by using specific experimental setups that differentiate between the two isoforms.

NF-κB Inhibition Assay[3][6]

This assay often utilizes a reporter gene system to measure the transcriptional activity of NF-κB.

  • Cell Line: A stable cell line expressing a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element is used.

  • Cell Seeding: The reporter cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are pre-treated with various concentrations of this compound or a known NF-κB inhibitor.

  • Stimulation: NF-κB activation is induced by adding a stimulant such as tumor necrosis factor-alpha (TNF-α).

  • Incubation: The plate is incubated for a period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Reporter Gene Assay: A specific substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added to the cells, and the resulting signal (luminescence or fluorescence) is measured using a plate reader.

  • Data Analysis: The percentage of inhibition of NF-κB activity is calculated for each inhibitor concentration. The IC50 value is then determined from the dose-response curve.

Conclusion

The available data, although limited, suggests that this compound possesses inhibitory activity against chalcone synthase. Its potential to inhibit other key targets in inflammatory and metabolic pathways, such as COX enzymes, α-glucosidase, and the NF-κB signaling cascade, warrants further quantitative investigation. The comparative data and standardized protocols provided in this guide aim to facilitate future research into the therapeutic potential of this natural compound. Further studies are essential to elucidate its precise mechanisms of action and to establish a more comprehensive efficacy profile, which will be critical for its consideration in drug development pipelines.

References

Comparative Metabolomic Profiling of Isovitexin 2''-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Isovitexin 2''-O-arabinoside, a flavonoid C-glycoside, against other related flavonoid compounds. It is intended to be a resource for researchers in natural product chemistry, pharmacology, and drug development, offering insights into its relative abundance and potential biological significance based on metabolomic data.

Introduction to this compound

This compound is a flavone (B191248) C-glycoside, a type of secondary metabolite found in various plants, including oats (Avena sativa) and barley (Hordeum vulgare)[1]. As a derivative of isovitexin, it shares a common apigenin (B1666066) core structure. These compounds are of significant interest due to their diverse pharmacological activities, which include anti-inflammatory, antioxidant, and neuroprotective effects[2][3]. Comparative metabolomics allows for the quantitative analysis of this and other related compounds, providing valuable information for identifying plant varieties with desirable traits and for understanding the biochemical pathways these molecules are involved in.

Comparative Quantitative Data

The following tables summarize the relative abundance of this compound and other relevant flavonoids from comparative metabolomic studies. This data highlights how the concentration of this compound can vary between different plant cultivars and in response to external stimuli.

Table 1: Relative Abundance of Flavonoids in Different Barley (Hordeum vulgare) Cultivars

CompoundCultivar 'Erica' (Relative Peak Area)Cultivar 'Elim' (Relative Peak Area)Fold Change ('Erica' vs. 'Elim')
This compound isomer I Positively Correlated with 'Erica'Negatively Correlated with 'Erica'Not specified
Isovitexin 2″-O-glucosidePositively Correlated with 'Erica'Negatively Correlated with 'Erica'Not specified
LutonarinNegatively Correlated with 'Erica'Positively Correlated with 'Erica'Not specified
SaponarinNot specifiedHighest Intensity in 'Elim'Not specified

Data adapted from a metabolomics study on barley cultivars. The study used UHPLC-MS to analyze the metabolite profiles of leaf extracts.

Table 2: Fold Change of Selected Metabolites in Barley (Hordeum vulgare) Leaves After Treatment with a Salicylic Acid Analogue (3,5-DCAA) at 36 hours

CompoundFold Change
This compound 6.34
Isorhamnetin-3-O-glucosideNot specified at 36h (3.49 at 24h)
4-O-p-coumaroylquinic5.58
Sinapoylagmatine3.08

This table illustrates the change in the level of this compound in response to a chemical elicitor, indicating its potential role in plant defense mechanisms.[4]

Experimental Protocols

A detailed methodology is crucial for the reproducible comparative analysis of this compound and other flavonoids. The following is a representative protocol based on typical untargeted metabolomics workflows used for plant material.

Sample Preparation
  • Harvesting and Quenching: Harvest fresh plant material (e.g., leaves) and immediately freeze in liquid nitrogen to stop all enzymatic activity.

  • Lyophilization and Grinding: Lyophilize the frozen samples to remove water and then grind to a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 50 mg of the dried powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% methanol (B129727) (pre-chilled to -20°C).

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 20 minutes in an ice bath to enhance cell disruption and extraction.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and transfer to a new tube.

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

UHPLC-MS Analysis
  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is typically used.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over a period of 15-20 minutes to separate compounds with a wide range of polarities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), often in both positive and negative modes to detect a wider range of compounds.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire MS/MS spectra for compound identification.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Temperature: 350°C.

Data Analysis
  • Peak Picking and Alignment: Raw data is processed using software such as XCMS, MS-DIAL, or vendor-specific software to detect, align, and quantify metabolic features across all samples.

  • Compound Identification: Features are putatively identified by matching their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, MassBank) and databases. Confirmation is achieved using authentic chemical standards.

  • Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), is used to identify metabolites that are significantly different between sample groups.

Signaling Pathway and Experimental Workflow Visualization

Modulation of the NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory activity, which is often mediated through the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of the inflammatory response. The diagram below illustrates a simplified representation of how a compound like this compound might inhibit this pathway.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NFkB IκB-NF-κB Complex IKK_Complex->IkB_NFkB Phosphorylation IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation Isovitexin_arabinoside This compound Isovitexin_arabinoside->IKK_Complex Inhibition DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow for Comparative Metabolomics

The following diagram outlines the typical workflow for a comparative metabolomic study, from sample collection to data analysis and interpretation.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition cluster_data_processing Data Processing & Analysis Harvesting Sample Harvesting & Quenching Grinding Grinding & Homogenization Harvesting->Grinding Extraction Metabolite Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration UHPLC UHPLC Separation Filtration->UHPLC MS Mass Spectrometry (MS & MS/MS) UHPLC->MS Peak_Picking Peak Picking & Alignment MS->Peak_Picking Identification Compound Identification Peak_Picking->Identification Statistical_Analysis Multivariate Statistics (PCA, OPLS-DA) Identification->Statistical_Analysis Biomarker_Discovery Biomarker Discovery Statistical_Analysis->Biomarker_Discovery Pathway_Analysis Pathway Analysis & Biological Interpretation Biomarker_Discovery->Pathway_Analysis Biological Interpretation

Caption: A typical experimental workflow.

References

A Comparative Benchmarking Guide: Isovitexin 2''-O-arabinoside versus Commercial Flavonoid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isovitexin 2''-O-arabinoside's performance against widely used commercial flavonoid standards, such as Quercetin and Rutin. The information presented is collated from publicly available research, offering a valuable resource for evaluating its potential in therapeutic and research applications. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways.

Executive Summary

This compound, a C-glycosylflavone found in various medicinal plants, demonstrates significant anti-inflammatory and antioxidant properties.[] Its mechanism of action involves the modulation of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Nrf2/NQO1 pathways.[2][3] While direct head-to-head benchmarking data against commercial standards is emerging, this guide synthesizes available information to provide a comparative perspective. Flavonoid aglycones, such as Quercetin, often exhibit potent in vitro activity, while their glycoside counterparts, like this compound and Rutin, may offer enhanced stability and bioavailability in vivo.[4][5][6]

Data Presentation: Performance Comparison

The following tables provide a comparative summary of the physicochemical properties and biological activities of this compound and common commercial flavonoid standards. Data for this compound is included where available, with data for its aglycone, Isovitexin, provided for inferential comparison.

Table 1: Physicochemical Properties

PropertyThis compoundQuercetinRutin (Quercetin-3-O-rutinoside)
CAS Number 53382-71-1117-39-5153-18-4
Molecular Formula C26H28O14C15H10O7C27H30O16
Molecular Weight 564.5 g/mol 302.24 g/mol 610.52 g/mol
Structure Type Flavone (B191248) C-glycosideFlavonol AglyconeFlavonol O-glycoside

Table 2: Comparative Biological Activity - Antioxidant Potential

AssayIsovitexin / this compoundQuercetinRutinKey Considerations
DPPH Radical Scavenging (IC50) Data for Isovitexin suggests activity comparable to other flavonoids.[7]Generally exhibits very high activity (low IC50 values).Shows good activity, though often slightly lower than Quercetin.[8]A lower IC50 value indicates higher antioxidant activity.
ABTS Radical Scavenging Studies on related C-glycosides show significant activity.[4]Strong scavenging capacity.Effective scavenger, comparable to other glycosides.[8]Measures the ability to scavenge the ABTS radical cation.
FRAP (Ferric Reducing Antioxidant Power) Expected to possess reducing power based on flavonoid structure.High FRAP values, indicating strong reducing ability.Good reducing power, characteristic of flavonoid glycosides.A higher FRAP value signifies greater reducing potential.[9]
Nrf2/HO-1 Pathway Activation Isovitexin is a known activator of this protective pathway.[3]Quercetin is a well-documented activator of the Nrf2 pathway.Rutin also demonstrates the ability to activate the Nrf2 pathway.This pathway upregulates endogenous antioxidant enzymes.

Table 3: Comparative Biological Activity - Anti-inflammatory Potential

Assay / PathwayIsovitexin / this compoundQuercetinRutinKey Considerations
LPS-induced NO Production Inhibition (IC50) Isovitexin effectively reduces NO production in macrophages.[10]Potent inhibitor of NO production.Demonstrates significant inhibition of NO production.[8]A key indicator of anti-inflammatory activity in vitro.
Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition This compound reduces TNF-α and IL-6 production.[]Strong inhibitor of pro-inflammatory cytokine release.Effectively reduces the expression of TNF-α and IL-6.[8]Measures the modulation of key inflammatory mediators.
MAPK Pathway Inhibition Isovitexin inhibits the phosphorylation of p38, JNK, and ERK.[2][11]Quercetin is a known inhibitor of the MAPK signaling cascade.[12]Rutin also demonstrates inhibitory effects on the MAPK pathway.This pathway is crucial in the inflammatory response.
NF-κB Pathway Inhibition Isovitexin inhibits NF-κB nuclear translocation.[3][10]A well-established inhibitor of NF-κB activation.Rutin effectively suppresses the NF-κB signaling pathway.A central pathway in regulating inflammatory gene expression.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

High-Performance Liquid Chromatography (HPLC-DAD) for Quantification

This method is suitable for the quantitative analysis of this compound and other flavonoids in various samples.

  • Instrumentation: HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Gradient Program: A typical gradient might be: 0-20 min, 10-30% B; 20-30 min, 30-50% B; 30-35 min, 50-10% B, followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: Diode array detector monitoring at a wavelength specific for flavone glycosides (e.g., 340 nm).

  • Quantification: Based on a calibration curve generated using a certified reference standard of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the potential of a compound to inhibit the inflammatory response in macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Method:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or a commercial standard for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate the cells for 24 hours.

    • Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

    • Determine the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-treated control.

Western Blot Analysis for MAPK Pathway Activation

This technique is used to measure the phosphorylation status of key proteins in the MAPK signaling pathway.

  • Cell Line: Appropriate cell line for the specific study (e.g., RAW 264.7 for inflammation, neuronal cells for neuroprotection).

  • Method:

    • Treat cells with the test compound for a specified period, followed by stimulation with an appropriate agonist (e.g., LPS, H2O2).

    • Lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of this compound.

G cluster_0 Antioxidant Response cluster_1 Modulation by Isovitexin ROS Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to ARE NQO1 NQO1 ARE->NQO1 promotes transcription HO1 HO-1 ARE->HO1 promotes transcription Cell_Protection Cellular Protection (Detoxification) NQO1->Cell_Protection HO1->Cell_Protection Isovitexin Isovitexin / This compound Isovitexin->Nrf2_Keap1 activates

Caption: PI3K/Nrf2/NQO1 Signaling Pathway Activation by Isovitexin.

G cluster_0 Inflammatory Signaling cluster_1 Inhibition by Isovitexin LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates NFkB_pathway NF-κB Pathway MAPK->NFkB_pathway activates Inflammation Inflammatory Response (e.g., TNF-α, IL-6, NO) NFkB_pathway->Inflammation induces gene expression Isovitexin Isovitexin / This compound Isovitexin->MAPK inhibits phosphorylation Isovitexin->NFkB_pathway inhibits activation

Caption: Inhibition of MAPK and NF-κB Signaling Pathways by Isovitexin.

G cluster_0 In Vitro Analysis Workflow cluster_1 Analysis of Supernatant cluster_2 Analysis of Cell Lysate start Cell Culture (e.g., RAW 264.7) treatment Treatment with This compound & Commercial Standards start->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate no_assay NO Assay (Griess Reagent) supernatant->no_assay cytokine_assay Cytokine Assay (ELISA) supernatant->cytokine_assay western_blot Western Blot (MAPK, Nrf2) cell_lysate->western_blot nqoi_assay NQO1 Activity Assay cell_lysate->nqoi_assay data_analysis Data Analysis & Comparative Benchmarking no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis nqoi_assay->data_analysis

Caption: General Experimental Workflow for In Vitro Benchmarking.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct and overlapping mechanisms of action of Isovitexin 2''-O-arabinoside and its structural relatives, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the mechanisms of action of this compound and the related flavonoids vitexin (B1683572), isovitexin, orientin, and isoorientin. By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, this document aims to serve as a valuable resource for researchers exploring the therapeutic potential of these natural compounds.

Introduction to this compound and Related Flavonoids

Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse pharmacological activities. This compound, a C-glycosylflavone, along with its structurally similar counterparts, has garnered significant interest for its potential therapeutic applications, particularly in the realms of inflammation, oxidative stress, and cancer. Understanding the nuances of their mechanisms of action is crucial for targeted drug development.

Comparative Mechanism of Action

The primary mechanisms of action for these flavonoids revolve around their anti-inflammatory, antioxidant, and anticancer properties. While they share common pathways, variations in their chemical structures lead to differences in their potency and specific molecular targets.

Anti-inflammatory Activity

A hallmark of these flavonoids is their ability to modulate inflammatory pathways. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in cellular responses to external stimuli, is another significant target.

This compound has demonstrated anti-inflammatory effects by reducing the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells.[] It has also been shown to downregulate the mRNA expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.

Vitexin exhibits its anti-inflammatory properties by inhibiting the p38, ERK1/2, and JNK pathways, which are components of the MAPK signaling cascade.[2] This leads to a reduction in neutrophil migration to inflammatory sites.[2] Furthermore, vitexin has been shown to regulate the JAK/STAT/SOCS signaling pathway in a rat model of arthritis, leading to a decrease in inflammatory markers.[3]

Isovitexin has been shown to suppress the activation of both MAPK and NF-κB pathways in lipopolysaccharide (LPS)-induced acute lung injury.[4] It achieves this by inhibiting the phosphorylation of JNK1/2, ERK1/2, and p38, and by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[4] This leads to decreased production of TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and COX-2.[4]

Orientin demonstrates anti-inflammatory action by decreasing the levels of pro-inflammatory markers such as TNF-α, IL-6, and IL-8.[5]

Isoorientin has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, which in turn can modulate inflammatory processes.[6] It exerts its effects through the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6]

Signaling Pathway: NF-κB Inhibition by Isovitexin and Related Flavonoids

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p65/p50) NFkB_n NF-κB NFkB_complex->NFkB_n translocates Flavonoids This compound & Related Flavonoids Flavonoids->IKK inhibit Flavonoids->IkB prevents degradation DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes transcribes

Caption: Inhibition of the NF-κB signaling pathway by this compound and related flavonoids.

Antioxidant Activity

These flavonoids are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, which is implicated in the pathogenesis of numerous diseases.

This compound has been noted for its potential antioxidant properties.[7]

Vitexin and Isovitexin have been shown to possess significant free radical scavenging activity.[8]

Orientin and Isoorientin also exhibit strong antioxidant capabilities, contributing to their protective effects against cellular damage.

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Assay Start Start Prepare_Flavonoid Prepare Flavonoid Solutions (various concentrations) Start->Prepare_Flavonoid Prepare_DPPH Prepare DPPH Solution (in methanol) Start->Prepare_DPPH Mix Mix Flavonoid Solution with DPPH Solution Prepare_Flavonoid->Mix Prepare_DPPH->Mix Incubate Incubate in the Dark (e.g., 30 minutes) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate Scavenging Activity (%) Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: A typical workflow for assessing antioxidant activity using the DPPH assay.

Anticancer Activity

Several of these flavonoids have demonstrated promising anticancer effects by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating signaling pathways involved in cancer progression.

Isoorientin has been studied for its potential anticancer effects, with some research indicating its ability to induce apoptosis in cancer cells.

Vitexin has been reported to have an IC50 value of 203.27 ± 9.85 µmol/L for HCT116 colorectal cancer cells.[8]

Quantitative Data Comparison

The following tables summarize the available quantitative data for the discussed flavonoids.

Table 1: Anti-inflammatory Activity

FlavonoidAssay/ModelTargetEffectConcentration/DoseReference
This compound RAW 264.7 cellsTNF-α, IL-6Reduction in productionDose-dependent[]
Vitexin Carrageenan-induced rat paw edemaInflammationReduction10 mg/kg[9]
Isovitexin LPS-induced RAW 264.7 cellsNO productionInhibition (IC50 = 58.5 µM)58.5 µM[10]
Orientin CCl4-induced miceTNF-α, IL-6, IL-8, IFN-γReductionNot specified[5]
Isoorientin HepG2 cellsARE luciferase activityInduction5 µg/mL[6]

Table 2: Antioxidant Activity (IC50 values)

FlavonoidAssayIC50 ValueReference
Vitexin Not specifiedNot specified
Isovitexin Not specifiedNot specified
Orientin Not specifiedNot specified
Isoorientin Not specifiedNot specified

Note: Specific IC50 values for antioxidant activity were not consistently found in the initial search results for direct comparison in this table.

Table 3: Anticancer Activity (IC50 values)

FlavonoidCell LineIC50 ValueReference
Vitexin HCT116203.27 ± 9.85 µmol/L[8]
Isoorientin MCF-7Not specified

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the activities of these flavonoids.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophage), HT-29 (human colon adenocarcinoma), MCF-7 (human breast adenocarcinoma), HepG2 (human liver carcinoma).

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are treated with various concentrations of the flavonoids for specific durations, often with a pro-inflammatory stimulus like LPS.

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in cell culture supernatants or animal serum are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: This technique is used to determine the protein expression levels of key signaling molecules in pathways like NF-κB (e.g., p-IκBα, p65) and MAPK (e.g., p-p38, p-ERK, p-JNK).

  • Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of genes encoding for inflammatory mediators like iNOS and COX-2.

Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common spectrophotometric assay to measure the ability of a compound to scavenge the stable DPPH free radical. The reduction in absorbance at a specific wavelength is proportional to the antioxidant activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation.

Anticancer Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell viability and proliferation. The reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product is measured.

  • Apoptosis Assays (e.g., Annexin V/PI staining): Flow cytometry is used to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains necrotic cells.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the flavonoid.

Conclusion

This compound and its related flavonoids exhibit a spectrum of promising pharmacological activities, primarily centered around their anti-inflammatory, antioxidant, and anticancer properties. While they share common mechanistic pathways, such as the inhibition of NF-κB and MAPK signaling, there are likely subtle but important differences in their molecular interactions and potencies. This guide highlights the current understanding of their mechanisms of action and provides a framework for future research. Further studies are warranted to elucidate the specific targets and quantitative efficacy of this compound to fully realize its therapeutic potential. The detailed experimental protocols and comparative data presented herein are intended to facilitate such investigations.

References

A Comparative Guide to Analytical Methods for the Validation of Isovitexin 2''-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Isovitexin (B1672635) 2''-O-arabinoside, a flavonoid glycoside found in various medicinal plants. The selection of a suitable analytical method is critical for ensuring the quality, consistency, and efficacy of herbal products and drug candidates. This document outlines and contrasts High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), presenting supporting data from published validation studies.

Quantitative Performance Comparison

The choice of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following table summarizes key performance parameters of different analytical techniques for the quantification of Isovitexin 2''-O-arabinoside and related isovitexin glycosides.

ParameterHPLC-DADUPLC-MSLC-MS/MS
Linearity (R²) ** >0.999>0.99>0.99
Limit of Quantification (LOQ) 0.20 - 1.16 µg/mLNot explicitly found for this compound, but generally in the low ng/mL range for isovitexin derivatives.Typically in the low ng/mL range (e.g., 2.0 ng/mL for isovitexin).
Precision (RSD%) <2.09%Generally <15% for isovitexin derivatives.<15% for isovitexin.
Recovery (%) **97.0% - 105.0%Typically 85-115% for related compounds.89.3% - 97.3% for isovitexin.
Selectivity Moderate; susceptible to co-eluting compounds.High; mass-to-charge ratio provides additional specificity.Very High; precursor-product ion transitions are highly specific.
Throughput LowerHigherHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is widely used for the routine quality control of herbal materials.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector.

  • Column: Agilent Zorbax SB-C18 column (or equivalent).

  • Mobile Phase: A gradient elution using methanol (B129727) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 340 nm.

  • Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol), filtered, and diluted to an appropriate concentration.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution, sensitivity, and speed compared to conventional HPLC.

  • Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., Q-TOF or single quadrupole).

  • Column: A sub-2 µm particle size reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

  • Mass Analyzer: Full scan mode to acquire mass spectra of the eluting compounds.

  • Sample Preparation: Similar to HPLC, with potential for reduced sample concentration due to higher sensitivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest selectivity and sensitivity, making it ideal for complex matrices and low-level quantification.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or ion trap mass spectrometer.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Ionization Mode: ESI in positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.

  • Sample Preparation: Plant extracts are filtered and diluted. For biological matrices, protein precipitation or solid-phase extraction may be necessary.

Visualizing the Method Validation Workflow and Biological Activity

Diagrams are provided to illustrate the logical flow of the inter-laboratory method validation process and a key signaling pathway modulated by isovitexin.

G Workflow for Inter-Laboratory Method Validation cluster_0 Method Development & In-House Validation cluster_1 Inter-Laboratory Study Protocol cluster_2 Data Collection & Analysis cluster_3 Method Standardization A Develop Analytical Method B Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Develop Study Protocol B->C D Select Participating Laboratories C->D E Prepare & Distribute Homogeneous Samples D->E F Laboratories Perform Analysis E->F G Submit Data to Coordinating Lab F->G H Statistical Analysis (Repeatability & Reproducibility) G->H I Evaluate Method Performance H->I J Establish Standard Method I->J

A flowchart illustrating the key stages of an inter-laboratory study for method validation.

G Isovitexin's Anti-Inflammatory and Antioxidant Signaling Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response cluster_3 Antioxidant Response LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK NFkB IKK -> IκBα Degradation -> NF-κB Activation LPS->NFkB MAPK->NFkB Inflammation Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammation Nrf2 Nrf2 Activation HO1 HO-1 Expression Nrf2->HO1 Antioxidant_enzymes Antioxidant Enzymes HO1->Antioxidant_enzymes Isovitexin Isovitexin Isovitexin->MAPK Inhibits Isovitexin->NFkB Inhibits Isovitexin->Nrf2 Activates

Isovitexin modulates inflammatory and antioxidant pathways.

Safety Operating Guide

Proper Disposal of Isovitexin 2''-O-arabinoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Isovitexin 2''-O-arabinoside, a flavonoid compound used in various research applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Safety and Handling Precautions
Quantitative Data Summary

While detailed quantitative disposal data for this compound is not extensively documented, the following table summarizes key information pertinent to its handling and disposal.

ParameterValue/InformationSource
CAS Number 53382-71-1[1][2][3]
Molecular Formula C26H28O14[4][5]
Appearance Light yellow to yellow solid[4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]
Storage -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light)[4][6]
General Disposal Guideline Conduct disposal in accordance with prevailing country, federal, state, and local regulations.[1]

Step-by-Step Disposal Protocol

The following protocol is a general guideline based on standard practices for the disposal of non-hazardous chemical waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific procedures and to ensure compliance with local regulations.

Unused or Expired Solid Compound:
  • Small Quantities (typically < 1 gram):

    • Carefully sweep the solid material into a designated chemical waste container. Avoid generating dust.

    • The container must be made of a compatible material, clearly labeled with the chemical name ("this compound") and any known hazard information.

    • Ensure the container is tightly sealed.

    • Store the waste container in a designated, secure area until it is collected by your institution's hazardous waste management service.

  • Large Quantities:

    • For larger amounts of the solid compound, direct disposal as chemical waste is the most appropriate method.

    • Package the material in a sealed, labeled container and arrange for pickup by your EHS-approved waste handler.

Solutions of this compound:

The disposal method for solutions will depend on the solvent used.

  • Aqueous Solutions:

    • While many aqueous solutions of non-hazardous organic compounds can sometimes be disposed of down the sanitary sewer, it is critical to verify this with your local EHS office first.[7] Factors such as the concentration of the compound and local wastewater regulations will determine the appropriate disposal route.

    • If sewer disposal is not permitted, collect the aqueous waste in a designated, labeled container for hazardous waste pickup.

  • Organic Solvent Solutions (e.g., DMSO, Ethanol, Methanol):

    • Never dispose of organic solvents down the drain.

    • Collect all waste solutions containing organic solvents in a designated solvent waste container.

    • The container should be compatible with the solvent and clearly labeled (e.g., "Organic Solvent Waste," "Halogenated Waste," as appropriate).

    • Keep the waste container sealed when not in use and store it in a well-ventilated area, away from ignition sources.

Contaminated Materials:
  • Any materials that have come into contact with this compound, such as weigh boats, filter paper, and pipette tips, should be considered chemical waste.

  • Place these items in a designated solid waste container.

  • For grossly contaminated items, it may be necessary to rinse them with an appropriate solvent, and the rinsate should be collected as liquid chemical waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the appropriate disposal procedure for this compound waste.

DisposalWorkflow start Start: this compound Waste waste_form Determine Waste Form start->waste_form solid_waste Solid Compound waste_form->solid_waste Solid liquid_waste Solution waste_form->liquid_waste Liquid contaminated_materials Contaminated Materials waste_form->contaminated_materials Contaminated Labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid solvent_type Identify Solvent liquid_waste->solvent_type contaminated_materials->collect_solid aqueous Aqueous Solution solvent_type->aqueous Water organic Organic Solvent solvent_type->organic Organic consult_ehs Consult EHS for Sewer Disposal Approval aqueous->consult_ehs collect_organic Collect in Labeled Organic Solvent Waste Container organic->collect_organic end End: Await Waste Pickup collect_solid->end sewer Dispose via Sanitary Sewer (If Approved) consult_ehs->sewer Yes collect_aqueous Collect in Labeled Aqueous Waste Container consult_ehs->collect_aqueous No sewer->end collect_aqueous->end collect_organic->end

Caption: Disposal decision workflow for this compound waste.

By following these guidelines and consulting with local safety professionals, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Operational Guidance for Handling Isovitexin 2''-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Isovitexin 2''-O-arabinoside, a flavonoid compound. The following procedural guidance is based on available safety data sheets to ensure minimal risk and proper management.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin contact, eye contact, and inhalation. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles or Face ShieldShould be tightly fitting and tested according to EN 166 or equivalent standards to protect against splashes.[1][2]
Hand Protection Chemical-resistant GlovesNeoprene or nitrile rubber gloves are recommended.[3] Avoid latex, leather, and fabric gloves.[3]
Body Protection Protective ClothingA long-sleeved lab coat or a disposable coverall should be worn.[1][4]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if working in a poorly ventilated area or if dust is generated.[5]
Foot Protection Closed-toe ShoesSturdy, closed-toe footwear should be worn in the laboratory.

Operational Plan: Handling and Storage

Handling:

  • Wash hands thoroughly after handling the compound.[6][7]

  • Avoid creating dust.

  • Ensure adequate ventilation in the work area.

  • Do not eat, drink, or smoke in the laboratory.[6]

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperatures are -20°C for one month or -80°C for six months for long-term stability.[8]

Disposal Plan

Dispose of contents and container in accordance with local, regional, national, and international regulations.[6] Unused material should be treated as chemical waste. Keep in suitable, closed containers for disposal.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in a Ventilated Enclosure B->C D Prepare Solution (e.g., with DMSO, Ethanol) C->D E Perform Experimental Procedures D->E F Decontaminate Work Surfaces E->F G Dispose of Waste in Designated Containers F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isovitexin 2''-O-arabinoside
Reactant of Route 2
Isovitexin 2''-O-arabinoside

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.